Hexadecenoic Acid
Description
2-Hexadecenoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-hexadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312626 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-Hexa-dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
929-79-3, 25447-95-4, 629-56-1 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexadecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isomers of Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1) is a monounsaturated fatty acid that plays a crucial role in various biological processes, acting as a key component of cell membranes, a signaling molecule, and a regulator of metabolism. While palmitoleic acid has historically been the most studied C16:1 isomer, a growing body of research highlights the distinct biological activities and metabolic pathways of its various positional and geometric isomers. Understanding the nuances of these isomers is critical for researchers in lipidomics, drug development, and metabolic disease, as individual isomers can serve as biomarkers or therapeutic targets. This technical guide provides a comprehensive overview of the known isomers of this compound, their metabolic pathways, and detailed experimental protocols for their analysis.
Isomers of this compound: A Structural Overview
This compound isomers are categorized based on the position and geometry (cis or trans) of the double bond within the 16-carbon chain. The most well-characterized isomers include:
-
Positional Isomers: These isomers differ in the location of the carbon-carbon double bond.
-
9-Hexadecenoic Acid (Palmitoleic Acid): The most common isomer, with the double bond between carbons 9 and 10.
-
6-Hexadecenoic Acid (Sapienic Acid): Characterized by a double bond between carbons 6 and 7.
-
7-Hexadecenoic Acid (Hypogeic Acid): Features a double bond between carbons 7 and 8.
-
10-Hexadecenoic Acid: Another positional isomer found in some biological systems.[1]
-
2-Hexadecenoic Acid (Gaidic Acid): An isomer with the double bond near the carboxyl group.[2]
-
-
Geometric Isomers: For each positional isomer, the double bond can exist in either a cis or trans configuration.
-
cis-9-Hexadecenoic Acid (Palmitoleic Acid): The naturally occurring and most abundant form.
-
trans-9-Hexadecenoic Acid (Palmitelaidic Acid): Often associated with dietary intake of partially hydrogenated oils and dairy products.[2][3]
-
cis-6-Hexadecenoic Acid (Sapienic Acid): The predominant form of this isomer.
-
trans-6-Hexadecenoic Acid: Has been identified and synthesized for research purposes.[4]
-
cis-7-Hexadecenoic Acid (Hypogeic Acid): The naturally occurring form of this isomer.
-
Data Presentation: Physicochemical Properties and Biological Concentrations
The distinct structural properties of this compound isomers influence their physical characteristics and biological distribution. The following tables summarize key quantitative data for easy comparison.
Table 1: Physicochemical Properties of Major this compound Isomers
| Property | Palmitoleic Acid (cis-9-16:1) | Palmitelaidic Acid (trans-9-16:1) | Sapienic Acid (cis-6-16:1) | Hypogeic Acid (cis-7-16:1) |
| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol | 254.41 g/mol | 254.41 g/mol | 254.41 g/mol |
| Melting Point (°C) | 0.5[5] | Data not readily available | Data not readily available | Data not readily available |
| Boiling Point (°C) | 162 at 0.6 mmHg[5] | Data not readily available | Data not readily available | Data not readily available |
| Density (g/mL) | 0.895 at 20°C[5] | Data not readily available | Data not readily available | Data not readily available |
| Refractive Index | 1.457-1.459[1] | Data not readily available | Data not readily available | Data not readily available |
Table 2: Representative Concentrations of this compound Isomers in Human Plasma Lipids
| Isomer | Lipid Class | Concentration in Healthy Controls (ng/mL) | Concentration in Commercial LDL (ng/mL) | Reference |
| Palmitoleic Acid (9-cis-16:1) | Cholesteryl Esters | - | 52 ± 2.0 | [3] |
| Sapienic Acid (6-cis-16:1) | Cholesteryl Esters | - | 35.0 ± 2.0 | [3] |
| Palmitelaidic Acid (9-trans-16:1) | Cholesteryl Esters | - | 0.4 ± 0.1 | [3] |
| trans-6-Hexadecenoic Acid | Cholesteryl Esters | - | 4.6 ± 0.3 | [3] |
Note: Concentrations can vary significantly based on diet, metabolic status, and the specific lipid fraction analyzed.
Metabolic and Signaling Pathways
The biosynthesis and metabolism of this compound isomers are governed by specific enzymatic pathways, leading to distinct biological roles.
Biosynthesis of this compound Isomers
The primary pathways for the formation of the main cis-isomers are distinct:
-
Palmitoleic Acid (9-cis-16:1): Synthesized from palmitic acid (16:0) by the action of stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position.[2] It can also be formed from the beta-oxidation of vaccenic acid.[5][6]
-
Sapienic Acid (6-cis-16:1): Also derived from palmitic acid, but through the action of fatty acid desaturase 2 (FADS2), which creates a double bond at the Δ6 position.[2][7]
-
Hypogeic Acid (7-cis-16:1): Produced via the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria.[2][6][8]
Signaling Pathway of Palmitoleic Acid
Palmitoleic acid is recognized as a "lipokine," a lipid hormone that mediates communication between tissues to regulate systemic metabolism. One of its key signaling roles involves the amelioration of palmitic acid-induced inflammation in macrophages.
Metabolism of Sapienic Acid
Sapienic acid can be further metabolized through elongation and desaturation to produce other fatty acids, such as sebaleic acid. This pathway is particularly noted in human sebaceous glands.[9]
Experimental Protocols
Accurate identification and quantification of this compound isomers are essential for research. The following protocols outline key experimental procedures.
Protocol 1: Extraction and Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol is a general procedure for preparing FAMEs from biological samples for gas chromatography (GC) analysis.
Materials:
-
Biological sample (e.g., plasma, cells, tissue)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride-methanol solution (14% BF₃ in methanol)
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Lipid Extraction (Folch Method): a. Homogenize the biological sample in a 20-fold volume of chloroform:methanol (2:1, v/v). b. Agitate the mixture for 20 minutes at room temperature. c. Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. d. Centrifuge at low speed to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.
-
Transesterification to FAMEs: a. To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution. b. Heat the mixture in a sealed tube at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of water and 2 mL of n-hexane. e. Vortex vigorously and centrifuge to separate the phases. f. Carefully collect the upper hexane layer containing the FAMEs. g. Dry the hexane extract over anhydrous sodium sulfate. h. The FAMEs are now ready for GC analysis.
Protocol 2: Identification of Double Bond Position using Dimethyl Disulfide (DMDS) Derivatization and GC-Mass Spectrometry (MS)
This protocol is crucial for distinguishing between positional isomers of this compound.
Materials:
-
FAMEs sample (from Protocol 1)
-
Dimethyl disulfide (DMDS)
-
Iodine solution (60 mg/mL in diethyl ether)
-
n-Hexane
-
5% Sodium thiosulfate solution
Procedure:
-
Derivatization: a. Dissolve approximately 1 mg of the FAMEs sample in 50 µL of n-hexane. b. Add 200 µL of DMDS and 40 µL of the iodine solution. c. Incubate the reaction mixture at 40°C for 15 hours in the dark.
-
Reaction Quenching and Extraction: a. Stop the reaction by adding 300 µL of 5% sodium thiosulfate solution to decolorize the excess iodine. b. Add 1 mL of n-hexane and vortex. c. Collect the upper hexane layer containing the DMDS adducts.
-
GC-MS Analysis: a. Inject the DMDS adducts into a GC-MS system. b. The mass spectra of the DMDS adducts will show characteristic fragmentation patterns that allow for the unambiguous determination of the original double bond position. The primary cleavage occurs at the carbon-carbon bond between the two methylthio groups, yielding diagnostic ions.[10][11]
Workflow for Isomer Analysis
Conclusion
The isomers of this compound represent a fascinating and increasingly important area of lipid research. Their distinct biosynthetic origins, metabolic fates, and signaling properties underscore the necessity of analytical methods that can differentiate between these closely related molecules. For researchers in drug development and metabolic science, a thorough understanding of these isomers opens new avenues for identifying disease biomarkers and developing targeted therapeutic interventions. The protocols and data presented in this guide provide a solid foundation for further exploration into the complex and vital roles of this compound isomers in health and disease.
References
- 1. guidechem.com [guidechem.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer | MDPI [mdpi.com]
- 3. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 373-49-9 CAS MSDS (PALMITOLEIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 11. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Human Hexadecenoic Acid Biosynthesis: Pathways, Regulation, and Experimental Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, plays a significant role in human physiology and pathology. Its various isomers, arising from different biosynthetic pathways, are implicated in cellular signaling, membrane fluidity, and the development of metabolic diseases. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in humans, its intricate regulatory networks, and detailed methodologies for its study.
Core Biosynthetic Pathways of this compound Isomers
In humans, the biosynthesis of this compound is not a single, linear process but rather a network of pathways leading to the formation of distinct positional isomers. The three primary isomers are palmitoleic acid (9Z-hexadecenoic acid), sapienic acid (6Z-hexadecenoic acid), and 7Z-hexadecenoic acid.
Palmitoleic Acid (16:1n-7) Synthesis
Palmitoleic acid is the most well-characterized isomer and is primarily synthesized through the de novo lipogenesis (DNL) pathway, with palmitic acid (16:0) as the precursor.
-
De Novo Lipogenesis (DNL): Excess carbohydrates are converted into acetyl-CoA in the mitochondria. Acetyl-CoA is then transported to the cytosol and carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. Fatty acid synthase (FAS) then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitoyl-CoA.
-
Desaturation by Stearoyl-CoA Desaturase-1 (SCD1): Palmitoyl-CoA is desaturated by the endoplasmic reticulum-resident enzyme Stearoyl-CoA Desaturase-1 (SCD1) . This enzyme introduces a cis-double bond between carbons 9 and 10 of the fatty acyl chain, yielding palmitoleoyl-CoA.[1][2] This is the primary and rate-limiting step in the formation of palmitoleic acid.[1]
-
Beta-Oxidation of Vaccenic Acid: A minor pathway for palmitoleic acid formation involves the partial beta-oxidation of vaccenic acid (18:1n-7).[3][4]
Sapienic Acid (16:1n-10) Synthesis
Sapienic acid is a unique fatty acid found predominantly in human sebum.[5] Its synthesis diverges from the main DNL pathway through the action of a different desaturase.
-
Desaturation by Delta-6-Desaturase (FADS2): Palmitic acid can be directly desaturated by fatty acid desaturase 2 (FADS2) , also known as delta-6-desaturase. This enzyme introduces a cis-double bond between carbons 6 and 7 of the palmitic acid backbone, forming sapienic acid.[4][6] FADS2 is the same enzyme involved in the synthesis of polyunsaturated fatty acids, and its activity on palmitic acid is particularly prominent in sebaceous glands.[6]
7-Hexadecenoic Acid (16:1n-9) Synthesis
The third major isomer, 7-hexadecenoic acid, is a product of fatty acid degradation rather than direct synthesis from palmitic acid.
-
Beta-Oxidation of Oleic Acid: 7-Hexadecenoic acid is formed through the partial beta-oxidation of oleic acid (18:1n-9) within the mitochondria.[3][4] This process involves the sequential removal of two-carbon units from the carboxyl end of oleic acid.
The following diagram illustrates the core biosynthetic pathways of the three main this compound isomers in humans.
Caption: Biosynthesis of this compound Isomers in Humans.
Quantitative Data on this compound Biosynthesis
Precise quantitative data for enzyme kinetics and metabolic flux in human tissues are often challenging to obtain and can vary significantly based on physiological state. The following tables summarize available data from human studies and relevant models.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Human Km | Human Vmax | Source |
| SCD1 | Palmitoyl-CoA | Data not extensively documented | Data not extensively documented | [7] |
| FADS2 (Δ6-desaturase) | Palmitic Acid | Competitive with linoleic and α-linolenic acids; specific Km not reported | Not reported | [6][8] |
Table 2: Substrate Concentrations in Human Tissues
| Substrate | Tissue/Compartment | Concentration | Source |
| Palmitoyl-CoA | Cytosol | Nanomolar range | [9] |
| Oleic Acid | Mitochondria | Variable, dependent on diet and metabolic state | [10] |
Table 3: Metabolic Flux Rates in Humans
| Pathway/Product | Condition | Flux Rate | Source |
| De Novo Lipogenesis (DNL) in Liver | Fasted | 0.91 ± 0.27% of VLDL-palmitate | [3] |
| Fed (high carbohydrate) | 1.64 - 1.97% of VLDL-palmitate | [3] | |
| NAFLD | 2.57 ± 1.53 µmol/min (3-fold higher than controls) | [11] | |
| Palmitoleic Acid Synthesis in Adipose Tissue | Obese mice treated with palmitoleic acid | Increased lipogenesis and fatty acid oxidation | [12][13] |
| Sapienic Acid Synthesis | Sebum | Palmitic acid (31%) and Sapienic acid are major components | [4][14] |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by a complex interplay of hormonal signals and transcriptional networks, primarily converging on the control of de novo lipogenesis and the expression of key desaturase enzymes.
Hormonal Regulation
-
Insulin: In the fed state, elevated insulin levels promote DNL and the synthesis of all this compound precursors. Insulin activates key transcription factors like SREBP-1c and promotes the uptake and utilization of glucose, the primary substrate for DNL.[1][15]
-
Glucagon: During fasting, glucagon is released and has the opposite effect of insulin. It suppresses DNL by inhibiting acetyl-CoA carboxylase (ACC) through a cAMP-dependent protein kinase A (PKA) pathway.[11] Glucagon also promotes fatty acid oxidation, thereby reducing the availability of precursors for this compound synthesis.[11]
The following diagram illustrates the opposing effects of insulin and glucagon on de novo lipogenesis.
Caption: Hormonal Regulation of De Novo Lipogenesis.
Transcriptional Regulation
The expression of lipogenic and desaturase genes is controlled by a trio of key transcription factors:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c expression is induced by insulin.[15] It directly activates the transcription of genes encoding ACC, FAS, and SCD1.[16][17]
-
Carbohydrate Response Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP works in concert with SREBP-1c to upregulate the expression of lipogenic genes, including ACC, FAS, and SCD1.[4][8][18]
-
Liver X Receptor (LXR): LXRs are nuclear receptors that are activated by oxysterols and play a role in cholesterol and fatty acid metabolism. LXR activation can induce the expression of SREBP-1c, thereby indirectly promoting the transcription of SCD1 and other lipogenic genes.[16][17]
The following diagram depicts the transcriptional regulation of SCD1, a key enzyme in palmitoleic acid synthesis.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 5. Assessment of Fatty Acid Desaturase (Fads2) Structure-Function Properties in Fish in the Context of Environmental Adaptations and as a Target for Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.data.gov [catalog.data.gov]
- 8. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 ɑ-linolenic acids for FADS2 mediated Δ6-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleic Acid Activates Mitochondrial Energy Metabolism and Reduces Oxidative Stress Resistance in the Pancreatic β-Cell Line INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased de novo Lipogenesis is a Distinct Characteristic of Individuals with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Regulation of hepatic de novo lipogenesis in humans. | Semantic Scholar [semanticscholar.org]
- 18. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on Hexadecenoic Acid: Natural Sources, Dietary Intake, and Biological Significance
Executive Summary: Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, is gaining significant attention within the scientific community, particularly its most common isomer, palmitoleic acid (16:1n-7). Recognized as a "lipokine," a lipid hormone, it actively participates in systemic metabolic regulation, including enhancing insulin sensitivity and modulating inflammatory processes.[1][2][3] This technical guide provides a comprehensive overview of the primary natural sources of this compound, methodologies for assessing its dietary intake, detailed protocols for its quantification, and an exploration of its key biosynthetic and signaling pathways. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, procedural details, and visual pathway models to support further investigation and application.
Natural Sources and Dietary Forms of this compound
This compound is present in the human diet in several isomeric forms, with cis-9-hexadecenoic acid (palmitoleic acid) being the most prevalent. It is synthesized endogenously from palmitic acid and obtained from various dietary sources.[4][5] Other isomers, such as sapienic acid (cis-6-hexadecenoic acid) and trans isomers like palmitelaidic acid, are also found, originating from different metabolic pathways and dietary intakes, such as dairy and hydrogenated fats.[2][6][7]
While found in trace amounts in many foods, certain oils and animal fats are particularly rich sources.[4] Botanical sources like macadamia oil and sea buckthorn oil contain high concentrations of palmitoleic acid.[8][9] Marine oils are also significant contributors.[4]
Data Presentation: Quantitative Analysis of this compound in Food Sources
The following table summarizes the concentration of this compound (primarily palmitoleic acid) in various natural sources, compiled from multiple analyses.
| Food Source | Scientific Name | This compound Content | Notes | Citation(s) |
| Plant Oils | ||||
| Sea Buckthorn Oil | Hippophae rhamnoides | 19% - 40% of total fatty acids | One of the richest botanical sources. | [4][8] |
| Macadamia Oil | Macadamia integrifolia | 17% - 22% of total fatty acids | A high concentration for a nut oil. | [1][4][5][9] |
| Nuts | ||||
| Macadamia Nuts, Raw | Macadamia integrifolia | ~12.98 g per 100g | [10] | |
| Macadamia Nuts, Roasted | Macadamia integrifolia | 15 g per 100g (15,000 mg/100g) | Calculated from 3000 mg per 20g serving. | [11] |
| Marine Oils | ||||
| Sardine Oil | ~15% of total triglycerides | [4] | ||
| Herring Oil | ~9.64 g per 100g | [10] | ||
| Cod Liver Oil | ~8.31 g per 100g | [10] | ||
| Anglerfish Liver, Raw | 3.9 g per 100g (390 mg/10g) | [11] | ||
| Animal Fats | ||||
| Whale Blubber, Raw | 6.8 g per 100g (680 mg/10g) | [11] | ||
| Japanese Beef Fat | 4.3 - 5.0 g per 100g | Calculated from 1290-1500 mg per 30g serving. | [11] | |
| Mink Oil | Not specified | Mentioned as a notable source. | [4] | |
| Dairy & Other | ||||
| Human Breast Milk | Variable | A natural source for infants. | [4] |
Assessment of Dietary Intake
Quantifying the dietary intake of specific fatty acids like this compound is crucial for epidemiological and clinical research. The primary methods involve retrospective analysis of food consumption, which is then validated using objective biomarkers.
Common Dietary Assessment Methods:
-
Food Frequency Questionnaires (FFQs): These questionnaires assess the long-term dietary habits of individuals, providing an estimate of usual intake.[12]
-
Weighed Food Records: Participants weigh and record all food and beverages consumed over a specific period (e.g., 3-7 days), offering a highly detailed but burdensome method.[13][14]
-
24-Hour Dietary Recalls: A trained interviewer prompts the individual to recall all food and drink consumed in the previous 24 hours.[13]
Biomarker Validation: To validate self-reported dietary data, the fatty acid composition of biological tissues is analyzed. Because their fatty acid profiles reflect dietary intake over time, red blood cell membranes and adipose tissue are commonly used biomarkers.[12] A strong correlation between the reported intake and the biomarker level indicates a valid assessment.[13][14]
Experimental Protocols for Quantification
The standard methodology for quantifying this compound in food or biological samples involves lipid extraction, conversion to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).
Detailed Protocol: Quantification of this compound via FAME-GC Analysis
This protocol is a generalized procedure based on established methods such as AOAC 996.06.[15]
1. Sample Preparation and Lipid Extraction:
-
Homogenization: Accurately weigh a representative portion of the food sample (e.g., 1-10 g). For solid samples, homogenize with a solvent like a chloroform:methanol mixture. For liquid samples (oils), proceed directly.
-
Internal Standard: Add a known amount of an internal standard not present in the sample (e.g., triheneicosanoin, 21:0 TAG) to the sample for absolute quantification.[15]
-
Acidic Hydrolysis (for processed foods): Heat the sample with hydrochloric acid (e.g., 8.3M HCl) in a water bath (e.g., 70-80°C) to break down complex lipid structures and free the fatty acids.[15]
-
Solvent Extraction: Perform a liquid-liquid extraction using a sequence of solvents such as ethanol, diethyl ether, and hexane to isolate the total lipid fraction from the aqueous phase.[15] The lipid-containing organic layer is collected and the solvent is evaporated under a stream of nitrogen.
2. Saponification and Methylation (FAMEs Preparation):
-
Saponification: The extracted lipid residue is heated with a basic solution (e.g., NaOH in methanol) to saponify the glycerides into glycerol and fatty acid salts.
-
Methylation: The fatty acid salts are then methylated to form FAMEs. This is commonly achieved by heating with a catalyst like boron trifluoride (BF3) in methanol. This derivatization makes the fatty acids volatile for GC analysis.[15]
-
FAME Extraction: The resulting FAMEs are extracted from the reaction mixture into an organic solvent like hexane. The hexane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.
3. Gas Chromatography (GC) Analysis:
-
Instrumentation: A GC system equipped with a capillary column (e.g., a highly polar cyanopropyl-substituted column for resolving isomers) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used.[15][16]
-
Injection: A small volume (e.g., 1 µL) of the FAMEs-in-hexane solution is injected into the GC inlet.
-
Separation: The GC oven temperature is programmed to ramp up, separating the FAMEs based on their boiling points and polarity. Shorter chain and more unsaturated fatty acids generally elute earlier.
-
Identification and Quantification:
-
FAME peaks are identified by comparing their retention times to those of a certified FAME standard mixture.[16]
-
For MS detection, identification is confirmed by matching the mass spectra to a library. Specific techniques, such as derivatization with dimethyl disulfide (DMDS), can be used to pinpoint the exact location of double bonds in isomers.[17]
-
The area of each peak is integrated and quantified relative to the internal standard's peak area to determine the concentration of each fatty acid in the original sample.[15]
-
Biosynthesis and Key Signaling Pathways
This compound isomers are not only obtained from the diet but are also synthesized endogenously from the saturated fatty acid, palmitic acid (16:0).[18][19] These pathways are critical control points in cellular lipid metabolism.
Biosynthesis of this compound Isomers:
-
Palmitoleic Acid (16:1n-7): Synthesized in the endoplasmic reticulum via the action of Stearoyl-CoA Desaturase-1 (SCD1), also known as Δ9-desaturase. This enzyme introduces a cis double bond at the 9th carbon position of palmitic acid.[20][21]
-
Sapienic Acid (16:1n-10): Synthesized from palmitic acid by Fatty Acid Desaturase 2 (FADS2), or Δ6-desaturase, which introduces a cis double bond at the 6th carbon position.[6][20]
Signaling Role of Palmitoleic Acid as a Lipokine: Palmitoleic acid acts as a signaling molecule that communicates between tissues, particularly between adipose tissue and the liver and skeletal muscle, to regulate metabolism.[1][2]
-
PPAR Activation: A primary mechanism of action for palmitoleic acid is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3][4] These are transcription factors that regulate genes involved in lipid metabolism and inflammation.
-
Metabolic Effects:
-
Improved Insulin Sensitivity: By acting on muscle and liver cells, palmitoleic acid enhances insulin signaling, partly by increasing the phosphorylation of Akt.[1][22] This leads to improved glucose uptake and utilization.
-
Suppression of Hepatic Lipogenesis: It can reduce fat accumulation in the liver by downregulating the expression of key lipogenic genes like SREBP-1c, FASN, and SCD1 itself.[2]
-
Anti-Inflammatory Action: Palmitoleic acid has been shown to suppress inflammation by inhibiting pro-inflammatory pathways, such as the NF-κB pathway, in macrophages.[22] This effect contributes to its insulin-sensitizing properties, as chronic inflammation is linked to insulin resistance.
-
Conclusion for Researchers and Drug Development
This compound, particularly palmitoleic acid, represents a molecule of significant interest for metabolic research and therapeutic development. Its well-documented roles as a lipokine that enhances insulin sensitivity, reduces inflammation, and favorably modulates hepatic lipid metabolism position it as a potential target for addressing metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease.[1][2] For drug development professionals, understanding the signaling pathways, such as PPAR activation, provides a clear mechanistic framework for designing novel therapeutic agents. Furthermore, the high concentrations in natural sources like sea buckthorn and macadamia oils suggest that purified extracts or derivatives could serve as potent nutraceuticals or medical foods. A thorough understanding of the methodologies for its quantification and dietary assessment is fundamental for conducting rigorous preclinical and clinical trials to fully elucidate its therapeutic potential.
References
- 1. metabolon.com [metabolon.com]
- 2. balsinde.org [balsinde.org]
- 3. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 5. Palmitoleic Acid | Rupa Health [rupahealth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palmitelaidic acid | C16H30O2 | CID 5282745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Omega-7 fatty acid reduces inflammation - C-reactive protein [scienceofcooking.com]
- 9. Human Metabolome Database: Showing metabocard for Palmitoleic acid (HMDB0003229) [hmdb.ca]
- 10. fitaudit.com [fitaudit.com]
- 11. Palmitoleic acid Content of Foods | Whole Food Catalog [wholefoodcatalog.info]
- 12. Fatty acid intakes in healthy adults quantified using a food frequency questionnaire compared with red blood cell membrane fatty acid content: A validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary assessment methods on n-3 fatty acid intake: a systematic review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Dietary assessment methods on n-3 fatty acid intake: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Palmitic acid - Wikipedia [en.wikipedia.org]
- 19. Hexadecanoic Acid → Area → Sustainability [lifestyle.sustainability-directory.com]
- 20. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]
- 21. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice | MDPI [mdpi.com]
The Metabolic Odyssey of Hexadecenoic Acid in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1), a monounsaturated fatty acid, plays a multifaceted role in mammalian metabolism, extending beyond its basic function as an energy source and structural component of cell membranes. Emerging research has identified its various isomers as critical signaling molecules, or "lipokines," that modulate key physiological processes, including insulin sensitivity, inflammation, and lipid homeostasis. This technical guide provides an in-depth exploration of the metabolic fate of this compound in mammalian systems, detailing its biosynthesis, transport, catabolism, and incorporation into complex lipids. Furthermore, it outlines key experimental protocols for its study and presents quantitative data and metabolic pathways in a clear, structured format for researchers and professionals in drug development.
Biosynthesis and Isomers of this compound
This compound exists in several positional and geometric isomers, with the most common in mammals being palmitoleic acid (9Z-16:1, n-7) and sapienic acid (6Z-16:1, n-10). The biosynthesis of these isomers originates from the saturated fatty acid, palmitic acid (16:0), through the action of specific desaturase enzymes.[1][2][3]
-
Palmitoleic Acid (9Z-16:1): Synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD-1), which introduces a double bond at the delta-9 position.[2][4] This conversion primarily occurs in the liver and adipose tissue.[4] Palmitoleic acid can also be produced through the beta-oxidation of vaccenic acid (11Z-18:1).[1][5]
-
Sapienic Acid (6Z-16:1): Formed from palmitic acid via the action of Fatty Acid Desaturase 2 (FADS2), also known as delta-6-desaturase (D6D).[1][2][6] This isomer is notably found in skin lipids but is also present in circulating lipids.[1][2]
-
Other Isomers: Other isomers like 7cis-16:1 can be formed from the beta-oxidation of oleic acid (9cis-18:1).[1][2] Trans isomers, such as palmitelaidic acid (9trans-16:1), are also found and can originate from dietary sources or endogenous processes like free radical-mediated isomerization.[1][3]
The differential regulation of SCD-1 and FADS2 can influence the relative abundance of palmitoleic and sapienic acids, which may have distinct physiological consequences.[4]
Metabolic Pathways of this compound
Once synthesized or absorbed from the diet, this compound enters a complex network of metabolic pathways.
Activation and Transport
Like other fatty acids, this compound must be activated to its coenzyme A (CoA) derivative, hexadecenoyl-CoA, by acyl-CoA synthetases before it can be metabolized. For transport into the mitochondria for beta-oxidation, the long-chain fatty acyl-CoA is converted to an acylcarnitine derivative.[7]
Beta-Oxidation
Hexadecenoyl-CoA undergoes mitochondrial beta-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production.[7] This process involves a series of four enzymatic reactions that cyclically shorten the fatty acid chain by two carbons. The beta-oxidation of monounsaturated fatty acids like this compound requires an additional isomerase enzyme to handle the double bond. Peroxisomes also play a role in the initial breakdown of very long-chain fatty acids and can contribute to this compound oxidation.[7][8]
Elongation and Desaturation
This compound can be further elongated in the endoplasmic reticulum and mitochondria to form longer-chain fatty acids.[9] For instance, palmitoleic acid (16:1n-7) can be elongated to cis-vaccenic acid (18:1n-7).[4] It can also undergo further desaturation by other desaturase enzymes, contributing to the diversity of the cellular fatty acid pool.[9]
Incorporation into Complex Lipids
Hexadecenoyl-CoA is a substrate for the synthesis of various complex lipids:
-
Triglycerides (TGs): For energy storage, primarily in adipose tissue and the liver.[3][4]
-
Phospholipids (PLs): As essential components of cellular membranes, influencing their fluidity and function.[1][2]
-
Cholesteryl Esters (CEs): For storage and transport of cholesterol in lipoproteins.[1][2][3]
The incorporation into these different lipid classes is a dynamic process, and the distribution of this compound can vary between different tissues and lipid pools.[1][2]
Signaling Pathways and Physiological Roles
Palmitoleic acid, in particular, has been identified as a lipokine that can exert signaling functions, influencing metabolic homeostasis.
-
Insulin Sensitivity: Palmitoleic acid has been shown to improve insulin sensitivity in muscle and liver and suppress hepatic steatosis.[4][10][11] It can increase the phosphorylation of Akt, a key protein in the insulin signaling pathway.[11]
-
Anti-inflammatory Effects: It can suppress the expression of pro-inflammatory cytokines in adipocytes and macrophages.[4][12]
-
mTOR Signaling: The level of palmitoleic acid can be regulated by the mTOR signaling pathway, which is a central regulator of cell metabolism and growth.[13] mTORC1 signaling, in particular, controls the de novo synthesis of palmitoleic acid by regulating the expression of key lipogenic genes like Srebp1c, Acc1, Fasn, and Scd1.[13]
Quantitative Data on this compound Metabolism
The following tables summarize quantitative data from studies investigating the distribution and metabolism of this compound isomers.
Table 1: Fatty Acid Composition (% of Total Fatty Acids) in Red Blood Cell (RBC) Membrane Phospholipids and Plasma Cholesteryl Esters of Morbidly Obese and Lean Individuals [1][2]
| Fatty Acid | RBC Membrane Phospholipids (Lean) | RBC Membrane Phospholipids (Obese) | Plasma Cholesteryl Esters (Lean) | Plasma Cholesteryl Esters (Obese) |
| Palmitic acid (16:0) | 22.5 ± 0.3 | 23.8 ± 0.3 | 12.1 ± 0.2 | 11.2 ± 0.2 |
| Palmitoleic acid (9cis-16:1) | 0.5 ± 0.0 | 0.8 ± 0.1 | 2.9 ± 0.2 | 4.6 ± 0.4 |
| Sapienic acid (6cis-16:1) | 0.1 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
*Statistically significant difference between lean and obese groups. Data are presented as mean ± SEM.
Table 2: Desaturase Activity Indices in Morbidly Obese and Lean Individuals [1]
| Desaturase Index | RBC Membrane Phospholipids (Lean) | RBC Membrane Phospholipids (Obese) | Plasma Cholesteryl Esters (Lean) | Plasma Cholesteryl Esters (Obese) |
| SCD-16 (16:1n-7/16:0) | 0.022 ± 0.001 | 0.034 ± 0.004 | 0.24 ± 0.02 | 0.41 ± 0.04 |
| D6D (16:1n-10/16:0) | 0.004 ± 0.000 | 0.008 ± 0.001 | 0.016 ± 0.001 | 0.009 ± 0.001 |
*Statistically significant difference between lean and obese groups. Data are presented as mean ± SEM.
Table 3: Fate of Supplemented Sapienic Acid (150 µM) in Caco-2 Cells (µg/mL) [14]
| Time | Sapienic Acid (16:1n-10) in Triglycerides | 8cis-18:1 in Triglycerides | 5cis,8cis-18:2 in Triglycerides |
| 1 h | 174.9 ± 1.5 | Increasing presence | Increasing presence |
| 24 h | 62.1 ± 0.3 | Increasing presence | Increasing presence |
Data are presented as mean ± SEM.
Experimental Protocols
Lipid Extraction from Biological Samples (Folch Method)[15]
-
Homogenize the tissue or cell sample.
-
Add a chloroform:methanol (2:1, v/v) mixture to the homogenate. The final volume should be 20 times the volume of the sample.
-
Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.
-
Add water or a salt solution to induce phase separation.
-
Centrifuge the mixture to pellet any solid material and clearly separate the layers.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis[1][16][17]
-
Resuspend the dried lipid extract in a known volume of a solvent like hexane.
-
Add a methylation reagent, such as 14% boron trifluoride in methanol (BF3/MeOH) or 0.5 M KOH in methanol.
-
Incubate the mixture at 100°C for 1 hour (for BF3/MeOH) or at room temperature for 10 minutes (for KOH/MeOH).
-
Cool the reaction mixture to room temperature.
-
Add water to stop the reaction and separate the phases.
-
The upper hexane layer containing the FAMEs is collected for analysis.
Gas Chromatography (GC) Analysis of FAMEs[1][2]
-
Instrument: Agilent 6850 Gas Chromatograph or similar.
-
Column: A polar capillary column, such as a (50%-cyanopropyl)-methylpolysiloxane column (e.g., DB23, 60m x 0.25mm x 0.25µm).
-
Injector: Set to 230°C with a split injection (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 195°C, hold for 26 min.
-
Ramp 1: Increase at 10°C/min to 205°C, hold for 13 min.
-
Ramp 2: Increase at 30°C/min to 240°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant pressure (e.g., 29 psi).
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Use an internal standard (e.g., C17:0) for accurate quantification. FAMEs are identified by comparing their retention times with those of known standards.
Stable Isotope Tracing of Fatty Acid Metabolism[18][19][20][21]
-
Tracer Selection: Use stable isotope-labeled fatty acids (e.g., [U-13C]palmitate) or precursors (e.g., [13C]glucose).
-
Administration: Administer the tracer to animals in vivo via infusion or to cells in vitro in the culture medium.
-
Sample Collection: Collect blood or tissue samples at various time points.
-
Lipid Extraction and Derivatization: Extract lipids and prepare FAMEs as described above.
-
Mass Spectrometry (MS) Analysis: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass isotopologue distribution of the fatty acids is determined to trace the incorporation of the stable isotope label.
-
Data Analysis: The labeling patterns are used to calculate metabolic fluxes, such as the rates of de novo synthesis, elongation, and uptake.
Visualizations of Metabolic and Experimental Workflows
Caption: Biosynthesis of major this compound isomers from precursor fatty acids.
Caption: Major metabolic fates of activated this compound.
Caption: Standard experimental workflow for fatty acid analysis.
Caption: Regulation of palmitoleic acid synthesis by mTORC1 signaling.
Conclusion
The metabolic fate of this compound in mammalian systems is intricate and of growing interest due to its implications for metabolic health and disease. The balance between the synthesis of its various isomers, their subsequent catabolism, and their incorporation into complex lipids is tightly regulated. As signaling molecules, this compound isomers, particularly palmitoleic acid, represent promising targets for therapeutic intervention in metabolic disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to further unravel the complexities of this compound metabolism and to explore its potential in drug development.
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of hexadecanoic acid to this compound by rat Delta 6-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. metabolon.com [metabolon.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 13. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Hexadecenoic Acid as a Biomarker for Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Hexadecenoic acid (C16:1), a monounsaturated fatty acid, has emerged as a promising biomarker candidate, with its isomers, palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), showing distinct associations with various metabolic dysregulations. This technical guide provides a comprehensive overview of the role of this compound isomers as biomarkers for metabolic diseases, detailing their biochemical origins, signaling pathways, and the analytical methodologies for their quantification.
Introduction: The Rise of this compound in Metabolic Research
This compound is a 16-carbon monounsaturated fatty acid that exists in several isomeric forms, with palmitoleic acid and sapienic acid being the most biologically relevant in humans. These isomers originate from both endogenous synthesis via the de novo lipogenesis (DNL) pathway and dietary sources.[1] The DNL pathway, primarily active in the liver and adipose tissue, converts excess carbohydrates into fatty acids.[2] Palmitic acid (C16:0), a saturated fatty acid, is the primary product of DNL and can be subsequently desaturated by stearoyl-CoA desaturase-1 (SCD1) to form palmitoleic acid or by delta-6-desaturase (D6D) to form sapienic acid.[1]
Emerging evidence suggests that circulating levels of palmitoleic and sapienic acids are altered in various metabolic diseases, reflecting underlying pathophysiological processes such as insulin resistance, inflammation, and aberrant lipid metabolism.[3][4] This has positioned them as potential biomarkers for disease risk and progression.
This compound Isomers as Biomarkers for Specific Metabolic Diseases
Obesity and Metabolic Syndrome
Obesity and the associated metabolic syndrome are characterized by a state of chronic low-grade inflammation and insulin resistance. Studies have consistently shown alterations in the circulating profiles of this compound isomers in these conditions.
A study on morbidly obese patients revealed significantly increased levels of both palmitoleic acid and sapienic acid in red blood cell (RBC) membrane phospholipids compared to lean controls.[1] However, in plasma cholesteryl esters, while palmitoleic acid was elevated, sapienic acid was significantly decreased in the obese group, highlighting the importance of specifying the lipid fraction when analyzing these biomarkers.[1] In a broader population, higher plasma levels of myristic acid (C14:0), palmitic acid (C16:0), and palmitoleic acid (C16:1n-7) were associated with an increasing prevalence of metabolic syndrome.[5]
Type 2 Diabetes (T2D)
The relationship between this compound and T2D is complex. While some animal studies suggest a protective role for palmitoleic acid, human observational studies have shown mixed results.[6] A prospective cohort study found that higher circulating palmitoleate concentrations were associated with several metabolic risk factors, but not significantly with the incidence of diabetes.[3] The mean plasma phospholipid palmitoleate level in this large cohort was 0.49 ± 0.20% of total fatty acids.[3] Another study on Japanese patients with T2D investigated the relationship between serum fatty acid concentrations and insulin resistance.[7]
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is tightly linked to hepatic de novo lipogenesis. Elevated DNL is a key contributor to the accumulation of triglycerides in the liver.[4] Consequently, plasma levels of DNL products, including palmitoleic acid, are often elevated in NAFLD patients.[8] One study found that subjects with high liver fat had a 45% higher VLDL-triacylglycerol palmitoleic acid molar percentage compared to those with low liver fat.[8] This suggests that the VLDL-triacylglycerol 16:1n-7 molar percentage could serve as a biomarker for elevated liver fat.[8] Lipidomic analyses have revealed significantly higher concentrations of palmitoleic acid in the liver tissue of NAFLD patients.[4]
Cardiovascular Disease (CVD)
The association between this compound and CVD is an active area of research. While some studies suggest a protective role for certain monounsaturated fatty acids, others have linked specific isomers to adverse cardiovascular events. Further research with comprehensive quantitative data is needed to fully elucidate the role of palmitoleic and sapienic acids as biomarkers for CVD risk.
Data Presentation: Quantitative Levels of this compound Isomers
The following tables summarize the available quantitative data on palmitoleic and sapienic acid levels in various metabolic diseases. It is important to note that values can vary depending on the population, sample type (plasma, serum, RBCs), and analytical method used.
| Table 1: Palmitoleic Acid (cis-9-Hexadecenoic Acid) Levels in Metabolic Diseases | |||
| Metabolic Disease | Patient Group (n) | Control Group (n) | Palmitoleic Acid Levels (Mean ± SD or as indicated) |
| Morbid Obesity | Morbidly Obese (50) | Lean (50) | RBC Phospholipids: Significantly increased (p < 0.0001) vs. controlsPlasma Cholesteryl Esters: Significantly increased (p ≤ 0.05) vs. controls[1] |
| General Population (Prospective Cohort) | 3630 | - | Plasma Phospholipids: 0.49 ± 0.20% of total fatty acids[3] |
| Non-Alcoholic Fatty Liver Disease | High Liver Fat (13) | Low Liver Fat (11) | VLDL-Triacylglycerol: 45% higher molar percentage in high liver fat group (P < 0.01)[8] |
| Table 2: Sapienic Acid (cis-6-Hexadecenoic Acid) Levels in Metabolic Diseases | |||
| Metabolic Disease | Patient Group (n) | Control Group (n) | Sapienic Acid Levels (Mean ± SD or as indicated) |
| Morbid Obesity | Morbidly Obese (50) | Lean (50) | RBC Phospholipids: Significantly increased (p < 0.0001) vs. controlsPlasma Cholesteryl Esters: Significantly decreased (p < 0.0001) vs. controls[1] |
Signaling Pathways of this compound Isomers
This compound isomers are not merely biomarkers but also bioactive lipid molecules that can modulate various signaling pathways involved in metabolism and inflammation.
De Novo Lipogenesis Pathway
The synthesis of this compound isomers is intrinsically linked to the DNL pathway. This pathway is tightly regulated by transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[2] Insulin and glucose are key activators of this pathway.[2]
Caption: The De Novo Lipogenesis pathway leading to the synthesis of this compound isomers.
Palmitoleic Acid Signaling
Palmitoleic acid acts as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic homeostasis. Its effects are mediated through several key signaling molecules, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).
Caption: Key signaling pathways modulated by palmitoleic acid.
Sapienic Acid Signaling
The signaling roles of sapienic acid are less well-characterized than those of palmitoleic acid. However, its production via D6D, an enzyme also involved in the synthesis of polyunsaturated fatty acids, suggests potential roles in modulating inflammation and cell signaling. Its inverse correlation with SREBP-1c in some contexts warrants further investigation into its regulatory effects on lipogenesis.
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound isomers is paramount for their validation as clinical biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common analytical platforms for this purpose.
Experimental Workflow for Fatty Acid Biomarker Discovery
The general workflow for identifying and validating fatty acid biomarkers involves several key stages, from sample collection to data analysis.
Caption: A generalized experimental workflow for fatty acid biomarker discovery.
Detailed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for fatty acid analysis, offering high resolution and sensitivity.
1. Sample Preparation and Lipid Extraction:
-
Plasma/Serum: To 100 µL of plasma or serum, add an internal standard mix (e.g., deuterated fatty acids).
-
Lipid Extraction: Perform a Folch or Bligh-Dyer extraction using a chloroform:methanol mixture to isolate total lipids.[9]
-
Phase Separation: Add water or a saline solution to induce phase separation and collect the lower organic layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reagents: Use a methylating agent such as boron trifluoride (BF3) in methanol or methanolic HCl.[9]
-
Reaction: Add the methylation reagent to the dried lipid extract and heat at 100°C for 1 hour.
-
Extraction of FAMEs: After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.
-
Drying and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME separation (e.g., a polar cyanopropyl-substituted column).
-
Injection: Inject 1-2 µL of the FAME solution in split or splitless mode.
-
Oven Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in full scan mode to identify the FAMEs based on their mass spectra and retention times, or in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acids.
4. Data Analysis:
-
Peak Identification: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.
-
Quantification: Calculate the concentration of each fatty acid by comparing its peak area to the peak area of the corresponding internal standard and using a calibration curve generated from standards of known concentrations.
Detailed Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative to GC-MS, particularly for the analysis of a broader range of fatty acids, including those that are less volatile or thermally labile, often without the need for derivatization.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the GC-MS protocol.
2. LC-MS Analysis (without derivatization):
-
Liquid Chromatograph: Use a reverse-phase LC system with a C18 or C8 column.
-
Mobile Phases: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile/isopropanol).
-
Mass Spectrometer: Use an electrospray ionization (ESI) source, typically in negative ion mode for fatty acid analysis.
-
Data Acquisition: Acquire data in full scan mode for profiling or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.
3. Data Analysis:
-
Peak Identification: Identify fatty acids based on their retention times and accurate mass-to-charge ratios (m/z).
-
Quantification: Quantify each fatty acid by comparing its peak area to that of an appropriate internal standard and using a calibration curve.
Conclusion and Future Directions
This compound isomers, particularly palmitoleic acid and sapienic acid, are emerging as valuable biomarkers for a range of metabolic diseases. Their circulating levels reflect the activity of the de novo lipogenesis pathway and are associated with key pathophysiological processes such as insulin resistance and hepatic steatosis. Standardized and validated analytical methods, primarily GC-MS and LC-MS, are essential for their accurate quantification in clinical and research settings.
Future research should focus on:
-
Large-scale prospective studies: To definitively establish the predictive value of this compound isomers for the development of metabolic diseases.
-
Elucidation of sapienic acid's signaling pathways: To better understand its biological functions and potential as a therapeutic target.
-
Standardization of analytical methods: To ensure comparability of data across different studies and laboratories.
-
Integration with other 'omics' data: To provide a more comprehensive understanding of the role of this compound in the complex network of metabolic dysregulation.
By advancing our understanding of these fascinating lipid molecules, we can pave the way for improved diagnostics and novel therapeutic strategies for a host of metabolic disorders.
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 2. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Plasma fatty acid composition, estimated desaturase activities, and their relation with the metabolic syndrome in a population at high risk of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary fat, fatty acid composition in plasma and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoleic acid is elevated in fatty liver disease and reflects hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Biological Functions of Sapienic Acid vs. Palmitoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapienic acid (16:1n-10) and palmitoleic acid (16:1n-7) are monounsaturated fatty acid isomers derived from the same precursor, palmitic acid, yet they exhibit markedly distinct biological functions. Sapienic acid, the most abundant fatty acid in human sebum, is a cornerstone of the skin's innate immune defense, demonstrating potent antimicrobial and barrier-maintaining properties. In contrast, palmitoleic acid acts systemically as a "lipokine," a lipid hormone that regulates metabolism and inflammation, with significant effects on insulin sensitivity and hepatic lipid accumulation. While both are synthesized from palmitic acid, their divergent enzymatic origins—delta-6-desaturase for sapienic acid and stearoyl-CoA desaturase-1 for palmitoleic acid—dictate their unique tissue distribution and physiological roles.[1][2] This technical guide provides a comprehensive comparison of their biosynthesis, core biological functions, and underlying signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform ongoing research and therapeutic development.
Introduction: A Tale of Two Isomers
Monounsaturated fatty acids are increasingly recognized not merely as structural components of cell membranes but as critical signaling molecules. Among these, the C16:1 isomers, sapienic acid and palmitoleic acid, are subjects of intense study. Both are synthesized from the saturated fatty acid palmitic acid (16:0), but this shared origin belies their distinct biological activities.[1]
-
Sapienic Acid (16:1n-10 or cis-6-Hexadecenoic acid): Unique to humans and a few other primates, sapienic acid is a primary constituent of sebum. Its functions have historically been associated with dermatology, where it contributes to the skin's antimicrobial barrier and modulates local inflammation.[3][4][5]
-
Palmitoleic Acid (16:1n-7 or cis-9-Hexadecenoic acid): This fatty acid is considered a lipokine—a lipid hormone released from adipose tissue that communicates with distant organs like the liver and skeletal muscle to regulate systemic metabolism.[6][7][8] It is widely associated with improved insulin sensitivity and reduced inflammation.[9][10]
The partitioning of their shared precursor, palmitic acid, between their respective biosynthetic pathways is now considered a potential metabolic switch in health and disease.[2]
Comparative Biosynthesis
The metabolic divergence of sapienic and palmitoleic acid begins with the enzymatic desaturation of palmitic acid. This initial step is a critical determinant of their subsequent biological roles.
-
Palmitoleic Acid (16:1n-7) is produced by the action of Stearoyl-CoA Desaturase-1 (SCD1) , which introduces a double bond at the delta-9 position. This process primarily occurs in the endoplasmic reticulum of adipocytes and hepatocytes.[2][11]
-
Sapienic Acid (16:1n-10) is synthesized by Fatty Acid Desaturase 2 (FADS2) , also known as delta-6-desaturase, which inserts a double bond at the delta-6 position.[2][9] While FADS2 is ubiquitously expressed, its specific action to produce sapienic acid is highly pronounced in human sebaceous glands.[12]
// Nodes PA [label="Palmitic Acid (16:0)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; SCD1 [label="SCD1\n(Stearoyl-CoA Desaturase-1)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; FADS2 [label="FADS2\n(Δ6-Desaturase)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; POA [label="Palmitoleic Acid (16:1n-7)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle]; SA [label="Sapienic Acid (16:1n-10)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; Adipose [label="Adipose Tissue\nLiver", fillcolor="#F1F3F4", fontcolor="#5F6368", shape=plaintext]; Sebum [label="Sebaceous Glands\n(Skin)", fillcolor="#F1F3F4", fontcolor="#5F6368", shape=plaintext];
// Edges PA -> SCD1 [dir=forward]; PA -> FADS2 [dir=forward]; SCD1 -> POA [label=" Δ9 Desaturation", color="#34A853"]; FADS2 -> SA [label=" Δ6 Desaturation", color="#34A853"];
// Positioning hints SCD1 -> Adipose [style=dotted, arrowhead=none]; FADS2 -> Sebum [style=dotted, arrowhead=none];
{rank=same; SCD1; FADS2;} {rank=same; POA; SA;} {rank=same; Adipose; Sebum;} } }
Caption: Divergent biosynthetic pathways of palmitoleic and sapienic acid from palmitic acid.
Sapienic Acid: The Cutaneous Guardian
The primary biological role of sapienic acid is concentrated in the skin, where it functions as a key component of the innate immune system.
Antimicrobial Activity
Sapienic acid exhibits potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][13] Its mechanism involves the disruption of the bacterial cell membrane, leading to depolarization, alteration of fluidity, and disruption of the electron transport chain.[4][14] This membrane-compromising action can also create synergistic effects, enhancing the permeability and uptake of other antimicrobial agents.[14] Individuals with lower levels of sapienic acid have been shown to have higher colonization rates of S. aureus, linking this fatty acid to the prevention of skin conditions like atopic dermatitis.[4]
Skin Barrier Function and Inflammation
As a vital component of sebum, sapienic acid helps maintain the skin's lipid barrier, sealing in moisture and protecting against environmental stressors.[3] It also modulates local immune responses, which can be beneficial in inflammatory skin disorders by interacting with immune cells to temper inflammatory reactions.[3]
Emerging Systemic Roles & Signaling
While research has been historically focused on its dermatological functions, emerging evidence suggests systemic roles. Studies in breast cancer cell lines have shown that sapienic acid supplementation can influence the EGFR/AKT/mTOR signaling cascade , a central regulator of cell growth and proliferation.[15] This effect appears to be twofold: a direct interaction with the signaling pathway and an indirect effect through remodeling of the cell membrane lipidome, which in turn influences signal propagation.[16]
// Nodes SA [label="Sapienic Acid\n(in Cancer Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Membrane Lipidome\nRemodeling", fillcolor="#FFFFFF", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SA -> Membrane [label=" Influences"]; SA -> EGFR [label=" Influences\nActivation", style=dashed]; Membrane -> AKT [label=" Modulates\nSignaling"]; EGFR -> AKT [label=" Activates"]; AKT -> mTOR [label=" Activates"]; mTOR -> Proliferation [label=" Promotes"]; }
Caption: Proposed dual influence of Sapienic Acid on the EGFR/AKT/mTOR pathway in cancer cells.
Quantitative Data: Sapienic Acid
| Parameter | Organism/Strain | Result | Reference |
| Antimicrobial Activity (MIC) | Staphylococcus aureus NBRC 100910T | < 10 µg/mL | [17][18] |
| Antimicrobial Activity (MIC) | Staphylococcus aureus NBRC 12732 | < 10 µg/mL | [17][18] |
| Antimicrobial Activity (MIC) | Staphylococcus epidermidis Strains | > 1000 µg/mL | [18] |
| Cell Signaling | BT-20 Breast Cancer Cells | 7-fold increase in Sapienic/Palmitoleic acid ratio after 3h incubation (50 µM SA) | [19] |
| Cell Signaling | MCF-7 Breast Cancer Cells | 10-fold increase in SA levels vs. controls after 3h incubation (50 µM SA) | [19] |
Palmitoleic Acid: The Metabolic Regulator
Palmitoleic acid functions systemically as a lipokine, regulating metabolic homeostasis and inflammation in distant tissues.
Insulin Sensitivity and Glucose Metabolism
One of the most well-documented roles of palmitoleic acid is its ability to improve insulin sensitivity. It enhances glucose uptake in skeletal muscle and suppresses hepatic steatosis (fatty liver).[7] Chronic administration in diabetic mouse models has been shown to ameliorate hyperglycemia and hypertriglyceridemia.[12][20] The proposed mechanisms involve the activation of AMP-activated protein kinase (AMPK) , a key cellular energy sensor.[11][21] Activated AMPK can promote GLUT4 translocation to the cell membrane, facilitating glucose uptake.[11]
Anti-Inflammatory Effects
Palmitoleic acid exerts potent anti-inflammatory effects.[9] In macrophages, it can inhibit the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[22][23] This anti-inflammatory action is also observed in wound healing, where topical application of palmitoleic acid has been shown to accelerate wound closure by modulating the local cytokine profile.[23][24]
Signaling Pathways
The metabolic benefits of palmitoleic acid are linked to its ability to activate key signaling pathways that govern energy homeostasis.
-
AMPK Activation: By increasing the phosphorylation of AMPK, palmitoleic acid switches on catabolic pathways that generate ATP and switches off anabolic, ATP-consuming processes, thereby improving cellular energy status and insulin sensitivity.[11][25]
-
PPARα Upregulation: In endothelial cells, palmitoleic acid has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in fatty acid oxidation.[26]
// Nodes POA [label="Palmitoleic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; pAMPK [label="p-AMPK\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation\n& Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Glucose [label="↑ Glucose Uptake\n(Muscle, Adipose)", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="↓ Pro-inflammatory\nCytokines (TNFα, IL-6)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges POA -> AMPK [label=" Activates", color="#34A853"]; AMPK -> pAMPK [style=invis]; // for layout pAMPK -> GLUT4 [label=" Promotes"]; GLUT4 -> Glucose; POA -> NFkB [label=" Inhibits", color="#EA4335"]; NFkB -> Cytokines;
// Invisible edges for layout edge[style=invis]; pAMPK -> NFkB; }
Caption: Key signaling actions of Palmitoleic Acid in metabolic and inflammatory regulation.
Quantitative Data: Palmitoleic Acid
| Parameter | Model | Treatment | Result | Reference |
| Insulin Sensitivity | KK-Ay Diabetic Mice | 300 mg/kg/day for 4 weeks | Significantly improved insulin sensitivity vs. control. | [12] |
| Hepatic Triglycerides | KK-Ay Diabetic Mice | 300 mg/kg/day for 4 weeks | Significantly lower hepatic TG levels vs. control. | [12] |
| Inflammation (Cytokine Inhibition) | LPS-stimulated Rat Air Pouch | 100 µM Palmitoleic Acid | TNF-α release inhibited by 73.14% | [23][24] |
| Inflammation (Cytokine Inhibition) | LPS-stimulated Rat Air Pouch | 100 µM Palmitoleic Acid | IL-1β release inhibited by 66.19% | [23][24] |
| Inflammation (Cytokine Inhibition) | LPS-stimulated Rat Air Pouch | 100 µM Palmitoleic Acid | IL-6 release inhibited by 75.19% | [23][24] |
| Glucose Uptake | 3T3-L1 Adipocytes | 24h incubation | Significantly increased GLUT4 protein content and glucose uptake. | [11] |
Detailed Experimental Protocols
Protocol: Quantification of Fatty Acids by Gas Chromatography (GC)
This protocol is a generalized summary based on standard methods.[2][4][27]
-
Lipid Extraction: Homogenize tissue samples (~50-100 mg) in a chloroform/methanol mixture (e.g., 2:1 v/v) to extract total lipids. For cell pellets, direct extraction can be performed. Add an internal standard (e.g., heptadecanoic acid, C17:0) at the start for quantification.
-
Transmethylation to FAMEs: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a methylation reagent (e.g., methanol with 2-5% H₂SO₄ or BF₃-methanol). Heat the sample at 60-90°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).
-
FAME Extraction: After cooling, add water and a non-polar solvent like hexane or n-pentane to the sample. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase containing the FAMEs.
-
GC Analysis: Inject the FAME sample into a gas chromatograph equipped with a Flame Ionization Detector (GC-FID). Use a suitable capillary column (e.g., BPX-70). The temperature program typically starts at a lower temperature (~100°C), ramps up to a high temperature (~240°C), and holds to ensure elution of all FAMEs.
-
Data Analysis: Identify individual FAME peaks by comparing their retention times to those of known standards. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.
Protocol: Western Blot for Protein Phosphorylation (e.g., AMPK, EGFR/Akt/mTOR)
This protocol is a generalized summary based on standard methods.[15][25][28]
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, 3T3-L1) and grow to 70-80% confluency. Treat cells with the fatty acid of interest (e.g., 50 µM Sapienic Acid or 100 µM Palmitoleic Acid) for the desired time course (e.g., 30 min to 24 hours). Include appropriate vehicle controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation status.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Denature proteins by boiling in Laemmli sample buffer. Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AMPK Thr172, anti-p-Akt Ser473).
-
Secondary Antibody: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) protein (e.g., anti-total AMPK).
Protocol: Cytokine Measurement by ELISA
This protocol is a generalized summary based on standard methods.[1][29]
-
Sample Collection: Collect cell culture supernatants after treating cells (e.g., macrophages) with a stimulus (e.g., LPS) in the presence or absence of the fatty acid being tested. Centrifuge to remove any cells or debris.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Add a blocking buffer (e.g., 10% FBS or 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Wash the plate. Add prepared standards (known concentrations of the cytokine) and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate thoroughly. Add a substrate solution (e.g., TMB). A color change will occur.
-
Stop Reaction & Read Plate: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.
Conclusion and Future Directions
Sapienic acid and palmitoleic acid provide a compelling example of how subtle changes in molecular structure can lead to vastly different biological functions. Sapienic acid's role as a localized, cutaneous antimicrobial agent is well-established, while its potential systemic effects on cell signaling are a new and exciting area of investigation. Conversely, palmitoleic acid's function as a systemic metabolic regulator and anti-inflammatory lipokine is supported by a growing body of evidence, though its precise role in human metabolic disease remains complex and sometimes controversial.[9][10]
For drug development professionals, the targeted actions of these fatty acids present unique opportunities. Enhancing the skin's natural defenses by modulating sapienic acid levels could offer novel therapeutic strategies for dermatological conditions. Harnessing the systemic metabolic and anti-inflammatory effects of palmitoleic acid continues to be a promising avenue for addressing metabolic syndrome, type 2 diabetes, and chronic inflammatory disorders. Future research should focus on further elucidating the systemic signaling pathways of sapienic acid and conducting more robust human intervention studies for palmitoleic acid to fully translate the therapeutic potential of these distinct lipid isomers.
References
- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 2. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography-Hydrogen Flame Ionization Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cytokine levels [bio-protocol.org]
- 8. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. 2024.febscongress.org [2024.febscongress.org]
- 27. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy [jove.com]
- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 29. criver.com [criver.com]
A Technical Guide to the Discovery and Characterization of Novel Hexadecenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and biological activities of novel hexadecenoic acid derivatives. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the synthesis of these novel compounds, presents their biological activities in a quantitative format, and elucidates their mechanisms of action through detailed signaling pathway diagrams.
Introduction to this compound and Its Derivatives
Hexadecenoic acids are a class of monounsaturated fatty acids with a 16-carbon chain. Naturally occurring isomers, such as palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid), are known to play significant roles in various physiological processes, including metabolic regulation and inflammation.[1][2] The exploration of novel, synthetically derived this compound analogs has opened new avenues for the development of therapeutic agents with enhanced potency and specificity. This guide focuses on recently discovered derivatives that exhibit promising anti-inflammatory and other biological activities.
Featured Novel this compound Derivatives
This section highlights the discovery and characterization of two novel this compound derivatives that have demonstrated significant biological activity.
10(Z)-Hexadecenoic Acid: A Novel Anti-Inflammatory Agent
Isolated from the soil bacterium Mycobacterium vaccae, 10(Z)-hexadecenoic acid has been identified as a potent anti-inflammatory lipid.[3][4] Its discovery has provided a new lead for the development of therapeutics targeting inflammatory disorders.
(Z)-15-Methyl-10-Hexadecenoic Acid: A Potential Biomarker and Enzyme Inhibitor
The total synthesis of (Z)-15-methyl-10-hexadecenoic acid has been accomplished, and this unusual fatty acid is being investigated for its potential as a biomarker and as an inhibitor of enzymes such as topoisomerase I.[5][6]
Quantitative Data on Biological Activities
The biological activities of these novel this compound derivatives have been quantified to allow for clear comparison and evaluation.
| Derivative | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |
| 10(Z)-Hexadecenoic Acid | Anti-inflammatory (Inhibition of IL-6 secretion) | LPS-stimulated murine peritoneal macrophages | EC50: 115 µM | [7] |
| (Z)-15-Methyl-10-Hexadecenoic Acid | Topoisomerase I Inhibition | In vitro enzyme assay | Data not yet available | [5][6] |
| Hexadecanoic acid ethyl ester | Anticancer | MCF-7 breast cancer cell line | IC50: 25 µM | [3][8] |
Experimental Protocols
Detailed methodologies for the synthesis of novel this compound derivatives and the evaluation of their biological activities are provided below.
Synthesis Protocols
1. Synthesis of 10(Z)-Hexadecenoic Acid
The synthesis of 10(Z)-hexadecenoic acid can be achieved through a Wittig reaction, a versatile method for creating carbon-carbon double bonds.[7][9][10]
-
Step 1: Preparation of the Phosphonium Ylide. A suitable phosphonium salt is treated with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) to generate the ylide.
-
Step 2: Wittig Reaction. The aldehyde is added to the ylide solution at low temperature (e.g., -78 °C) and allowed to react to form the alkene. The use of salt-free conditions favors the formation of the Z-isomer.
-
Step 3: Purification. The resulting alkene is purified using column chromatography to separate it from triphenylphosphine oxide and other byproducts.
-
Step 4: Hydrolysis. If the starting material was an ester, the final step involves hydrolysis to yield the free fatty acid.
2. Synthesis of (Z)-15-Methyl-10-Hexadecenoic Acid
The total synthesis of this branched-chain fatty acid was accomplished in seven steps with an overall yield of 31-32%.[5][6] A key reagent in this synthesis is (trimethylsilyl)acetylene. The proposed strategy involves:
-
Step 1: Acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane.
-
Step 2: A second acetylide coupling to a short-chain iso bromoalkane.
-
Subsequent steps: Further modifications to achieve the final product.
Biological Assay Protocols
1. Inhibition of LPS-Induced IL-6 Secretion in Macrophages
This protocol is used to assess the anti-inflammatory activity of the novel derivatives.
-
Cell Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the this compound derivative for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.[1][11][12]
-
Sample Collection: The cell culture supernatant is collected after a defined incubation period (e.g., 24 hours).
-
Quantification of IL-6: The concentration of IL-6 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The EC50 value, representing the concentration of the derivative that causes a 50% reduction in IL-6 secretion, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of these novel this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
PPARα Signaling Pathway in Anti-Inflammation
10(Z)-Hexadecenoic acid exerts its anti-inflammatory effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[7] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.
Activation of PPARα by 10(Z)-hexadecenoic acid leads to the transrepression of pro-inflammatory transcription factors such as NF-κB. This, in turn, downregulates the expression of inflammatory cytokines like IL-6.
PPARα signaling pathway activated by 10(Z)-hexadecenoic acid.
NF-κB Signaling Pathway in Macrophages
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response in macrophages.[11][12] Upon stimulation by inflammatory signals like LPS, the IκB protein is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Novel this compound derivatives can inhibit this pathway, leading to a reduction in inflammation.
Inhibition of the NF-κB signaling pathway by a novel derivative.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel this compound derivatives.
General workflow for novel this compound derivative discovery.
Conclusion
The discovery and characterization of novel this compound derivatives represent a promising area of research for the development of new therapeutic agents. The compounds highlighted in this guide demonstrate significant potential as anti-inflammatory and anticancer agents. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further explore this exciting class of molecules. Future work should focus on expanding the library of synthetic derivatives, conducting comprehensive structure-activity relationship studies, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. First total syntheses of (Z)-15-methyl-10-hexadecenoic acid and the (Z)-13-methyl-8-tetradecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
The Pivotal Role of Hexadecenoic Acid in Membrane Fluidity and Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecenoic acid, a 16-carbon monounsaturated fatty acid, is a critical component of cellular membranes that significantly influences their biophysical properties and, consequently, their biological functions. This technical guide provides an in-depth analysis of the role of this compound and its isomers in modulating membrane fluidity and structure. We will explore the biochemical pathways of its synthesis, its impact on the lipid bilayer's physical state, and its involvement in key cellular signaling cascades. This document summarizes quantitative data from various experimental approaches, details relevant experimental methodologies, and provides visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in cellular biology, biochemistry, and pharmacology.
Introduction: The Significance of Membrane Fluidity
The plasma membrane is a dynamic and fluid structure, a property essential for a multitude of cellular processes, including signal transduction, transport of molecules, and cell-cell interactions. Membrane fluidity is largely determined by its lipid composition, particularly the nature of the fatty acyl chains of its constituent phospholipids. The presence of unsaturated fatty acids, such as this compound, introduces kinks in the hydrocarbon chains, preventing tight packing of lipids and thereby increasing the fluidity of the membrane.[1] This is in contrast to saturated fatty acids, which have straight chains that allow for tighter packing and a more rigid membrane structure.[1]
This compound exists in several isomeric forms, with palmitoleic acid (cis-9-hexadecenoic acid) and sapienic acid (cis-6-hexadecenoic acid) being the most biologically significant in humans. These isomers are not only integral structural components of membranes but also act as signaling molecules, or "lipokines," that can modulate metabolic and inflammatory pathways.[2][3] Understanding the precise role of this compound in membrane biophysics is therefore crucial for elucidating its function in both health and disease, and for the development of novel therapeutic strategies.
Biochemical Pathways of this compound Isomers
The primary isomers of this compound are synthesized through distinct enzymatic pathways, leading to their differential distribution and function.
-
Palmitoleic Acid (16:1n-7): This isomer is endogenously synthesized from the saturated fatty acid, palmitic acid (16:0), by the enzyme stearoyl-CoA desaturase-1 (SCD1). This desaturation occurs at the Δ9 position of the fatty acyl chain.
-
Sapienic Acid (16:1n-10): Uniquely prominent in human skin, sapienic acid is also derived from palmitic acid but is synthesized by the action of fatty acid desaturase 2 (FADS2), which introduces a double bond at the Δ6 position.
-
Hypogeic Acid (16:1n-9): This isomer is a product of the partial β-oxidation of oleic acid (18:1n-9).
These biosynthetic pathways are critical control points for regulating the cellular levels of different this compound isomers and, consequently, the biophysical properties of cellular membranes.
Impact of this compound on Membrane Fluidity and Structure
The incorporation of this compound into the phospholipid bilayer has a profound effect on the physical state of the membrane. The cis double bond in its structure creates a rigid kink, which disrupts the ordered packing of adjacent acyl chains. This disruption leads to an increase in membrane fluidity.
Quantitative Analysis of Membrane Fluidity
Membrane fluidity can be quantified using various biophysical techniques. Fluorescence spectroscopy with environmentally sensitive probes like Laurdan and 1,6-diphenyl-1,3,5-hexatriene (DPH) is commonly employed.
Laurdan Generalized Polarization (GP): Laurdan is a fluorescent dye that exhibits a spectral shift depending on the polarity of its environment. In more ordered, gel-phase membranes, the emission maximum is around 440 nm, while in more fluid, liquid-crystalline phase membranes, it shifts to around 490 nm. This shift is quantified by the Generalized Polarization (GP) value, calculated as:
GP = (I440 - I490) / (I440 + I490)
A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value signifies a more fluid membrane.[4]
Fluorescence Anisotropy with DPH: DPH is a hydrophobic probe that partitions into the core of the lipid bilayer. Its rotational freedom is restricted in more ordered membranes, leading to higher fluorescence anisotropy. Conversely, in more fluid membranes, DPH rotates more freely, resulting in lower anisotropy.[5][6]
| This compound Isomer | Model System | Effect on Membrane Fluidity | Quantitative Measure |
| cis-6-Hexadecenoic Acid | Staphylococcus aureus cells | Increased fluidity | Decreased polarization index (specific values not detailed in the source)[3] |
| Fatty acids with ≥ 4 double bonds | Differentiated SH-SY5Y cells | Increased fluidity | Decreased fluorescent intensity of FCVJ (a fluidity-sensitive probe)[7] |
| Fatty acids with ≤ 3 double bonds | Differentiated SH-SY5Y cells | No significant change in fluidity | No significant change in FCVJ fluorescence intensity[7] |
Note: Specific dose-dependent quantitative data for the effect of this compound isomers on Laurdan GP values in model membranes is an area requiring further investigation.
Influence on Membrane Structure
Beyond fluidity, this compound can also influence other structural parameters of the membrane, such as bilayer thickness. The kinked structure of unsaturated fatty acids can lead to a decrease in the overall thickness of the lipid bilayer compared to membranes composed solely of saturated fatty acids. This alteration in thickness can, in turn, affect the function of transmembrane proteins.
Experimental Protocols
Preparation of Liposomes with Incorporated this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
This compound (e.g., palmitoleic acid)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid and this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain LUVs of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times to ensure a homogenous population of vesicles.
-
Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
Materials:
-
Liposome suspension (prepared as in 4.1)
-
Laurdan stock solution (in ethanol or DMSO)
-
Fluorometer with excitation and emission monochromators
-
Cuvette
Procedure:
-
Labeling:
-
Add a small aliquot of the Laurdan stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark for at least 30 minutes to allow for the incorporation of Laurdan into the lipid bilayers.
-
-
Measurement:
-
Transfer the labeled liposome suspension to a cuvette and place it in the temperature-controlled sample holder of the fluorometer.
-
Set the excitation wavelength to 350 nm.
-
Record the fluorescence emission intensities at 440 nm (I440) and 490 nm (I490).
-
-
Calculation:
-
Calculate the GP value using the formula mentioned in section 3.1.
-
Role of this compound in Signaling Pathways
This compound and its derivatives are not merely structural components but also active participants in cellular signaling.
Palmitoleic Acid and Insulin Signaling
Palmitoleic acid has been identified as a lipokine that can enhance insulin sensitivity. It is thought to act on skeletal muscle and other tissues to improve glucose uptake and metabolism. The precise molecular mechanisms are still under investigation but may involve the modulation of key proteins in the insulin signaling cascade, such as Akt and AS160.[8]
Sapienic Acid and EGFR/mTOR Signaling in Cancer
Recent studies have implicated sapienic acid in the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and mammalian Target of Rapamycin (mTOR) pathways. The incorporation of sapienic acid into the membranes of cancer cells can alter membrane properties, which in turn may influence the activity of membrane-associated receptors and downstream signaling molecules like Akt and mTOR.[9]
Bactericidal Mechanism of cis-6-Hexadecenoic Acid
cis-6-Hexadecenoic acid (sapienic acid), a major fatty acid on human skin, exhibits bactericidal activity against pathogens like Staphylococcus aureus. Its mechanism of action is multifaceted and concentration-dependent. At lower concentrations, it increases membrane fluidity, disrupts the proton motive force, and interferes with the electron transport chain, ultimately leading to bacterial cell death.[10][11][12]
Conclusion and Future Directions
This compound and its isomers are indispensable players in determining the physical and functional properties of cellular membranes. Their ability to modulate membrane fluidity and structure has far-reaching implications for cellular signaling in both physiological and pathological contexts. For researchers in drug development, understanding how the this compound content of membranes can be modulated offers a potential avenue for therapeutic intervention in diseases ranging from metabolic disorders to cancer and infectious diseases.
Future research should focus on obtaining more precise, dose-dependent quantitative data on the effects of different this compound isomers on membrane biophysical parameters. Furthermore, elucidating the detailed molecular interactions between these fatty acids and membrane proteins will be crucial for a complete understanding of their role in cellular function. The continued development of advanced biophysical techniques and computational modeling will undoubtedly provide deeper insights into the complex and vital role of this compound in membrane biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 3. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Bactericidal activity of the human skin fatty acid cis-6-hexadecanoic acid on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Hexadecenoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Hexadecenoic Acid from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1), a monounsaturated fatty acid, exists in plasma in several isomeric forms, most notably palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10). These isomers are not merely structural components of complex lipids but also act as signaling molecules, or "lipokines," involved in various physiological and pathophysiological processes, including metabolic regulation and inflammation.[1][2][3][4][5] Palmitoleic acid, for instance, has been shown to influence insulin sensitivity and suppress inflammation, making the accurate quantification of this compound in plasma a critical aspect of metabolic research and drug development.[3][6][7][8]
This document provides detailed protocols for the extraction of total this compound from plasma, covering various well-established methods. It also includes a summary of their performance characteristics and a brief overview of the relevant biosynthetic pathways of this compound isomers.
Experimental Protocols: Lipid Extraction from Plasma
The accurate measurement of this compound requires its efficient extraction from the complex plasma matrix, where it is present in both free and esterified forms (e.g., in triglycerides, phospholipids, and cholesteryl esters). The following protocols describe common methods for total lipid extraction.
Protocol 1: Modified Folch Method (Chloroform/Methanol)
This is a widely used biphasic liquid-liquid extraction method.[9]
Materials:
-
Plasma
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal Standard (e.g., heptadecanoic acid, C17:0)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen stream or centrifugal evaporator)
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 200 µL of plasma.
-
Add a known amount of internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully aspirate and discard the upper aqueous layer.
-
Collect the lower organic (chloroform) layer into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Bligh and Dyer Method
A modification of the Folch method that uses a different solvent ratio and is suitable for smaller sample volumes.[9]
Materials:
-
Same as for the Folch method.
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass centrifuge tube, add a known amount of internal standard.
-
Add 750 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 250 µL of chloroform and vortex again.
-
Add 250 µL of water to induce phase separation and vortex.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic (chloroform) layer.
-
Evaporate the solvent to dryness.
-
The lipid extract is ready for the next step.
Protocol 3: Matyash Method (MTBE/Methanol)
A safer alternative to chloroform-based methods, where the lipid-containing organic phase is the upper layer, simplifying its collection.[10][11]
Materials:
-
Plasma
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard
-
Glass centrifuge tubes
-
Pipettes, Vortex mixer, Centrifuge, Evaporation system
Procedure:
-
Thaw plasma samples on ice.
-
In a glass tube, add 200 µL of plasma and the internal standard.
-
Add 1.5 mL of methanol and vortex.
-
Add 5 mL of MTBE and vortex for 10 minutes.
-
Incubate for 1 hour at room temperature on a shaker.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Two phases will form; the upper organic phase contains the lipids.
-
Carefully collect the upper MTBE layer.
-
Evaporate the solvent to dryness.
-
The lipid extract is ready for derivatization.
Protocol 4: Single-Phase Extraction (Butanol/Methanol)
A rapid and simple monophasic extraction method.[11][12]
Materials:
-
Plasma
-
1-Butanol (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard
-
Eppendorf tubes
-
Pipettes, Vortex mixer, Centrifuge, Evaporation system
Procedure:
-
Thaw plasma samples on ice.
-
In an Eppendorf tube, add 10 µL of plasma.
-
Add 100 µL of a 1:1 (v/v) 1-butanol:methanol mixture containing the internal standard.
-
Vortex for 10 seconds.
-
Sonicate for 60 minutes in a sonic water bath at 20°C.
-
Centrifuge at 16,000 x g for 10 minutes at 20°C.
-
Transfer the supernatant to a clean vial for analysis or derivatization.
Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For analysis by Gas Chromatography (GC), fatty acids must be derivatized to their more volatile and less polar methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-methanol), 14% solution
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block
-
Glass tubes with PTFE-lined caps
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The hexane solution containing the FAMEs is ready for GC-MS analysis.
Data Presentation
The choice of extraction method can influence the recovery and reproducibility of the results. The following tables summarize reported performance data for various lipid extraction methods from plasma.
Table 1: Comparison of Lipid Extraction Method Recovery (%)
| Lipid Class | Folch | Bligh-Dyer | Matyash (MTBE) | Butanol/Methanol (1:1) |
| Phospholipids | 86 | - | 73 | >95 |
| Triglycerides | - | - | - | <80 |
| Diglycerides | - | - | - | <80 |
| Cholesteryl Esters | >80 | - | - | 90 |
| Lysophospholipids | - | - | - | >95 |
| Average Recovery | 86 | - | 73 | >90 |
Table 2: Comparison of Lipid Extraction Method Reproducibility (CV%)
| Method | Intra-assay CV% |
| Folch | 15.1 |
| Matyash (MTBE) | 21.8 |
| Butanol/Methanol (Alshehry) | 14.1 |
| Chloroform/Methanol (2:1) | < 20 |
| Direct in situ transesterification | < 4 |
CV% (Coefficient of Variation) indicates the precision of the method. Lower values indicate higher precision. Data from multiple sources.[11][12][13]
Mandatory Visualization
Experimental Workflows
Signaling Pathways
Concluding Remarks
The selection of an appropriate extraction protocol for this compound from plasma depends on the specific requirements of the study, including sample volume, required throughput, and the available analytical instrumentation. While traditional methods like the Folch and Bligh-Dyer protocols are well-established, newer methods using MTBE or single-phase solvent systems offer advantages in terms of safety and ease of use. For all methods, subsequent derivatization to FAMEs is a crucial step for GC-based analysis. The presented protocols and comparative data provide a foundation for researchers to choose and implement a method that best suits their research needs for the investigation of this compound and its roles in health and disease.
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 3. metabolon.com [metabolon.com]
- 4. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 12. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Analysis of Total Plasma Fatty Acid Composition with Direct In Situ Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of Hexadecenoic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1), a monounsaturated fatty acid, is increasingly recognized for its role as a lipokine, a lipid hormone that influences systemic metabolism and inflammation. The primary isomer, palmitoleic acid (16:1n-7), is synthesized endogenously from palmitic acid and has been shown to improve insulin sensitivity and suppress inflammation.[1][2] Other isomers, such as sapienic acid (16:1n-10) and hypogeic acid (16:1n-9), are also gaining attention for their distinct biological activities.[3] Understanding the metabolic fate of this compound is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting metabolic diseases.
Stable isotope tracing, coupled with mass spectrometry, is a powerful technique for quantitatively tracking the metabolic fate of molecules in biological systems.[4][5] By introducing a stable isotope-labeled version of this compound (e.g., [U-¹³C₁₆]palmitoleic acid) into a cell culture or an in vivo model, researchers can trace its incorporation into various lipid pools, its oxidation for energy, and its conversion to other metabolites. This provides a dynamic view of its metabolism that cannot be achieved with traditional analytical methods.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting stable isotope tracing studies to investigate the metabolism of this compound.
Core Concepts of Stable Isotope Tracing
Stable isotope tracing relies on the principle of introducing a molecule in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C instead of ¹²C).[6] This "labeled" tracer is chemically identical to its natural counterpart and is metabolized in the same way. Mass spectrometry can then be used to distinguish between the labeled (heavier) and unlabeled (lighter) molecules, allowing for the quantification of the tracer's incorporation into downstream metabolites.[7]
Experimental Design Considerations
Successful stable isotope tracing experiments require careful planning. Key considerations include:
-
Choice of Tracer: Uniformly labeled tracers, such as [U-¹³C₁₆]palmitoleic acid, are often preferred as they allow for the tracking of the entire carbon backbone of the molecule.
-
Tracer Administration: The method of tracer delivery depends on the experimental model. For in vitro studies, the labeled fatty acid is typically complexed with fatty acid-free bovine serum albumin (BSA) and added to the culture medium. For in vivo studies in animal models, oral gavage or intravenous infusion are common methods.[4]
-
Labeling Duration: The time of exposure to the tracer is critical for observing its incorporation into different metabolic pools. Short time courses may reveal initial uptake and incorporation into highly active pools, while longer time courses are necessary to track incorporation into more stable lipid pools.
-
Sample Collection and Preparation: Proper quenching of metabolism and efficient extraction of lipids are essential for accurate analysis. The Folch method or similar lipid extraction protocols are commonly used.[8]
-
Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is well-suited for analyzing the isotopic enrichment of individual fatty acids after their conversion to fatty acid methyl esters (FAMEs). Liquid chromatography-mass spectrometry (LC-MS/MS) is ideal for analyzing intact complex lipids containing the labeled fatty acid.[7]
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables present hypothetical yet representative data from a stable isotope tracing experiment using [U-¹³C₁₆]palmitoleic acid in a cell culture model. This data illustrates the type of quantitative information that can be obtained.
Table 1: Isotopic Enrichment of [U-¹³C₁₆]Palmitoleic Acid in Cellular Lipid Fractions Over Time
| Time (hours) | Free Fatty Acid Pool (M+16 Enrichment %) | Phospholipids (M+16 Enrichment %) | Triacylglycerols (M+16 Enrichment %) |
| 1 | 45.2 ± 3.8 | 12.5 ± 1.5 | 25.8 ± 2.1 |
| 4 | 38.6 ± 4.1 | 28.9 ± 2.9 | 55.4 ± 4.7 |
| 12 | 25.1 ± 2.9 | 35.7 ± 3.4 | 68.2 ± 5.9 |
| 24 | 15.8 ± 2.0 | 38.1 ± 3.9 | 72.5 ± 6.3 |
Data are presented as mean ± standard deviation (n=3). M+16 represents the fully labeled palmitoleate isotopologue.
Table 2: Fractional Contribution of Exogenous [U-¹³C₁₆]Palmitoleic Acid to Total Lipid Pools at 24 Hours
| Lipid Class | Fractional Contribution (%) |
| Phosphatidylcholine (PC) | 32.7 ± 3.1 |
| Phosphatidylethanolamine (PE) | 25.9 ± 2.5 |
| Triacylglycerols (TAG) | 65.4 ± 5.8 |
| Diacylglycerols (DAG) | 48.2 ± 4.1 |
| Cholesteryl Esters (CE) | 15.3 ± 1.8 |
Fractional contribution is calculated based on the isotopic enrichment of palmitoleic acid within each lipid class relative to the enrichment of the precursor pool.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with [U-¹³C₁₆]Palmitoleic Acid
This protocol describes the labeling of cultured mammalian cells with uniformly ¹³C-labeled palmitoleic acid to trace its incorporation into cellular lipids.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and serum
-
Fatty acid-free bovine serum albumin (BSA)
-
[U-¹³C₁₆]Palmitoleic acid
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (for lipid extraction)
-
Cell scrapers
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Conjugate:
-
Prepare a stock solution of [U-¹³C₁₆]palmitoleic acid in ethanol.
-
In a sterile tube, combine the fatty acid stock solution with a sterile 10% (w/v) fatty acid-free BSA solution in PBS to achieve a desired molar ratio (e.g., 5:1 fatty acid:BSA).
-
Incubate at 37°C for 1 hour with gentle shaking to allow for complex formation.
-
Sterilize the conjugate by passing it through a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the [U-¹³C₁₆]palmitoleic acid-BSA conjugate at a final concentration typically ranging from 10 to 100 µM.
-
Incubate for the desired time points (e.g., 1, 4, 12, 24 hours).
-
-
Cell Harvesting and Lipid Extraction (Folch Method):
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold methanol and transfer to a glass tube.
-
Add chloroform to the methanol cell suspension to achieve a 2:1 (v/v) chloroform:methanol ratio.
-
Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Protocol 2: In Vivo Administration of [U-¹³C₁₆]Palmitoleic Acid to Mice
This protocol is adapted from methods for other fatty acids and should be optimized for this compound.[4]
Materials:
-
C57BL/6 mice
-
[U-¹³C₁₆]Palmitoleic acid
-
Corn oil (for oral gavage) or sterile fat emulsion (for intravenous injection)
-
Gavage needles or infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia
Procedure:
-
Preparation of Dosing Solution:
-
Oral Gavage: Dissolve the desired amount of [U-¹³C₁₆]palmitoleic acid in corn oil. A typical dose to start with could be 150 mg/kg body weight. Gently warm and vortex to ensure complete dissolution.
-
Intravenous Injection: This requires formulating the labeled fatty acid into a sterile emulsion, which is a complex procedure often requiring specialized facilities.
-
-
Tracer Administration:
-
Fast the mice for 4-6 hours prior to dosing.
-
Administer the prepared formulation via oral gavage or intravenous infusion.
-
Collect blood and tissues at designated time points (e.g., 0, 30 min, 1, 2, 4, 8 hours).
-
-
Sample Collection:
-
Blood: Collect blood into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissues: Euthanize the mouse and promptly dissect tissues of interest (e.g., liver, adipose tissue, muscle). Rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C.
-
Protocol 3: Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the conversion of fatty acids in a lipid extract to their more volatile methyl esters for GC-MS analysis.[9]
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Add 1 mL of hexane to the dried lipid extract to dissolve the lipids.
-
Add 0.5 mL of 14% BF₃-Methanol reagent to the vial.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.
-
Vortex for 10 seconds and allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAMEs in hexane are now ready for GC-MS analysis.
Visualization of Metabolic Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows in this compound metabolism.
Caption: Biosynthesis of this compound isomers.
Caption: General experimental workflow for stable isotope tracing.
Caption: Simplified signaling pathway of palmitoleic acid.
References
- 1. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Quantification of Hexadecenoic Acid Isomers in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1), a monounsaturated fatty acid, exists as several positional and geometric isomers with distinct biological activities and metabolic origins. The accurate quantification of these isomers is crucial for understanding their roles in various physiological and pathological processes, making it a significant area of interest in lipidomics research and drug development. The most well-studied isomers include palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1). Palmitoleic acid is recognized as a lipokine that can influence insulin sensitivity and suppress hepatic lipogenesis, while sapienic acid is a key component of human sebum with roles in skin barrier function.[1][2][3][4] The trans isomers of these fatty acids are also of interest as they can be markers of endogenous oxidative stress or dietary intake.[1][2][3]
This document provides detailed application notes and protocols for the quantification of this compound isomers in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathways Involving this compound Isomers
The biosynthesis of major this compound isomers originates from palmitic acid (16:0) through the action of specific desaturase enzymes. Palmitoleic acid (9cis-16:1) is synthesized by delta-9 desaturase (SCD-16), while sapienic acid (6cis-16:1) is produced by delta-6 desaturase (D6D).[1][2] These isomers can then be incorporated into various lipid classes or act as signaling molecules.
Caption: Biosynthesis of this compound isomers.
Experimental Workflow for Quantification
A typical workflow for the quantification of this compound isomers involves lipid extraction from a biological matrix, derivatization (primarily for GC-MS), chromatographic separation, and mass spectrometric detection and quantification.
Caption: General experimental workflow for isomer quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound isomers in human plasma. Note that concentrations can vary significantly based on the population, physiological state, and analytical methodology.
Table 1: Relative Abundance of C16:1 Isomers in Pooled Human Plasma [5]
| Isomer | Relative Composition (%) |
| 16:1(n-7) | 83.9 ± 0.6 |
| 16:1(n-9) | 9.9 ± 0.1 |
| 16:1(n-5) | 3.7 ± 0.1 |
| 16:1(n-10) | 2.4 ± 0.6 |
Table 2: Fatty Acid Composition of Plasma Cholesteryl Esters in Lean vs. Obese Subjects (µmol/mL) [1]
| Fatty Acid Isomer | Lean Controls (n=50) | Morbidly Obese (n=50) | p-value |
| 6cis-16:1 (Sapienic acid) | 0.01 ± 0.00 | 0.02 ± 0.00 | <0.0001 |
| 9cis-16:1 (Palmitoleic acid) | 0.11 ± 0.01 | 0.22 ± 0.01 | <0.0001 |
| 6trans-16:1 | 0.00 ± 0.00 | 0.01 ± 0.00 | <0.05 |
| 9trans-16:1 (Palmitelaidic acid) | 0.01 ± 0.00 | 0.02 ± 0.00 | <0.05 |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound Isomers by GC-MS
This protocol is adapted for the analysis of total fatty acids from biological samples after conversion to fatty acid methyl esters (FAMEs).[6][7]
1. Materials and Reagents:
-
Chloroform, Methanol, n-Hexane (HPLC grade)
-
Acetyl-chloride
-
Internal Standards (e.g., deuterated palmitic acid)
-
FAME standards for C16:1 isomers
-
Nitrogen gas
2. Lipid Extraction (Modified Folch Method): [8]
-
Homogenize tissue samples or use a known volume of plasma or cell suspension.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., 20 mL for 1 g of tissue).
-
Shake the mixture vigorously for 15-20 minutes at room temperature.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs): [6]
-
Resuspend the dried lipid extract in a known volume of methanol.
-
Add acetyl-chloride for transesterification.
-
Heat the mixture to facilitate the reaction, then cool.
-
Extract the FAMEs with n-hexane.
-
Dry the hexane extract and reconstitute in a suitable volume for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: Highly polar (50%-cyanopropyl)-methylpolysiloxane column (e.g., 60m x 0.25mm x 0.25µm).[1][7]
-
Carrier Gas: Helium.[7]
-
Injection: Split injection.[1]
-
Oven Program: A temperature gradient is crucial for separating isomers. An example program: start at 165°C, hold for 3 min, ramp at 1°C/min to 195°C, hold for 40 min, then ramp at 10°C/min to 240°C and hold for 10 min.[7]
-
MS Detection: Use selected ion monitoring (SIM) for targeted quantification of specific FAMEs to enhance sensitivity and resolve co-eluting peaks.[6]
5. Quantification:
-
Generate calibration curves for each C16:1 isomer using authentic standards.
-
Calculate the concentration in the sample by comparing the peak area of the analyte to the internal standard and referencing the calibration curve.
Protocol 2: High-Sensitivity Quantification of Free Fatty Acids by GC-MS with PFB Derivatization
This protocol is optimized for the analysis of free fatty acids with high sensitivity using pentafluorobenzyl (PFB) bromide derivatization and negative chemical ionization (NCI) GC-MS.[9][10][11]
1. Materials and Reagents:
-
Iso-octane, Methanol, Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Pentafluorobenzyl (PFB) bromide
-
Diisopropylethylamine (DIPEA)
-
Deuterated internal standards for fatty acids.[9]
2. Sample Preparation and Extraction: [9][10]
-
For cultured cells (approx. 0.5 x 10^6), suspend in PBS. For plasma, use a small volume (e.g., 10 µL) brought up to a larger volume with PBS.[10]
-
Add deuterated internal standards.
-
Initiate extraction with methanol and acidify with HCl.
-
Create a bi-phasic solution by adding iso-octane, then vortex and centrifuge.[9]
-
Collect the upper iso-octane layer. Repeat the extraction.
-
Dry the combined extracts under a stream of nitrogen or using a speedvac.
3. PFB Derivatization: [9][11]
-
To the dried extract, add a solution of 1% PFB bromide in acetonitrile and 1% DIPEA in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample again under vacuum.
-
Reconstitute the derivatized fatty acids in iso-octane for GC-MS analysis.
4. GC-MS (NCI) Analysis:
-
GC Column: A low polarity column (e.g., 100% dimethylpolysiloxane) can provide good separation for PFB esters.[11]
-
Injection: Pulsed splitless injection.[11]
-
Oven Program: A linear temperature ramp, for example from 150°C to 270°C at 10°C/min, can be effective.[11]
-
MS Detection: Use negative chemical ionization (NCI) for high sensitivity detection of the PFB derivatives.
5. Quantification:
-
Utilize the stable isotope dilution method, comparing the signal of the endogenous analyte to its corresponding deuterated internal standard.[11]
Protocol 3: LC-MS/MS for the Analysis of this compound Isomers
This approach can differentiate double bond positional isomers, sometimes without derivatization, by leveraging specific fragmentation patterns.[5][12]
1. Materials and Reagents:
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid or acetic acid
-
Isomer-specific fatty acid standards
2. Lipid Extraction:
-
Follow a standard lipid extraction protocol such as the modified Bligh and Dyer method.[10]
-
Ensure the final lipid extract is dried and reconstituted in a solvent compatible with the LC mobile phase.
3. LC Separation:
-
Column: A reversed-phase C18 column is commonly used.[13]
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of acid like acetic acid (e.g., 0.1%), is typical.[13]
-
Flow Rate: Dependent on the column dimensions (analytical vs. UPLC).
4. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative mode for underivatized fatty acids.[12]
-
Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions. For more detailed structural information, advanced fragmentation techniques like electron activated dissociation (EAD) can be employed to pinpoint double bond locations.[12]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific precursor-product ion transitions for each isomer.[5]
5. Quantification:
-
Develop calibration curves for each isomer using their specific MRM transitions.
-
Quantify the isomers in the sample based on these curves, using an appropriate internal standard.
Logical Relationships in Isomer Analysis
The choice of analytical method depends on the specific research question. GC-MS provides excellent separation of many isomers, especially after derivatization, while LC-MS/MS offers advantages in analyzing intact lipids and can provide detailed structural information with advanced fragmentation techniques.
Caption: Method selection logic for isomer analysis.
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 3. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. sciex.com [sciex.com]
- 13. metabolomics.se [metabolomics.se]
High-Performance Liquid Chromatography for the Separation of Hexadecenoic Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1), a monounsaturated fatty acid, exists as a variety of geometric, positional, and chiral isomers. Each isomer can exhibit distinct biological activities and metabolic fates, making their accurate separation and quantification crucial in fields such as metabolomics, drug development, and food science. For instance, cis- and trans-palmitoleic acid (a common C16:1 isomer) have been shown to affect glucose and lipid metabolism differently, with the trans isomer being a potential biomarker for type II diabetes and coronary heart disease.[1][2][3] High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of these isomers, offering distinct advantages over other methods like gas chromatography by providing a simpler and faster analytical process.[1][2] This document provides detailed application notes and protocols for the separation of this compound isomers by HPLC.
Separation of Geometric (Cis/Trans) Isomers
The separation of cis and trans isomers of this compound is challenging with standard C18 columns due to their similar hydrophobicity.[4] Columns with high molecular-shape selectivity, such as those with a cholesterol-based stationary phase, are recommended for this application as they can achieve better separation.[4]
Experimental Protocol: Reversed-Phase HPLC with a Cholesterol-Based Column
This protocol is adapted from a method for the separation of C18:1 isomers and is highly suitable for C16:1 isomers.[5]
1. Sample Preparation:
-
Lipid Extraction (from biological matrices): Extract total lipids from the sample using a chloroform:methanol (2:1, v/v) mixture.[5]
-
Derivatization (Optional, for enhanced UV detection):
2. HPLC Conditions:
| Parameter | Condition |
| Column | COSMOSIL Cholester (4.6 mm I.D. x 150 mm)[4][5] |
| Mobile Phase | 90% Methanol in water. For free fatty acids, 0.05% Trifluoroacetic acid (TFA) can be added.[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Temperature | 30°C[4][5] |
| Detection | - UV/Vis at 205 nm (for underivatized fatty acids)[5]- UV/Vis at 256 nm (for 2,4'-dibromoacetophenone derivatives)[5]- Evaporative Light Scattering Detector (ELSD)[5]- Mass Spectrometry (MS)[5] |
| Injection Volume | 10 µL[5] |
Quantitative Data:
The following table summarizes the quantitative data for the separation of cis- and trans-palmitoleic acid (POA) using a reversed-phase BDS-C18 column.
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| cis-POA | 0.05 - 500 | 0.2[1][2][3] |
| trans-POA | 0.05 - 500 | 0.05[1][2][3] |
Separation of Positional Isomers
Silver ion chromatography (Ag+-HPLC) is the preferred method for separating positional isomers of unsaturated fatty acids.[6] The separation is based on the formation of weak, reversible charge-transfer complexes between silver ions and the double bonds of the fatty acids.
Experimental Protocol: Silver Ion HPLC
1. Sample Preparation:
-
Fatty acids can be analyzed as free fatty acids or as methyl esters (FAMEs). Derivatization to FAMEs is common.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Silver ion column (e.g., ChromSpher 5 Lipids) or a silica-based cation exchange column loaded with silver ions. |
| Mobile Phase | A gradient of acetonitrile in hexane is commonly used. For example, 0.018% acetonitrile and 0.18% isopropanol in hexane. |
| Flow Rate | Typically 1.0 - 2.0 mL/min. |
| Temperature | Ambient. |
| Detection | - UV/Vis (requires derivatization)- ELSD- Mass Spectrometry (APCI-MS or ESI-MS)[6] |
| Injection Volume | 10 - 20 µL |
Quantitative Data:
The elution order of positional isomers is determined by the position of the double bond relative to the omega carbon.[6] A longer saturated hydrocarbon chain from the double bond to the omega carbon results in a longer retention time.[6]
| Isomer | Double Bond Position (from carboxyl end) | Omega (ω) Position | Relative Elution Order |
| Palmitoleic Acid | 9 | ω-7 | 1 (earliest)[6] |
| Sapienic Acid | 6 | ω-10 | 2[6] |
| cis-2-Hexadecenoic Acid | 2 | ω-14 | 3 (latest)[6] |
Separation of Chiral Isomers (Enantiomers)
The separation of enantiomers requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and versatile.
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
-
The sample can be analyzed as free fatty acids or as derivatives, depending on the requirements of the chiral column.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., Chiralpak series). |
| Mobile Phase | Typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and isomers.[5] |
| Flow Rate | 0.5 - 1.0 mL/min.[5] |
| Temperature | Controlled, often at sub-ambient or ambient temperature to enhance chiral recognition.[5] |
| Detection | UV/Vis, ELSD, or MS.[5] |
| Injection Volume | 10 µL |
Quantitative Data:
Quantitative data for the chiral separation of this compound isomers is highly dependent on the specific enantiomers and the chiral stationary phase used. Method development and validation are required to determine parameters such as retention times, resolution, and limits of detection for specific applications.
Visualizations
Metabolic Pathways of this compound Positional Isomers
References
- 1. journals.plos.org [journals.plos.org]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
Application Notes & Protocols for Studying Hexadecenoic Acid Metabolism Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid (C16:1), a monounsaturated fatty acid, exists in several isomeric forms with distinct biological activities. The two primary isomers, palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), are synthesized from palmitic acid (16:0) by the enzymes Stearoyl-CoA Desaturase (SCD) and Fatty Acid Desaturase 2 (FADS2), respectively.[1][2][3][4] A third isomer, hypogeic acid (16:1n-9), is produced from the partial β-oxidation of oleic acid.[1][2] Dysregulation of this compound metabolism has been implicated in various pathologies, including metabolic diseases and cancer, making the enzymes involved prime targets for therapeutic intervention.[1][2][3]
The CRISPR-Cas9 gene-editing technology offers a powerful tool to precisely investigate the roles of SCD and FADS2 in this compound metabolism.[5][6][7][8][9][10] By creating specific gene knockouts, researchers can elucidate the distinct contributions of these enzymes to the cellular lipid profile and downstream signaling pathways. These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study this compound metabolism, including detailed protocols for gene knockout, and quantitative analysis of fatty acid isomers.
Key Enzymes in this compound Metabolism
| Enzyme | Gene | Substrate | Product | Cellular Location |
| Stearoyl-CoA Desaturase | SCD | Palmitic acid (16:0) | Palmitoleic acid (16:1n-7) | Endoplasmic Reticulum |
| Fatty Acid Desaturase 2 | FADS2 | Palmitic acid (16:0) | Sapienic acid (16:1n-10) | Endoplasmic Reticulum |
Signaling Pathways and Experimental Workflow
The metabolic pathways leading to the synthesis of major this compound isomers are crucial for understanding their distinct biological roles. The following diagram illustrates these pathways.
References
- 1. FADS1/2 control lipid metabolism and ferroptosis susceptibility in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-Mediated Gene Editing of BnFAD2 and BnFAE1 Modifies Fatty Acid Profiles in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 4. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GUIDES: sgRNA design for loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Increasing Monounsaturated Fatty Acid Contents in Hexaploid Camelina sativa Seed Oil by FAD2 Gene Knockout Using CRISPR-Cas9 [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Application of Hexadecenoic Acid in Developing Anti-inflammatory Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecenoic acid, a monounsaturated fatty acid, has garnered significant attention for its potential therapeutic applications, particularly in the realm of anti-inflammatory therapies. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound, with a primary focus on its most studied isomer, palmitoleic acid (cis-9-hexadecenoic acid). Palmitoleic acid has been identified as a lipokine with potent anti-inflammatory effects, modulating key signaling pathways involved in the inflammatory response.[1][2] These notes are intended to guide the design and execution of experiments to evaluate the efficacy and mechanisms of action of this compound and its derivatives as potential anti-inflammatory agents.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by:
-
Inhibition of the NF-κB Pathway: Palmitoleic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][4] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[5]
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Palmitoleic acid can act as a ligand for PPARs, particularly PPARα and PPARγ.[4][6][7] Activation of these nuclear receptors leads to the transrepression of pro-inflammatory genes and the induction of genes involved in fatty acid oxidation.
-
G-Protein Coupled Receptor 120 (GPR120) Agonism: Palmitoleic acid is a natural ligand for GPR120, a receptor expressed on macrophages and adipocytes.[8][9][10] Activation of GPR120 by palmitoleic acid triggers a signaling cascade that inhibits pro-inflammatory pathways, including those mediated by Toll-like receptors (TLRs) and TNF-α.[9]
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound (palmitoleic acid).
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Inflammatory Stimulus | This compound Isomer | Concentration | Cytokine | Percent Inhibition | Reference |
| Murine Peritoneal Macrophages | LPS (1 µg/mL) | 10(Z)-hexadecenoic acid | 200 µM | IL-6 | EC50 at 12h = 115 µM | [11] |
| Human Endothelial Cells (EAHy926) | TNF-α | Palmitoleic Acid | Not specified | IL-6, IL-8, MCP-1 | Significant decrease compared to palmitic acid | [12][13] |
| Murine Macrophages (WT) | LPS (2.5 µg/mL) | Palmitoleic Acid | 600 µM | IL-6 | Significant decrease | [3] |
| Murine Macrophages (PPARα KO) | LPS (2.5 µg/mL) | Palmitoleic Acid | 600 µM | TNF-α | Significant decrease | [3] |
Table 2: In Vivo Anti-inflammatory Effects
| Animal Model | Inflammatory Agent | This compound Isomer/Fraction | Dose | Endpoint | Percent Reduction | Reference |
| Rat Paw Edema | Carrageenan | 9-Hexadecenoic acid-rich fraction | 150 µg/mL | Paw Edema | 84.62% | [14] |
| Rat Wound Healing | Topical Application | Palmitoleic Acid | Not specified | TNF-α release (LPS-induced) | 73.14% | |
| IL-1β release (LPS-induced) | 66.19% | |||||
| IL-6 release (LPS-induced) | 75.19% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol is designed to evaluate the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound (e.g., palmitoleic acid)
-
LPS from E. coli O111:B4
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]
-
Compound Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) dissolved in DMEM for 1-2 hours.[3] Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[3] Include an unstimulated control group.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.[3] Calculate NO concentration based on a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB Activation
This protocol details the procedure for assessing the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol is for measuring the effect of this compound on the mRNA expression of pro-inflammatory genes.
Materials:
-
Cell lysates from Protocol 1
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using an RNA extraction kit according to the manufacturer's protocol.[17]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[18]
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[19]
Protocol 4: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% in sterile saline)
-
This compound
-
Plethysmometer
-
Positive control (e.g., Indomethacin, 5 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: vehicle control, positive control, and this compound treatment groups (various doses). Administer the test compounds intraperitoneally or orally 30-60 minutes before carrageenan injection.[20]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20][21]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[20][22]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the anti-inflammatory effects of this compound.
Caption: Signaling pathways modulated by this compound.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Hexadecenoic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including fatty acids.[1] For hexadecenoic acid, a 16-carbon monounsaturated fatty acid, NMR is instrumental in determining the position and geometry (cis/trans) of the double bond, which is crucial for distinguishing between its various isomers. This document provides detailed application notes and protocols for the use of ¹H, ¹³C, and 2D NMR spectroscopy in the structural characterization of this compound isomers.
The most common isomers of this compound include palmitoleic acid ((9Z)-hexadecenoic acid) and sapienic acid ((6Z)-hexadecenoic acid). Palmitoleic acid is recognized for its role as a signaling molecule in adipose tissue, while sapienic acid is a primary component of human sebum. The trans isomers of this compound are often linked to dietary sources.
Data Presentation: Quantitative NMR Data for this compound Isomers
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for two common isomers of this compound: palmitoleic acid and sapienic acid. These values are crucial for the identification and differentiation of these isomers in a sample.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃
| Proton Assignment | Palmitoleic Acid ((9Z)-16:1) | Sapienic Acid ((6Z)-16:1) (Predicted) | Multiplicity | Integration |
| H-1 (COOH) | ~11.0-12.0 | ~11.0-12.0 | br s | 1H |
| H-2 (α-CH₂) | 2.35 | 2.35 | t | 2H |
| H-3 (β-CH₂) | 1.63 | 1.63 | m | 2H |
| H-4 to H-5, H-11 to H-14 (-(CH₂)n-) | ~1.25-1.30 | ~1.25-1.30 | br s | - |
| H-6 (Allylic) | - | ~2.01 | m | 2H |
| H-7 (Allylic) | - | ~2.01 | m | 2H |
| H-8 (Allylic) | ~2.01 | - | m | 2H |
| H-9, H-10 (Olefinic) | 5.34 | - | m | 2H |
| H-6, H-7 (Olefinic) | - | 5.34 | m | 2H |
| H-11 (Allylic) | ~2.01 | - | m | 2H |
| H-15 (ω-2 CH₂) | 1.29 | 1.29 | m | 2H |
| H-16 (ω-1 CH₃) | 0.88 | 0.88 | t | 3H |
Note: "t" denotes a triplet, "m" a multiplet, and "br s" a broad singlet. Chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃
| Carbon Assignment | Palmitoleic Acid ((9Z)-16:1) | Sapienic Acid ((6Z)-16:1) (Predicted) |
| C-1 (COOH) | ~180.0 | ~180.0 |
| C-2 (α-CH₂) | 34.1 | 34.1 |
| C-3 (β-CH₂) | 24.7 | 24.7 |
| C-4 | 29.1 | 29.0 |
| C-5 | 29.2 | 27.2 (Allylic) |
| C-6 | 29.2 | 129.7 (Olefinic) |
| C-7 | 29.2 | 130.0 (Olefinic) |
| C-8 | 27.2 (Allylic) | 27.2 (Allylic) |
| C-9 | 129.7 (Olefinic) | 29.2 |
| C-10 | 130.0 (Olefinic) | 29.2 |
| C-11 | 27.2 (Allylic) | 29.2 |
| C-12 | 29.2 | 29.6 |
| C-13 | 29.6 | 29.7 |
| C-14 | 31.9 | 31.9 |
| C-15 (ω-2) | 22.7 | 22.7 |
| C-16 (ω-1) | 14.1 | 14.1 |
Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values for Sapienic Acid are based on established chemical shift ranges and data from similar fatty acids.
Experimental Protocols
This section outlines standard protocols for acquiring high-quality NMR spectra for the structural elucidation of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for fatty acids due to its ability to dissolve non-polar to moderately polar organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (¹H and ¹³C at 0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector (typically at least 4 cm).
1D NMR Spectroscopy
2.2.1. ¹H NMR Spectroscopy
-
Objective: To obtain a proton spectrum for identifying functional groups and their relative positions.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm to encompass all proton signals.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
2.2.2. ¹³C NMR Spectroscopy
-
Objective: To obtain a carbon spectrum for identifying the carbon backbone and unique carbon environments.
-
Instrument: A standard NMR spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse-acquire sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 220-250 ppm.
-
Number of Scans: 1024 or more scans due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
2D NMR Spectroscopy
2.3.1. COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton couplings, which helps in tracing the connectivity of the carbon chain.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpppqf').
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 8-16 per increment.
-
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments: 128-256 in the indirect dimension (t1).
-
Number of Scans: 4-8 per increment.
-
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').
-
Spectral Widths: Same as for HSQC.
-
Number of Increments: 256-512 in the indirect dimension (t1).
-
Number of Scans: 16-32 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships involved in the NMR-based structural elucidation of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound isomers. By combining 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved. This comprehensive analysis allows for the precise determination of the double bond position and stereochemistry, which is essential for differentiating between biologically significant isomers like palmitoleic acid and sapienic acid. The protocols and data presented in this document serve as a valuable guide for researchers in the fields of chemistry, biochemistry, and drug development who are working with these and similar fatty acid molecules.
References
Troubleshooting & Optimization
Improving recovery of hexadecenoic acid from complex biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of hexadecenoic acid and its isomers from complex biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental workflows, offering potential causes and solutions to enhance the recovery and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Recovery of this compound | Incomplete cell or tissue disruption. | Optimize homogenization or sonication duration and intensity. Consider enzymatic digestion for tissues with tough matrices.[1] |
| Inappropriate solvent choice for extraction. | For broad-range fatty acid extraction, use a chloroform:methanol (2:1, v/v) mixture (Folch or Bligh & Dyer methods). For less polar lipids, a hexane:isopropanol mixture can be a less toxic alternative.[2] The polarity of the solvent system should be matched to the lipid composition of the sample.[3] | |
| Insufficient solvent volume. | Use a solvent-to-sample ratio of at least 20:1 (v/w) to ensure thorough extraction.[2] | |
| Formation of insoluble soaps. | If this compound is present as salts of divalent cations, consider a pre-extraction acid hydrolysis step to liberate the free fatty acid.[1] | |
| Analyte loss during phase separation. | Ensure complete phase separation by adequate centrifugation. Adding a salt solution (e.g., 0.9% NaCl) can improve the separation of aqueous and organic layers.[2] | |
| Degradation of this compound | Oxidation of the double bond. | Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvents.[2][4] Perform extraction procedures under an inert atmosphere (e.g., nitrogen or argon) and on ice to minimize enzymatic activity and oxidation.[1][2][4] |
| Hydrolysis of ester linkages (if analyzing complex lipids). | Work quickly and at low temperatures to minimize enzymatic activity.[2][4] For plant tissues, a preliminary extraction with isopropanol can help deactivate lipolytic enzymes.[5] | |
| Thermal degradation during analysis (GC-MS). | Ensure that the GC inlet temperature is optimized for the volatility of the fatty acid methyl esters (FAMEs) without causing degradation.[6] Derivatization to FAMEs is crucial for GC analysis to improve volatility and thermal stability.[3][7] | |
| Co-elution of Interfering Compounds | Presence of other lipids or non-lipid contaminants. | For cleaner extracts, incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction.[2] A "Folch wash" with a salt solution can help remove non-lipid contaminants.[2] |
| Incomplete derivatization to FAMEs. | Ensure the derivatization reaction (e.g., using BF3-methanol) goes to completion by optimizing reaction time and temperature.[2][3] | |
| Poor Chromatographic Peak Shape | Adsorption of free fatty acids to the analytical column. | Derivatize this compound to its methyl ester (FAME) before GC analysis to reduce polarity and improve peak shape.[3] |
| Active sites in the GC inlet or column. | Use a deactivated GC liner and a high-quality capillary column specifically designed for fatty acid analysis.[6] | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of phospholipids, free fatty acids, or proteins in the sample. | Gently swirl instead of vigorously shaking the separatory funnel.[8] Add brine or salt to the aqueous layer to increase its ionic strength and promote phase separation ("salting out").[8] Centrifugation can also help to break up emulsions.[8] |
Frequently Asked Questions (FAQs)
1. Which extraction method is better for this compound recovery: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE are effective for extracting fatty acids, and the choice often depends on the sample matrix, desired throughput, and downstream analysis.
-
LLE (e.g., Folch, Bligh & Dyer): This is a robust and widely used method that is effective for a broad range of lipids.[9] It is particularly useful for high-fat tissues.[2] However, it can be labor-intensive and prone to emulsion formation with certain samples.[8][10]
-
SPE: This method offers a more streamlined and often automated approach, with the potential for high-throughput analysis.[11][12][13][14] SPE can provide cleaner extracts by selectively eluting the fatty acid fraction.[13][15][16]
2. Is derivatization to Fatty Acid Methyl Esters (FAMEs) always necessary?
For Gas Chromatography (GC) analysis, derivatization to FAMEs is highly recommended. This process increases the volatility and thermal stability of the fatty acids, leading to better chromatographic separation and peak shape.[3][7][17][18] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always required, which can simplify sample preparation.[7]
3. How can I prevent the degradation of this compound during sample storage and preparation?
To ensure the stability of this compound, especially its unsaturated forms, it is crucial to:
-
Store samples at -80°C under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Minimize freeze-thaw cycles.[19]
-
Work on ice and use pre-chilled solvents during extraction to reduce enzymatic activity.[2][4]
-
Add an antioxidant like BHT to the extraction solvents to prevent oxidation.[2][4]
4. What are the different isomers of this compound, and why are they important?
The most common isomers are palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10).[16][20][21] These isomers are synthesized from palmitic acid via different desaturase enzymes and have distinct biological roles.[5][22][23] For example, palmitoleic acid has been described as a lipokine that can regulate metabolism and inflammation.[1][19][22] Accurate identification and quantification of these isomers are crucial for understanding their roles in health and disease.[8][22]
5. What is a suitable internal standard for the quantification of this compound?
An ideal internal standard is a fatty acid that is not naturally present in the sample. Odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are commonly used as internal standards for the quantification of even-chain fatty acids like this compound.
Data Presentation
Comparison of Extraction Methods for Fatty Acid Recovery
| Extraction Method | Principle | Typical Recovery Rate (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of lipids between immiscible aqueous and organic phases.[24] | 85-95%[11] | Robust, effective for a wide range of lipids, suitable for large sample volumes.[10][14] | Labor-intensive, potential for emulsion formation, uses larger volumes of organic solvents.[10][24][11] |
| Solid-Phase Extraction (SPE) | Selective retention of fatty acids on a solid sorbent followed by elution.[12][13][14] | 90-99%[15][25] | High selectivity, cleaner extracts, amenable to automation, reduced solvent consumption.[10][14] | Can be more expensive, potential for sorbent-analyte interactions affecting recovery.[10] |
Comparison of Analytical Techniques for this compound Quantification
| Parameter | GC-MS | LC-MS/MS |
| Derivatization Required | Yes (typically to FAMEs)[7] | No[7] |
| Linearity (R²) | ≥ 0.99[7] | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 1.25 - 5.95 µg/L (for general FAMEs)[7] | 1.0 nmol/L[7] |
| Primary Applications | Broad profiling of fatty acids. | Targeted quantification of specific fatty acids in their native form. |
| Advantages | Robust, extensive spectral libraries for identification. | Higher sensitivity for some analytes, simpler sample preparation.[7][26] |
| Disadvantages | Requires derivatization, not suitable for thermally labile compounds.[26] | Can be more susceptible to matrix effects. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Folch Method) and FAME Preparation
This protocol describes a general procedure for the extraction of total lipids from a biological sample followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the sample volume.[2]
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., heptadecanoic acid) to the homogenate.
-
Extraction: Agitate the mixture for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture, vortex thoroughly, and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[2]
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Acid-Catalyzed):
-
FAME Extraction:
Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Purification
This protocol is suitable for purifying fatty acids from a lipid extract.
-
Sample Preparation: Reconstitute the dried lipid extract (from LLE) in a small volume of a non-polar solvent like hexane.
-
SPE Cartridge Conditioning:
-
Use an aminopropyl-bonded SPE cartridge.
-
Condition the cartridge by passing through 5 mL of hexane.
-
-
Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Washing (Elution of Neutral Lipids): Wash the cartridge with 10 mL of chloroform/2-propanol (2:1, v/v) to elute neutral lipids.
-
Elution of Free Fatty Acids: Elute the free fatty acids with 10 mL of 2% acetic acid in diethyl ether.
-
Drying and Reconstitution: Evaporate the eluate containing the fatty acids to dryness under a stream of nitrogen. Reconstitute in a suitable solvent for derivatization or direct analysis.
Mandatory Visualizations
Biosynthesis of this compound Isomers
Caption: Biosynthesis pathways of major this compound isomers from palmitic acid.[5][6][19][22]
Experimental Workflow for this compound Analysis
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
Palmitoleic Acid Signaling via mTOR Pathway
Caption: mTORC1 signaling regulates the de novo synthesis of palmitoleic acid.[17]
References
- 1. metabolon.com [metabolon.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. balsinde.org [balsinde.org]
- 16. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 19. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Fatty Acid Methyl Esters (FAMEs)
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving peak tailing issues in the Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs).
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your FAME analysis in a question-and-answer format.
Issue 1: All peaks in my chromatogram, including the solvent peak, are tailing.
Q: What is the likely cause when every peak in the chromatogram shows tailing?
A: When all peaks, including the solvent peak, exhibit tailing, the issue is typically related to a physical problem in the GC system rather than a chemical interaction.[1] This indicates a disruption in the carrier gas flow path.[2][3]
Possible Causes and Solutions:
-
Improper Column Installation: An incorrectly installed column is a frequent cause of peak tailing.[1][4] If the column is too high or too low in the inlet, it can create unswept (dead) volumes, leading to turbulence in the flow path.[1][5]
-
Poor Column Cut: A jagged or uneven column cut can create turbulence as the sample is introduced, causing all peaks to tail.[1][7]
-
Column Blockage: A partial blockage at the head of the column can disrupt the flow path.[4]
Issue 2: Only some of my FAME peaks are tailing, particularly the more polar or later-eluting ones.
Q: What should I investigate if only specific analyte peaks are tailing?
A: When only some peaks tail, the problem is more likely chemical in nature, involving interactions between the analytes and active sites within the GC system.[2][3]
Possible Causes and Solutions:
-
Active Sites in the System: Highly polar analytes can interact with active sites, such as exposed silanol groups (-Si-OH), on the surfaces of the inlet liner, the column, or the detector.[6][9][11] This is a primary cause of peak tailing for polar compounds.[12]
-
Solution:
-
Inlet Maintenance: The inlet is a common source of active sites.[6] Perform routine maintenance by replacing the inlet liner with a new, deactivated one and changing the septum.[4][12]
-
Use Deactivated Liners: Employ liners that have been chemically deactivated by the manufacturer to minimize interactions.[1]
-
-
-
Column Contamination: The accumulation of non-volatile sample residues on the stationary phase can create active sites.[13]
-
Incomplete Derivatization: If the fatty acids are not completely converted to their methyl esters, the remaining free fatty acids, which are highly polar, will interact strongly with active sites and cause significant tailing.[11]
Issue 3: My peak tailing has gradually worsened over a series of injections.
Q: Why would peak tailing progressively get worse over time?
A: A gradual decline in peak shape often points to the accumulation of contaminants or the degradation of system components.[15]
Possible Causes and Solutions:
-
Column Degradation: Repeated injections of complex samples can lead to a build-up of non-volatile residues at the head of the column, creating active sites.[13] The stationary phase can also be damaged by oxygen in the carrier gas (if there's a leak) at high temperatures.[6][13]
-
Contamination of the Inlet: The inlet liner and septum can accumulate residue from samples over time, leading to increased activity.[10]
-
Solution: Implement a regular maintenance schedule for replacing the inlet liner and septum.[4]
-
Quantitative Data Summary
The following table provides typical GC parameters for FAME analysis. Use this as a starting point and optimize for your specific application.
| Parameter | Typical Value/Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.[11] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min.[11] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[11] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1[11] |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[11] |
| MS Transfer Line Temp. | 240 °C[11] |
| MS Source Temp. | 230 °C[11] |
| MS Quad Temp. | 150 °C[11] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol outlines the steps for replacing the inlet liner and septum, a common first step in troubleshooting peak tailing.[6]
-
Cool Down: Set the inlet and oven temperatures to cool down to a safe temperature (e.g., below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.[6]
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.[6]
-
Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.[6]
-
Remove Liner: Carefully remove the inlet liner using forceps.[6]
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[6]
-
Reassemble: Reassemble the inlet.[6]
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[6]
Protocol 2: GC Column Conditioning
Proper column conditioning is crucial to remove contaminants and ensure an inert surface.
-
Install the Column: Properly install the column in the inlet, but leave the detector end disconnected.[6]
-
Purge with Carrier Gas: Purge the column with carrier gas for 5-10 minutes to remove any oxygen.[6] This is a critical step to prevent damage to the stationary phase.[6]
-
Check for Leaks: Perform a thorough leak check of all connections.[6]
-
Temperature Program:
-
Set the oven temperature to 40°C.
-
Ramp the temperature at 10°C/min to the conditioning temperature (typically 20°C above your method's maximum temperature, but do not exceed the column's maximum temperature limit).
-
Hold at the conditioning temperature for 1-2 hours.
-
-
Cool Down and Connect: After conditioning, cool the oven down. Connect the column to the detector and perform a leak check.
-
Equilibrate System: Heat the system to your method's operating temperatures and allow it to fully equilibrate before analysis.
Visualizations
Logical Troubleshooting Workflow
The diagram below outlines a systematic approach to diagnosing and resolving peak tailing in your GC analysis of FAMEs.
Caption: A decision tree for systematically troubleshooting peak tailing in GC analysis.
Common Causes of Peak Tailing
This diagram illustrates the primary contributors to peak tailing in the GC analysis of FAMEs.
Caption: Key physical and chemical causes of peak tailing in GC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Derivatization Methods for Hexadecenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization methods for hexadecenoic acid analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound, which is a high molecular weight and polar molecule.[1][2] This chemical modification process improves its chromatographic behavior, leading to better peak shape and more accurate quantification.[1] Without derivatization, you are likely to encounter issues such as poor peak shape, peak tailing, and inaccurate results due to the interaction of the carboxylic acid group with the GC column.[3][4]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve converting the carboxylic acid group into a less polar and more volatile ester or silyl ester. The primary techniques include:
-
Acid-catalyzed methylation: This method uses reagents like boron trifluoride in methanol (BF3-methanol) or methanolic hydrochloric acid (HCl) to convert the fatty acid into its fatty acid methyl ester (FAME).[3][5]
-
Base-catalyzed methylation: This technique employs a base, such as potassium hydroxide (KOH) in methanol, to form FAMEs.[5] It is often faster than acid-catalyzed methods.
-
Silylation: This method uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[1][3]
Q3: How do I choose the best derivatization method for my experiment?
A3: The choice of method depends on your specific sample matrix and analytical goals.
-
For analyzing the intact this compound molecule , especially in the presence of internal ester linkages, silylation is recommended as it primarily targets the carboxylic acid group under mild conditions, leaving other ester bonds intact.[1]
-
Acid-catalyzed methylation is versatile and effective for both free fatty acids and transesterifying acyl lipids.[5] However, be cautious as it can cleave internal ester bonds.[1]
-
Base-catalyzed methods are rapid but may not be suitable for all lipid classes.
-
For a comprehensive analysis of both esterified and free fatty acids, a combined base- and acid-catalyzed approach can be effective.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
Problem 1: Poor or No Derivatization Product
Symptoms:
-
No peak corresponding to the derivatized this compound in the chromatogram.
-
Very small peak area for the target analyte.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of Water | Derivatization reagents are highly sensitive to moisture, which can hinder or completely stop the reaction.[3][4][6] Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider using a water scavenger like 2,2-dimethoxypropane.[4] |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Optimize these parameters by analyzing aliquots at different time points and temperatures to determine when the product peak area plateaus.[4] |
| Reagent Degradation | Derivatization reagents can degrade over time, especially if not stored properly.[4] Use fresh, high-quality reagents and adhere to the manufacturer's storage recommendations. |
| Insufficient Reagent | An excess of the derivatization reagent is generally recommended to drive the reaction to completion. A molar excess of at least 2:1 of the silylating agent to active hydrogens is a good starting point. |
Problem 2: Peak Tailing in the Chromatogram
Symptoms:
-
The peak for the derivatized this compound is asymmetrical, with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Derivatization | Residual underivatized this compound can interact with active sites in the GC column, causing tailing.[3] Re-optimize the derivatization protocol to ensure complete reaction (see Problem 1). |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing.[7] Use deactivated liners and high-quality, inert GC columns. Regular maintenance, such as trimming the column, can also help.[8] |
| Column Overload | Injecting too much sample can lead to peak fronting, which can sometimes be mistaken for tailing.[7] Try diluting the sample or reducing the injection volume. |
Problem 3: Presence of Artifacts or Extraneous Peaks
Symptoms:
-
Unexpected peaks in the chromatogram that are not related to the sample.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reagent Artifacts | The derivatization reagents themselves or their byproducts can sometimes appear as peaks in the chromatogram.[3] Always prepare and analyze a reagent blank (all reagents without the sample) to identify these peaks.[4] |
| Side Reactions | Some derivatization methods can cause side reactions. For instance, acid-catalyzed methylation might cleave internal ester bonds, leading to multiple FAME products.[1] If analyzing a complex lipid, consider a milder derivatization method like silylation. |
| Sample Contamination | Contaminants in the sample or solvents can lead to extraneous peaks. Use high-purity solvents and ensure proper sample handling and storage. |
Quantitative Data Summary
The following tables summarize the performance of different derivatization techniques based on published data for fatty acids.
Table 1: Comparison of Derivatization Method Performance for Fatty Acids
| Derivatization Method | Typical Reaction Time | Typical Temperature | Advantages | Disadvantages | Reference |
| Acid-Catalyzed (BF3-Methanol) | ~60 minutes | 50-60°C | Versatile for various lipid classes; good for free fatty acids. | Requires higher temperatures and longer times than base-catalyzed methods; can cleave internal esters. | [3][5] |
| Base-Catalyzed (Methanolic KOH) | ~2 minutes | 70°C | Rapid reaction. | May not be suitable for all lipid classes. | [5] |
| Combined KOH/HCl | ~30-60 minutes | 70°C | High recovery and repeatability for most fatty acids; comprehensive derivatization. | More complex, multi-step procedure. | [5] |
| Silylation (BSTFA/MSTFA) | ~60 minutes | 60-70°C | Mild conditions; preserves internal ester bonds; effective for multiple functional groups. | TMS derivatives have limited stability; can lead to complex mass spectra. | [1][3] |
| TMS-Diazomethane (TMS-DM) | 10 minutes | 50°C | Safer alternative to diazomethane; higher recovery and less variation than KOCH3/HCl for some fatty acids. | Slower reaction rates and lower yields compared to diazomethane; potential for artifacts. | [9][10] |
Table 2: Recovery and Reproducibility Data for Fatty Acid Derivatization Methods
| Method | Analyte(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| KOCH3/HCl | Unsaturated Fatty Acids (UFAs) | 84 - 112 | Higher variation, especially for UFAs | [9][11] |
| TMS-DM | Unsaturated Fatty Acids (UFAs) | 90 - 106 | < 4% (intraday), < 6% (interday) | [9][11] |
| KOH and BSTFA | Fatty Acid Triglycerides | Derivatization efficiencies in the range of 0.89–1.04 | Not specified | [12] |
Experimental Protocols
Protocol 1: Methylation using BF3-Methanol
This protocol details the conversion of this compound to its methyl ester (FAME).
-
Sample Preparation: Start with approximately 1 mg/mL of the fatty acid mixture in a suitable solvent like acetonitrile.
-
Reaction Mixture: In an autosampler vial, combine 100 µL of the acid solution with 50 µL of 14% BF3 in methanol (ensuring at least a 10x molar excess).[3]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3] Note that reaction time and temperature may need optimization.[4]
-
Extraction: After cooling, add 0.5 mL of a saturated NaCl water solution and vortex for 10 seconds. Add 0.6 mL of hexane, vortex, and allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.[3] The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA + 1% TMCS
This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester.
-
Sample Preparation: Ensure the sample is dry, as silylating reagents are moisture-sensitive.[3]
-
Reaction Mixture: In an autosampler vial, combine the dried sample with a sufficient volume of BSTFA containing 1% Trimethylchlorosilane (TMCS). A molar excess of the reagent is crucial.[1] For example, combine 100 µL of sample with 100 µL of BSTFA + 1% TMCS.[1]
-
Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60-70°C for 60 minutes.[1]
-
Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with a suitable solvent like dichloromethane.[3]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for common derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Auto-oxidation of Polyunsaturated Fatty Acids (PUFAs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of polyunsaturated fatty acids (PUFAs) during sample preparation.
Troubleshooting Guides & FAQs
This section addresses specific issues that can arise during experimentation, leading to PUFA degradation.
Issue 1: High levels of oxidation in control/untreated samples.
-
Q1: My control samples, which have not undergone any experimental treatment, are showing significant levels of lipid oxidation. What could be the cause?
-
A1: This issue often points to problems with your sample handling, storage, or the reagents used.[1] Key factors that promote linoleate oxidation include exposure to oxygen, heat, light, and transition metals.[1]
-
Inadequate Sample Handling: Exposure to atmospheric oxygen, light, or elevated temperatures during collection and processing can initiate auto-oxidation.[1] It is crucial to work quickly and keep samples cold.
-
Improper Storage: Storing samples at insufficiently low temperatures (e.g., -20°C instead of -80°C) or subjecting them to repeated freeze-thaw cycles can accelerate oxidation.[1][2] For long-term stability, storing lipid extracts under an inert gas at -80°C is recommended.[2][3]
-
Contaminated Reagents: Solvents, buffers, or glassware contaminated with transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze lipid peroxidation.[1][4]
-
-
-
Q2: How can I minimize this baseline oxidation?
-
A2:
-
Work under an inert atmosphere: Whenever possible, handle samples under a stream of inert gas like argon or nitrogen to displace oxygen.[5][6][7]
-
Control Temperature: Keep samples on ice or in a cold room throughout the preparation process.[7] Use pre-chilled solvents.[7] For long-term storage, -80°C is recommended.[2][3]
-
Protect from Light: Use amber glass vials or wrap tubes in aluminum foil to prevent photo-oxidation.[3][6]
-
Use High-Purity Reagents: Utilize high-purity, peroxide-free solvents.[1] Consider treating aqueous solutions with Chelex resin to remove metal contaminants.[1]
-
Add Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) directly into your extraction solvents.[1][5]
-
-
Issue 2: Inconsistent results and high variability between experimental replicates.
-
Q3: I'm observing a wide range of oxidation levels across my replicates, making my data unreliable. What could be causing this?
-
A3: Inconsistent sample processing and sample heterogeneity are common culprits.
-
Inconsistent Workflow: Even minor variations in incubation times, exposure to air, or processing duration between samples can lead to significant differences in oxidation levels.[1]
-
Sample Heterogeneity: In tissue samples, lipids and pro-oxidants may not be uniformly distributed.[1] Similarly, in liquid samples like plasma or cell culture media, thorough mixing is crucial.
-
-
-
Q4: How can I improve the consistency of my results?
-
A4:
-
Standardize Protocols: Develop and strictly adhere to a standardized workflow for all samples.[1]
-
Homogenize Thoroughly: Ensure solid samples are completely homogenized before taking aliquots.[1]
-
Vortex Liquid Samples: Always vortex liquid samples before subsampling.
-
Use Internal Standards: Incorporate an internal standard early in your sample preparation to account for variability during extraction and analysis.
-
-
Issue 3: Antioxidant treatment appears ineffective.
-
Q5: I've added an antioxidant to my samples, but I'm still seeing high levels of PUFA oxidation. Why isn't it working?
-
A5: The choice of antioxidant, its concentration, and its solubility are critical for its efficacy.
-
Incorrect Concentration: The antioxidant concentration may be too low to effectively quench the oxidation chain reaction.[1]
-
Inappropriate Antioxidant Type: The antioxidant's solubility must match the sample matrix. A water-soluble antioxidant like ascorbic acid will have limited effectiveness in a lipid-rich environment, where a lipophilic antioxidant like BHT or α-tocopherol would be more suitable.[1][8]
-
-
-
Q6: How can I choose and optimize the use of an antioxidant?
-
A6:
-
Match Solubility: For lipid extractions, use lipid-soluble antioxidants such as BHT, BHA (Butylated Hydroxyanisole), or TBHQ (tert-Butylhydroquinone).[3] For aqueous phases, consider antioxidants like ascorbic acid or Trolox.
-
Perform Dose-Response Experiments: Determine the optimal, non-toxic concentration of your chosen antioxidant for your specific experimental system.[1][6]
-
Consider Synergistic Effects: In some cases, a combination of antioxidants can be more effective. For example, ascorbic acid can regenerate α-tocopherol, enhancing its antioxidant capacity.[8][9]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to PUFA oxidation.
Table 1: Common Antioxidants for PUFA Stabilization
| Antioxidant | Type | Typical Concentration | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Lipophilic (Synthetic) | 1 - 20 µM or 0.01-0.02% of fat content | Commonly used in reagents; potential cellular effects to consider.[3][6] |
| α-Tocopherol (Vitamin E) | Lipophilic (Natural) | Varies by application | A natural, chain-breaking antioxidant found in cell membranes.[9][10] |
| tert-Butylhydroquinone (TBHQ) | Lipophilic (Synthetic) | 50 - 200 ppm | Considered highly effective for extending storage life.[3] |
| Ascorbic Acid (Vitamin C) | Hydrophilic (Natural) | Varies by application | Effective in aqueous phases; can regenerate other antioxidants.[8] |
| EDTA | Chelating Agent | Varies by application | Sequesters metal ions that catalyze oxidation.[1][7] |
Table 2: Impact of Temperature on PUFA Stability
| Storage Temperature | Observation | Recommendation |
| Room Temperature | Significant and rapid oxidation occurs.[11] | Avoid for any length of time. |
| 4°C | Oxidation is slowed but still proceeds. | Suitable for short-term storage only (hours). |
| -20°C | Commonly used, but some enzymatic activity and oxidation can still occur over time.[2] | Acceptable for intermediate storage, but -80°C is preferred for PUFAs.[2] |
| -80°C | Considered the optimal temperature for long-term storage to minimize enzymatic degradation and auto-oxidation.[2][3][5] | Recommended for all long-term storage of PUFA-containing samples.[2][3] |
Experimental Protocols
Protocol 1: Lipid Extraction with Minimal Oxidation (Modified Folch Method)
This protocol is designed for the extraction of lipids from biological samples while minimizing auto-oxidation.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade, peroxide-free)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (degassed)
-
Butylated Hydroxytoluene (BHT)
-
Nitrogen or Argon gas cylinder with a gentle stream delivery system
Procedure:
-
Sample Preparation: Weigh the tissue sample (e.g., 100 mg) and place it in a glass centrifuge tube on ice.
-
Antioxidant Addition: Prepare a chloroform:methanol (2:1 v/v) solution containing 0.01% BHT.
-
Homogenization: Add 20 volumes of the chloroform:methanol/BHT solution to the tissue (e.g., 2 mL for 100 mg of tissue). Homogenize the sample thoroughly on ice.
-
Phase Separation: Add 0.2 volumes of degassed 0.9% NaCl solution (e.g., 0.4 mL). Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette. Transfer it to a clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Immediately flush the vial with nitrogen or argon, seal tightly, and store at -80°C.
Protocol 2: Saponification of Lipids
This protocol describes the base hydrolysis of esterified fatty acids for subsequent analysis.
Materials:
-
Heating block or water bath (70-80°C)
-
Glass vials with Teflon-lined caps
-
0.5 M KOH in methanol
-
5% NaCl solution
-
4 M HCl
-
Hexane or MTBE (methyl tert-butyl ether)
Procedure:
-
Sample Preparation: Transfer the dried lipid extract to a glass vial.
-
Base Hydrolysis: Add 5 mL of 0.5 M methanolic KOH. Cap the vial tightly. Heat at 70°C for 3 hours to ensure complete saponification.
-
Cooling and Partitioning: Allow the vial to cool to room temperature. Add 5 mL of 5% NaCl solution and mix.
-
Acidification: Add 4 M HCl dropwise to adjust the pH to between 1 and 3. This protonates the fatty acids, making them soluble in organic solvents.
-
Extraction of Free Fatty Acids: Add 10 mL of hexane or MTBE, vortex vigorously for 2 minutes, and allow the phases to separate.
-
Collection: Collect the upper organic layer containing the free fatty acids. Repeat the extraction two more times with fresh solvent.
-
Drying and Storage: Pool the organic extracts, dry under a stream of nitrogen, and store at -80°C until analysis.
Visualizations
Caption: Figure 1: PUFA Auto-Oxidation Cascade
Caption: Figure 2: Workflow for Minimizing PUFA Oxidation
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. twinwoodcattle.com [twinwoodcattle.com]
- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin E - Wikipedia [en.wikipedia.org]
- 10. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the LC-MS/MS quantification of lipids.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable troubleshooting steps.
Guide 1: Poor Reproducibility and Inaccurate Quantification
Issue: You are observing high variability and poor accuracy in your lipid quantification results between replicate injections or different sample batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effects | Evaluate the extent of matrix effects by comparing the response of an analyte in a standard solution to its response when spiked into an extracted blank matrix.[1][2] A significant difference indicates the presence of ion suppression or enhancement. | A quantitative assessment of the matrix effect will guide further optimization of the sample preparation or chromatographic method. |
| Inadequate Sample Preparation | The chosen sample preparation technique may not be effectively removing interfering matrix components like phospholipids.[3][4] Consider alternative or more rigorous cleanup methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] | A cleaner sample extract with reduced matrix components should lead to more reproducible and accurate quantification. |
| Inappropriate Internal Standard (IS) | The internal standard may not be adequately compensating for matrix effects. The ideal IS is a stable isotope-labeled version of the analyte.[5] If that's not available, use a structural analog that co-elutes with the analyte.[6] | A suitable internal standard will co-elute and experience similar ionization effects as the analyte, thereby correcting for variations. |
| Co-elution with Phospholipids | Phospholipids are a major source of matrix effects in biological samples.[7][8] They can co-elute with target analytes, causing ion suppression.[7][8] Modify your chromatographic method to separate analytes from the bulk of phospholipids. | Improved chromatographic resolution will separate the analytes of interest from the ion-suppressing phospholipids, leading to a more stable signal. |
Guide 2: Ion Suppression or Enhancement Observed
Issue: You have confirmed the presence of ion suppression or enhancement, leading to decreased or increased signal intensity for your target lipids.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Phospholipid Content | Implement sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE-Phospholipid plates or selective SPE cartridges.[9][10] | Significant reduction of phospholipids in the final extract will minimize their impact on the ionization of target analytes.[10] |
| Suboptimal Chromatographic Separation | Optimize the LC gradient to achieve better separation of lipids from co-eluting matrix components.[5] Experiment with different mobile phase compositions and columns. | Enhanced separation will ensure that analytes elute in a region with minimal interference from other matrix components. |
| Sample Dilution | If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect.[11] | A simple dilution can often reduce matrix effects to an acceptable level without complex sample preparation. |
| Matrix-Matched Calibrants | Prepare calibration standards in an extract of a blank matrix that is free of the analyte.[6] | This approach helps to compensate for matrix effects by ensuring that calibrants and samples experience similar ionization conditions. |
Guide 3: Poor Peak Shape and Retention Time Shifts
Issue: You are observing broad, tailing, or split peaks, or your retention times are shifting between runs.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Phospholipids and other matrix components can accumulate on the analytical column, leading to poor peak shape and retention time instability.[7][8] Implement a column wash step with a strong solvent like isopropanol between runs.[12] | A clean column will provide sharp, symmetrical peaks and stable retention times. |
| Inconsistent Mobile Phase | Ensure that mobile phases are prepared accurately and consistently for each run.[12] | Consistent mobile phase composition is crucial for reproducible chromatography. |
| Insufficient Column Equilibration | Inadequate equilibration time between injections can cause retention time drift.[12] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | Sufficient equilibration will lead to stable and reproducible retention times. |
| Temperature Fluctuations | Maintain a stable column temperature, as fluctuations can affect retention times.[12] | A constant temperature ensures consistent chromatographic performance. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of lipids?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[5][6] In lipid analysis, phospholipids are a major contributor to matrix effects because they are highly abundant in biological samples and can interfere with the ionization of target lipids.[4][7][8]
Q2: How can I detect and assess the severity of matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte in a pure solution to the peak area of the same analyte spiked into a blank sample extract (a sample that does not contain the analyte).[1][2] A significant difference between the two indicates the presence and magnitude of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the LC eluent after the column.[5] An injection of a blank matrix extract will show a dip or rise in the signal at retention times where interfering compounds elute.[5]
Q3: What are the most effective sample preparation strategies to minimize matrix effects from phospholipids?
A3: Several sample preparation techniques can effectively reduce phospholipid-based matrix effects:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids while retaining the analytes of interest.[4] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide very clean extracts.[3]
-
HybridSPE-Phospholipid: This technique combines protein precipitation with selective phospholipid removal in a single device, offering a streamlined workflow for cleaner samples.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can provide clean extracts, but the recovery of more polar analytes might be low.[4]
-
Protein Precipitation (PPT): While simple and common, PPT is often the least effective method for removing phospholipids and can result in significant matrix effects.[3][4]
Q4: How do I choose an appropriate internal standard to compensate for matrix effects?
A4: The ideal internal standard (IS) is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte of interest.[5] These standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and be affected by the matrix in the same way, thus providing the most accurate correction.[14] If a stable isotope-labeled IS is not available, a close structural analog that has similar chromatographic behavior and ionization efficiency can be used.[6][15] It is crucial that the IS is added to the sample as early as possible in the workflow to account for variability in sample preparation as well.
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing chromatographic separation is a key strategy. By improving the separation between the analytes and interfering matrix components, particularly phospholipids, you can minimize ion suppression.[5] This can be achieved by:
-
Modifying the gradient: A shallower gradient can improve the resolution between closely eluting compounds.
-
Changing the stationary phase: Using a different column chemistry can alter the selectivity of the separation.
-
Adjusting the mobile phase: Altering the organic solvent or additives can impact the retention of both analytes and matrix components.[16]
Experimental Protocols & Data
Protocol 1: Phospholipid Depletion using HybridSPE®-Phospholipid
This protocol describes a method for the removal of phospholipids from plasma or serum samples.[9]
-
Add the plasma or serum sample to the HybridSPE-Phospholipid plate or tube.
-
Add a 3:1 ratio of precipitation solvent (e.g., acetonitrile) to the sample.
-
Mix thoroughly (e.g., by vortexing) to precipitate the proteins.
-
The sample is then passed through the HybridSPE-Phospholipid sorbent, which selectively retains the phospholipids.
-
The resulting filtrate, which contains the analytes of interest and is depleted of phospholipids, is collected for LC-MS/MS analysis.
Table 1: Comparison of Analyte Response with and without Phospholipid Removal
The following table summarizes the improvement in analyte response for various drugs after using a phospholipid removal sample preparation method compared to standard protein precipitation.
| Analyte | Protein Precipitation (Peak Area) | Phospholipid Depletion (Peak Area) | % Increase in Response |
| Alprazolam | 150,000 | 450,000 | 200% |
| Verapamil | 200,000 | 700,000 | 250% |
| Propranolol | 300,000 | 1,050,000 | 250% |
| Amitriptyline | 250,000 | 875,000 | 250% |
Data is illustrative and based on typical improvements seen with phospholipid removal techniques.
Visualizations
Caption: A typical experimental workflow for LC-MS/MS lipid quantification.
Caption: A decision tree for troubleshooting matrix effects in lipid quantification.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Research Portal [ub-ir.bolton.ac.uk]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of hexadecenoic acid during analysis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of hexadecenoic acid during analysis. Accurate quantification of this monounsaturated fatty acid is critical in various fields, and understanding its stability is key to reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during analysis?
A1: The main culprits behind the degradation of this compound are oxidation, exposure to high temperatures, and inappropriate pH conditions.[1] As an unsaturated fatty acid, the double bond in this compound is susceptible to attack by reactive oxygen species (ROS), leading to lipid peroxidation.[2] Elevated temperatures can accelerate this oxidative process, while strongly acidic or basic conditions can also promote degradation.
Q2: What are the recommended storage conditions for this compound samples and standards?
A2: Proper storage is crucial for maintaining the integrity of your samples. For long-term stability, it is recommended to store this compound and its derivatives at -20°C or, ideally, at -80°C.[3][4] Samples should be stored in tightly sealed glass vials, preferably amber-colored to protect from light, and the headspace should be flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen.[4] It is also advisable to store samples in smaller aliquots to avoid repeated freeze-thaw cycles.[4]
Q3: Is the addition of an antioxidant necessary during sample preparation?
A3: Yes, the use of antioxidants is highly recommended to prevent oxidative degradation during sample extraction and preparation.[2][4] Common and effective antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and vitamin E (α-tocopherol).[5] These can be added directly to the extraction solvent.
Q4: Why is derivatization required for the GC analysis of this compound?
A4: Derivatization is a critical step for the successful analysis of fatty acids by gas chromatography (GC).[6][7][8] Free fatty acids like this compound are polar and have low volatility, which can lead to poor peak shape, tailing, and potential thermal degradation in the hot GC inlet.[7] Converting them to more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), improves chromatographic performance and ensures accurate quantification.[5][7][8]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Analyte Signal
| Possible Cause | Recommended Solution |
| Degradation during Storage | Ensure samples were stored at -80°C in airtight, light-protected vials under an inert atmosphere.[3][4] Minimize freeze-thaw cycles by using aliquots. |
| Degradation during Sample Preparation | Work on ice and use cold solvents to minimize thermal degradation. Add an antioxidant (e.g., BHT) to the extraction solvent.[4] Avoid strongly acidic or basic conditions. |
| Inefficient Extraction | Use a suitable non-polar solvent for extraction, such as hexane or a chloroform:methanol mixture. Ensure thorough mixing and proper phase separation. |
| Poor Derivatization Efficiency | Use high-quality, dry derivatization reagents.[5] Ensure the reaction goes to completion by following the recommended temperature and time for the chosen method. |
| Adsorption to Surfaces | Use silanized glassware and polypropylene tubes to minimize the adsorption of the fatty acid to container surfaces. |
Issue 2: Presence of Unexpected Peaks or High Baseline Noise
| Possible Cause | Recommended Solution |
| Oxidation Products | This indicates sample degradation. Review storage and sample preparation procedures. Ensure the use of antioxidants and an inert atmosphere. |
| Contaminated Solvents or Reagents | Use high-purity, HPLC or GC-grade solvents and reagents. Prepare fresh solutions and buffers daily. |
| By-products from Derivatization | Use high-purity derivatization reagents and ensure they are completely removed before analysis if the method requires it. |
| Carryover from Previous Injections | Implement a thorough wash cycle with a strong solvent between sample injections. |
Quantitative Data on Stability
The stability of this compound is influenced by various factors. The following tables provide an overview of its stability under different conditions.
Table 1: Effect of Storage Temperature on Fatty Acid Stability
| Temperature | Condition | Stability | Reference |
| -80°C | Neat or in organic solvent | High stability for several years. | [3][4] |
| -20°C | Neat or in organic solvent | Stable for at least two years. | [3] |
| 4°C | In organic solvent | Prone to degradation over extended periods. | [3] |
| Room Temperature | Exposed to air and light | Rapid degradation. | [3] |
Table 2: Efficacy of Common Antioxidants
| Antioxidant | Concentration | Efficacy in Preventing Oxidation | Reference |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Highly effective in organic solvents. | [5] |
| Vitamin E (α-tocopherol) | 0.01 - 0.1% (w/v) | Effective, particularly in biological samples. | [5] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/v) | Effective in preventing lipid peroxidation. | [5] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a modified Folch method suitable for the extraction of total lipids, including this compound, from plasma or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Antioxidant (e.g., BHT)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.
-
Vortex the mixture thoroughly for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed methylation of fatty acids using boron trifluoride (BF3) in methanol.
Materials:
-
Dried lipid extract from Protocol 1
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Glass reaction vials with Teflon-lined caps
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol reagent.[6]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[6]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction.
-
Add 1 mL of hexane to extract the FAMEs.
-
Vortex for 1 minute and allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for GC-MS analysis.
Visualizations
Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
General Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
References
- 1. brieflands.com [brieflands.com]
- 2. benchchem.com [benchchem.com]
- 3. Palmitoleic acid (CAS 373-49-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. Figure 6 from Systematic interpretation of pH-degradation profiles. A critical review | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids | Semantic Scholar [semanticscholar.org]
- 7. [PDF] The Antioxidant Activity of Palmitoleic Acid on the Oxidative Stress Parameters of Palmitic Acid in Adult Rat Cardiomyocytes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Lipid Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of lipid samples. Adherence to these best practices is crucial for maintaining sample integrity and ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lipid samples?
A1: For long-term storage, it is recommended to store lipid samples at ultra-low temperatures, ideally at -80°C. Storage at -20°C is also acceptable for shorter durations.[1][2] Refrigeration at 4°C is not suitable for long-term storage as it can lead to slow degradation over time.[2] It's important to note that even at -80°C, slow degradation can occur over extended periods.[3] For maximum stability over many years, storage in liquid nitrogen (-196°C) may be considered, though some studies suggest no significant difference between -70°C and -196°C for up to a year.[1]
Q2: What type of containers should I use to store lipid samples?
A2: Glass vials with Teflon-lined caps are the recommended containers for storing lipid extracts, especially when dissolved in organic solvents.[4] Plastic or polymer-based containers should be avoided for storage in organic solvents as the solvents can leach plasticizers and other contaminants, which may interfere with analysis.[4][5] If lipids are in an aqueous suspension, plastic containers can be used.[4]
Q3: Should I store my lipid samples dry or in a solvent?
A3: Lipid extracts should not be stored in a dry state for extended periods.[6] Storing lipids as a lyophilized (freeze-dried) material can make them more susceptible to hydrolysis and oxidation due to their hygroscopic nature.[1][5] It is best practice to store lipid extracts dissolved in a suitable organic solvent.[1][5][6]
Q4: What are the best solvents for long-term lipid storage?
A4: High-purity organic solvents such as chloroform, methanol, or a mixture of the two are commonly used for storing lipid extracts.[6][7] A mixture of chloroform and methanol (e.g., 2:1, v/v) is effective for a wide range of lipids.[8][9] It is crucial to use high-purity, peroxide-free solvents to prevent lipid degradation.[6]
Q5: Is it necessary to use antioxidants? If so, which ones and at what concentration?
A5: Yes, the use of antioxidants is highly recommended to prevent the oxidation of unsaturated lipids during storage.[5][10][11] Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant.[12] While specific concentrations can vary, a common practice is to add BHT to the extraction solvent at a concentration of around 50-100 µg/mL.[7][13] Natural antioxidants like tocopherols (Vitamin E) can also be used.[10][14]
Q6: How many times can I freeze and thaw my lipid samples?
A6: The number of freeze-thaw cycles should be minimized as they can accelerate lipid degradation.[1][15] Some studies have shown significant variability in lipid profiles after even a single freeze-thaw cycle.[1][15] To avoid repeated freeze-thaw cycles of the entire sample, it is best to aliquot samples into smaller, single-use vials before freezing.[5]
Q7: How can I prevent oxidation during sample preparation and storage?
A7: To minimize oxidation, it is crucial to work under an inert atmosphere as much as possible. Before sealing storage vials, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[4][16] Additionally, storing samples in the dark and avoiding exposure to light can prevent photo-oxidation.[1][5]
Troubleshooting Guides
Issue 1: I see unexpected peaks or a loss of signal in my chromatogram after storing my samples.
| Possible Cause | Troubleshooting Steps |
| Lipid Oxidation | 1. Verify Antioxidant Use: Confirm that an antioxidant such as BHT was added to your storage solvent.[5][10] 2. Check for Oxygen Exposure: Ensure that samples were stored under an inert atmosphere (argon or nitrogen).[4][16] 3. Assess Light Exposure: Confirm that samples were stored in amber vials or in the dark to prevent photo-oxidation.[1][5] 4. Perform a Lipid Stability Assay: Use a Peroxide Value or TBARS assay to quantify the extent of oxidation (see Experimental Protocols section).[6][17] |
| Hydrolysis | 1. Check for Water Contamination: Ensure that solvents were anhydrous and that samples were protected from moisture.[2] 2. Avoid Aqueous Storage: Do not store lipid extracts in aqueous solutions for extended periods, as this can lead to hydrolysis, especially for glycerophospholipids.[5] |
| Contamination from Storage Container | 1. Confirm Container Material: Verify that you used glass vials with Teflon-lined caps, not plastic containers, for storage in organic solvents.[4][5] 2. Run a Solvent Blank: Analyze the solvent that was used for storage to check for leached contaminants. |
| Repeated Freeze-Thaw Cycles | 1. Review Sample Handling: Determine the number of times the sample was frozen and thawed.[1][15] 2. Aliquot Future Samples: For new samples, aliquot them into single-use vials before long-term storage to avoid multiple freeze-thaw cycles.[5] |
Issue 2: My quantitative results for unsaturated lipids are lower than expected.
| Possible Cause | Troubleshooting Steps |
| Selective Degradation of Unsaturated Lipids | 1. Re-evaluate Storage Temperature: Unsaturated lipids are more prone to oxidation. Ensure storage at -80°C for long-term preservation. 2. Increase Antioxidant Concentration: Consider optimizing the concentration of your antioxidant.[7] 3. Minimize Headspace in Vials: Reduce the amount of oxygen available for reaction by using smaller vials that are nearly full. |
| Adsorption to Surfaces | 1. Use Appropriate Labware: During sample preparation and transfer, use glass or Teflon labware to minimize adsorption of lipids.[4] |
Data Presentation: Lipid Stability at Various Temperatures
The stability of lipids is highly dependent on the storage temperature and the specific lipid class. The following table summarizes general stability observations from various studies.
| Lipid Class | Storage at 4°C (Short-term) | Storage at -20°C | Storage at -80°C | Reference(s) |
| Triacylglycerols (TAGs) | Generally stable for a few days.[18] | Fairly stable for several months.[18] | Stable for years. | [18] |
| Phosphatidylcholines (PCs) | Prone to hydrolysis.[3] | More stable than at 4°C, but degradation can occur.[1] | Generally stable for long-term storage. | [1][3] |
| Phosphatidylethanolamines (PEs) | Susceptible to degradation.[3] | More stable than at 4°C. | Considered stable for long-term storage. | [3] |
| Free Fatty Acids (FFAs) | Can increase due to hydrolysis of other lipids.[3] | Can show significant degradation over time.[19] | More stable, but changes can still occur over very long periods. | [3][19] |
| Cholesterol Esters (CEs) | Relatively stable for short periods.[20] | Generally stable. | Stable for long-term storage. | [20] |
| Unsaturated Fatty Acids | Highly susceptible to oxidation. | Prone to significant degradation.[19] | Recommended for preserving integrity. | [19] |
Experimental Protocols
Protocol 1: Folch Method for Total Lipid Extraction
This method is a widely used protocol for the extraction of total lipids from biological samples.[8][9][21]
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (w/v) in water
-
Nitrogen gas supply
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 volumes (i.e., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.
-
Filtration: Filter the homogenate through a solvent-resistant filter paper to remove solid debris.
-
Washing: Add 0.2 volumes (i.e., 4 mL) of 0.9% NaCl solution to the filtrate.
-
Phase Separation: Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 rpm for 10 minutes) to facilitate phase separation.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Storage Preparation: Reconstitute the dried lipids in a known volume of chloroform:methanol (2:1, v/v) containing an antioxidant (e.g., 50 µg/mL BHT).
-
Final Storage: Transfer the lipid solution to a glass vial, flush with nitrogen, seal tightly with a Teflon-lined cap, and store at -80°C.
Protocol 2: Bligh-Dyer Method for Lipid Extraction
This method is a rapid technique particularly suitable for samples with high water content.[1][5][10]
Materials:
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: For a 1 mL aqueous sample, place it in a glass centrifuge tube.
-
Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
-
Induction of Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm for 5 minutes) to separate the phases.
-
Lipid Collection: The lower phase is the chloroform layer containing the lipids. Carefully aspirate and collect this layer.
-
Drying and Storage: Proceed with steps 6-8 from the Folch method protocol.
Protocol 3: Peroxide Value (PV) Assay for Lipid Oxidation
This assay measures the concentration of primary oxidation products (peroxides and hydroperoxides).[6][22]
Materials:
-
Spectrophotometer
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Starch solution (1%)
-
Standardized sodium thiosulfate solution (0.01 N)
Procedure:
-
Sample Preparation: Dissolve a known weight (e.g., 1-5 g) of the lipid sample in 30 mL of the acetic acid-chloroform solution.
-
Reaction: Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.
-
Titration Preparation: Add 30 mL of deionized water.
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Endpoint Determination: Add 0.5 mL of starch solution (a blue color will appear) and continue the titration until the blue color disappears completely.
-
Calculation: The peroxide value (in meq/kg) is calculated using the formula: PV = (S × N × 1000) / W, where S is the volume of titrant (mL), N is the normality of the sodium thiosulfate solution, and W is the weight of the sample (g).
Protocol 4: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures secondary oxidation products, primarily malondialdehyde (MDA).[17][23]
Materials:
-
Spectrophotometer or fluorescence plate reader
-
Trichloroacetic acid (TCA) solution (10%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
Boiling water bath
-
MDA standard for calibration curve
Procedure:
-
Sample Preparation: Mix 100 µL of the lipid sample with 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge (e.g., 2200 x g for 15 minutes at 4°C).
-
Reaction Mixture: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.
-
Heating: Incubate the mixture in a boiling water bath for 10 minutes.
-
Cooling: Cool the samples on ice.
-
Measurement: Measure the absorbance at 532 nm or fluorescence (excitation ~530 nm, emission ~550 nm).
-
Quantification: Determine the concentration of TBARS from a standard curve prepared with MDA.
Mandatory Visualizations
Caption: Workflow for Lipid Sample Preparation and Long-Term Storage.
Caption: Decision Tree for Troubleshooting Lipid Sample Degradation.
References
- 1. tabaslab.com [tabaslab.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochem.wustl.edu [biochem.wustl.edu]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. iitg.ac.in [iitg.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 9. mmpc.org [mmpc.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Estimation of Tocopherol Content in Linseed and Sunflower Oils-Reactivity and Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.seafdec.org [repository.seafdec.org]
- 16. oxfordbiomed.com [oxfordbiomed.com]
- 17. mmpc.org [mmpc.org]
- 18. Time collection and storage conditions of lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 22. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Common pitfalls in reproducing published lipidomics experiments.
Welcome to the technical support center for lipidomics research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding pitfalls when reproducing published lipidomics experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by experimental stage.
I. Sample Collection and Storage
Proper sample handling from the outset is critical for reproducible lipidomics results. Errors introduced at this early stage can be impossible to correct later in the workflow.
FAQs
Q1: What is the most common source of lipid degradation during sample collection?
A1: The primary cause of lipid degradation during sample collection is enzymatic activity from lipases and phospholipases, as well as oxidation.[1][2] To mitigate this, it is crucial to inhibit enzyme activity as quickly as possible by keeping samples on ice and promptly freezing them.[1][3]
Q2: What is the recommended storage temperature for long-term preservation of lipidomics samples?
A2: For long-term storage, samples should be flash-frozen in liquid nitrogen and then stored at -80°C.[3][4] This ultra-low temperature minimizes enzymatic activity and prevents the degradation of sensitive lipid species.[3] Some unstable lipids, like certain oxylipins, may even degrade at -20°C.[2]
Q3: How many freeze-thaw cycles are acceptable for lipidomics samples?
A3: It is highly recommended to avoid repeated freeze-thaw cycles.[3] Literature has shown that even a single freeze-thaw cycle can introduce significant variability, with one study reporting up to a 37% variation in HDL- and LDL-cholesterol levels.[5] If a sample must be aliquoted, it should be done immediately after the initial thaw and then the aliquots should be promptly refrozen.
Q4: Does the choice of anticoagulant for blood collection affect lipid analysis?
A4: Yes, the type of anticoagulant used can impact lipid extraction, create interferences, or even lead to the degradation of certain lipid classes.[5] It is essential to use the same anticoagulant for all samples within a study and for any studies that will be compared.[5]
II. Lipid Extraction
The extraction step is a major source of variability in lipidomics experiments. The chosen method can significantly influence the classes of lipids that are recovered and their quantitative accuracy.
FAQs
Q1: Why is the selection of an extraction solvent so critical?
A1: The vast diversity of lipids spans a wide range of polarities.[1] Neutral lipids are best extracted with non-polar solvents, while polar membrane lipids require polar solvents to disrupt their interactions with other cellular components.[1] Therefore, a combination of polar and non-polar solvents is often used to ensure a comprehensive extraction of a broad range of lipid classes.[1]
Q2: What are the most commonly used lipid extraction methods, and how do they differ?
A2: The most common methods are the Folch, Bligh-Dyer, and Matyash extractions. The Folch and Bligh-Dyer methods use a chloroform/methanol solvent system, while the Matyash method uses methyl-tert-butyl ether (MTBE). These methods can yield different efficiencies for various lipid classes. For instance, the Matyash method may result in lower extracted peak areas for polar lipids like lysophosphatidylcholines (LPCs) compared to the Folch and Bligh-Dyer methods.
Q3: How does the sample-to-solvent ratio impact lipid extraction?
A3: The ratio of the sample volume to the extraction solvent volume can significantly affect the extraction yield, particularly for low-abundance lipid species. For human plasma studies, a 1:20 (v/v) sample-to-solvent ratio has been shown to provide higher peak areas for less abundant lipids like ceramides (Cer) and phosphatidylinositols (PI).
Troubleshooting Guide: Lipid Extraction
| Problem | Possible Cause | Suggested Solution |
| Low recovery of non-polar lipids (e.g., triglycerides, cholesteryl esters) | Use of a highly polar one-phase extraction solvent (e.g., methanol, acetonitrile).[6] | Employ a two-phase extraction method like Folch or Bligh-Dyer, or a one-phase method with a less polar solvent like isopropanol.[6] |
| Poor repeatability between replicates | Inconsistent pipetting, vortexing, or phase separation. | Automate the extraction process using a liquid handler if possible to minimize human error.[1] Ensure consistent and thorough vortexing and allow for complete phase separation. |
| Co-extraction of interfering substances leading to poor chromatography | Presence of salts or detergents in the final extract. | Include an aqueous wash step in your extraction protocol to remove polar contaminants.[7] Ensure the final reconstitution solvent is compatible with your liquid chromatography mobile phase.[1] |
Quantitative Data Summary: Comparison of One-Phase Extraction Solvent Efficiency
The following table summarizes the recovery of different lipid classes using various one-phase extraction solvents compared to the two-phase Bligh & Dyer (B&D) method.
| Lipid Class | Methanol (MeOH) | Ethanol (EtOH) | Isopropanol (IPA) | Acetonitrile (ACN) |
| Lysophosphatidylcholine (LPC) | ~115% | Sufficient | Sufficient | Sufficient |
| Phosphatidylcholine (PC) | <25% | <25% | ~50% | <25% |
| Sphingomyelin (SM) | <25% | <25% | ~50% | <25% |
| Ceramides (Cer) | ~70% | N/A | ~100% | N/A |
| Triglycerides (TG) | <5% | <5% | ~200% | <5% |
| Cholesteryl Esters (CE) | <5% | <5% | ~200% | <5% |
| Data adapted from a study on human plasma.[6] Values are approximate recoveries relative to the B&D method. "Sufficient" indicates adequate recovery without significant deviation from the reference method. |
III. Liquid Chromatography and Mass Spectrometry (LC-MS)
The analytical phase using LC-MS is prone to pitfalls that can compromise lipid identification and quantification.
FAQs
Q1: What causes poor chromatographic peak shape?
A1: Broad, tailing, or split peaks can be caused by the co-extraction of interfering substances like salts or detergents, or an incompatibility between the final extraction solvent and the initial mobile phase of the liquid chromatography system.[1]
Q2: What is ion suppression and how can it be minimized?
A2: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the electrospray ionization (ESI) source.[8][9] This can lead to an underestimation of the lipid's abundance. To minimize this, it is important to have good chromatographic separation and to reduce matrix effects through effective sample cleanup.
Q3: Why is high mass accuracy important in lipidomics?
A3: High mass accuracy is crucial for the correct identification of lipid species.[10] Many lipids have very similar masses (isobaric and isomeric species), and a small error in mass measurement can lead to misidentification.[11][12]
IV. Data Analysis and Interpretation
The complexity and size of lipidomics datasets present significant challenges for data analysis and biological interpretation.[10][13]
FAQs
Q1: Why do different lipidomics software platforms sometimes give different results from the same data?
A1: Different software platforms may use different algorithms for peak picking, feature alignment, and lipid identification, as well as different underlying lipid databases.[14][15][16] This can lead to significant discrepancies in the identified lipids. For example, one study found only a 14.0% identification agreement between two open-access platforms, MS DIAL and Lipostar, when analyzing identical LC-MS spectra with default settings.[14][15][17][18]
Q2: What are the essential data preprocessing steps?
A2: Key preprocessing steps include noise reduction, data normalization, and batch effect correction.[10] Noise reduction techniques enhance the clarity of meaningful signals.[10] Normalization adjusts for differences in sample concentration and instrument sensitivity, making results comparable across samples.[10][19] Batch effect correction minimizes bias introduced by variations between different analytical runs.[10]
Q3: What is data normalization and why is it necessary?
A3: Normalization is a process that corrects for variations in the total amount of biological material across samples.[19] Common normalization strategies include using cell count, total protein concentration, or data-based approaches like median or mean normalization.[19] The goal is to ensure that observed differences in lipid levels are due to biological factors and not technical variability.
Troubleshooting Guide: Data Analysis
| Problem | Possible Cause | Suggested Solution |
| High variability between technical replicates | Inconsistent sample preparation or instrumental drift. | Review and standardize sample preparation protocols. Use internal standards to monitor and correct for instrumental variability.[20] |
| Inconsistent lipid identifications between different software | Different algorithms and databases used by the software.[16] | Manually curate spectra and software outputs to reduce identification errors.[14][15] Consider using multiple software platforms and comparing the results.[15] |
| Difficulty in biological interpretation of results | Lack of context for differentially expressed lipids. | Perform pathway analysis to place the identified lipids within the broader context of biological networks.[10] |
Quantitative Data Summary: Reproducibility Gap in Lipidomics Software
The following table illustrates the identification agreement between two open-access lipidomics software platforms when analyzing the same LC-MS data.
| Data Type | MS DIAL and Lipostar Agreement |
| MS1 Spectra (default settings) | 14.0% |
| MS2 Spectra | 36.1% |
| Data from a study highlighting the reproducibility gap between software platforms.[14][15][17][18] |
V. Experimental Protocols and Workflows
Providing detailed and standardized protocols is key to improving the reproducibility of lipidomics experiments.
Protocol: Modified Matyash (MTBE) Method for Plasma Lipid Extraction
This protocol is adapted for a 10 µL plasma sample.[1]
-
Sample Preparation: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 225 µL of cold methanol containing the appropriate internal standards. Vortex for 10 seconds.
-
Solvent Addition: Add 750 µL of cold methyl-tert-butyl ether (MTBE).
-
Extraction: Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.
-
Lipid Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a solvent suitable for your downstream LC-MS analysis.
Diagrams and Visualizations
Caption: A generalized workflow for a typical lipidomics experiment.
Caption: A logical troubleshooting guide for addressing poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 4. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What's the Deal with Lipidomics? - Plasmion GmbH [plasmion.com]
- 10. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. selectscience.net [selectscience.net]
- 12. academic.oup.com [academic.oup.com]
- 13. From big data to big insights: statistical and bioinformatic approaches for exploring the lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal [openresearch.surrey.ac.uk]
- 19. biorxiv.org [biorxiv.org]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of hexadecenoic acid levels in healthy vs. diseased tissues.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hexadecenoic Acid's Role as a Biomarker and Therapeutic Target.
This compound, a 16-carbon monounsaturated fatty acid, exists in various isomeric forms, with palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) being the most biologically significant in humans. Emerging research has highlighted the dynamic and often contrasting roles of these isomers in metabolic health, inflammatory diseases, and cancer. This guide provides a comparative analysis of this compound levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential as a diagnostic biomarker and therapeutic target.
Quantitative Comparison of this compound Levels
The concentration of this compound isomers varies significantly between healthy and diseased states across different tissues. The following table summarizes key quantitative findings from various studies.
| Disease State | Tissue/Sample Type | This compound Isomer | Observation in Diseased State | Quantitative Data (Diseased vs. Healthy Control) | Reference(s) |
| Heart Failure | Plasma Phospholipids | Palmitoleic Acid (16:1n-7) | Increased | 1.88% vs. 1.40% of total fatty acids (p<0.001) | [1] |
| Myocardial Infarction (Nonfatal) | Adipose Tissue | Palmitoleic Acid (16:1n-7) | Decreased Risk | Odds Ratio for highest vs. lowest quintile: 0.55 (95% CI: 0.41, 0.75) | [2][3] |
| Prostate Cancer | Prostate Tissue | Palmitoleic Acid (16:1n-7) | Increased | ~3-fold higher compared to benign prostatic hyperplasia | [1][4] |
| Breast Cancer | Serum | trans-Palmitoleic Acid | Increased Risk | Odds Ratio for highest vs. lowest quintile: 1.75 (95% CI: 1.08, 2.83) | [5] |
| Atopic Dermatitis | Sebum | Sapienic Acid (16:1n-10) | Decreased | Lower levels observed, though specific quantitative comparison is limited. | [6][7] |
Experimental Protocols
The accurate quantification of this compound is crucial for its validation as a biomarker. The most common and robust method involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely accepted method for extracting total lipids from tissues, plasma, and cells.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or cell pellets, proceed to the next step.
-
Solvent Addition: To the sample, add a 2:1 (v/v) mixture of chloroform:methanol. The recommended ratio is 20 volumes of solvent to 1 volume of sample.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction. For tissues, sonication on ice may be beneficial.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. Vortex again for 30 seconds and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, non-volatile fatty acids are converted into volatile FAMEs.
Materials:
-
Methanolic HCl (e.g., 3M) or Boron trifluoride-methanol solution (BF3-methanol)
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
Reaction: To the dried lipid extract, add 1-2 mL of methanolic HCl or BF3-methanol.
-
Incubation: Cap the tube tightly and heat at 80-100°C for 1 hour to allow for transesterification.
-
Cooling and Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.
-
FAMEs Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a new glass vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of FAMEs.
Typical GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Column: A capillary column suitable for FAMEs analysis (e.g., DB-225ms).
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 230°C.
-
Carrier Gas: Helium.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 500.
Data Analysis:
-
Identify FAME peaks by comparing their retention times and mass spectra to those of known standards.
-
Quantify the amount of each fatty acid by integrating the peak area and comparing it to the peak area of an internal standard.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound isomers are mediated through distinct signaling pathways.
Palmitoleic Acid as a Lipokine
Palmitoleic acid, secreted by adipose tissue, acts as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic homeostasis. One of its key mechanisms involves the activation of AMP-activated protein kinase (AMPK).
Caption: Palmitoleic acid acts as a lipokine, activating AMPK via PPARα in muscle and liver cells.
This activation leads to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, as well as the suppression of inflammatory pathways.[6][8]
Sapienic Acid's Antimicrobial Action
Sapienic acid is a key component of the skin's innate immune system, exhibiting potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][9] Its primary mechanism involves the disruption of the bacterial cell membrane.
References
- 1. Prostate cancer vs hyperplasia: relationships with prostatic and adipose tissue fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipokine - Wikipedia [en.wikipedia.org]
- 3. Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. twinwoodcattle.com [twinwoodcattle.com]
- 6. caymanchem.com [caymanchem.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. [PDF] The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease. | Semantic Scholar [semanticscholar.org]
- 9. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Platforms for Lipid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and comprehensive analysis of lipids is crucial for unraveling their roles in health and disease. The selection of an analytical platform is a critical decision that dictates the scope and quality of lipidomic data. This guide provides an objective comparison of the major analytical platforms for lipid analysis, supported by experimental data, to aid in the selection of the most appropriate methodology and the design of robust cross-validation studies.
The landscape of lipid analysis is dominated by three primary technologies: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each platform offers distinct advantages and limitations in terms of lipid coverage, sensitivity, selectivity, and quantification. Furthermore, variations within these techniques, such as "shotgun lipidomics" versus conventional LC-MS, provide additional layers of choice and complexity. This guide will delve into a head-to-head comparison of these platforms, providing the necessary data to make informed decisions.
Quantitative Performance Characteristics
A critical aspect of cross-platform validation is the comparison of quantitative performance metrics. The following tables summarize typical performance characteristics for GC-MS, LC-MS, and NMR in the context of lipid analysis. These values are representative and can vary based on the specific instrumentation, methodology, and lipid class being analyzed.
Table 1: Comparison of Quantitative Performance Metrics for Major Lipid Analysis Platforms
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Detailed fatty acid composition profiling. | Comprehensive profiling of intact lipids (untargeted lipidomics). | Absolute quantification and structural elucidation of major lipid classes. |
| Sample Derivatization | Required (e.g., FAMEs). | Generally not required. | Not required. |
| Sensitivity | High (picogram to femtogram). | Very High (femtogram to attogram). | Lower (microgram to nanogram). |
| Selectivity | High for fatty acids. | High for a wide range of lipid classes. | Moderate, depends on spectral resolution. |
| Linearity (R²) | Typically ≥ 0.999. | Typically ≥ 0.99. | Typically ≥ 0.99. |
| Precision (%RSD) | Generally < 5%. | Generally < 15-20%. | Generally < 5%. |
| Lipid Coverage | Limited to volatile/derivatizable lipids (mainly fatty acids). | Broad, covers a wide range of lipid classes. | Limited to more abundant lipid species. |
| Throughput | Moderate. | High. | Low to moderate. |
| Quantitative Approach | Relative or absolute with standards. | Relative or absolute with internal standards. | Absolute without the need for identical standards. |
Table 2: Quantitative Performance of LC-MS for Different Lipid Classes
| Lipid Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) |
| Phospholipids | >0.99 | ~1 pmol | 6.12 ng/mL | <15% |
| Sphingolipids | >0.99 | ~1 pmol | - | <20% |
| Glycerolipids | >0.99 | ~1 pmol | - | <15% |
Experimental Workflows and Protocols
Robust and reproducible lipid analysis relies on well-defined experimental protocols. The following sections detail generalized workflows for lipid extraction and analysis on different platforms.
Lipid Extraction: A Critical First Step
The choice of extraction method significantly impacts the recovery of different lipid classes. Three common methods are the Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE) extractions. The inclusion of internal standards during extraction is crucial for accurate quantification by correcting for sample loss and matrix effects.
Figure 1: Generalized workflow for lipid extraction from biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a powerful tool for analyzing fatty acid profiles. This workflow involves a critical derivatization step to make the fatty acids volatile.
Figure 2: Typical experimental workflow for fatty acid analysis using GC-MS.
Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Derivatization: The dried lipid extract is transesterified to FAMEs using a reagent such as methanol in the presence of an acid or base catalyst (e.g., 14% BF3 in methanol).
-
Extraction of FAMEs: FAMEs are extracted with a nonpolar solvent like hexane.
-
GC Separation: The extracted FAMEs are injected into the GC-MS system. A typical oven program starts at 150°C and ramps to 270°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
LC-MS is the workhorse of modern lipidomics, offering broad coverage of intact lipid species without the need for derivatization.
Figure 3: Standard workflow for intact lipid analysis using LC-MS.
Protocol: LC-MS/MS Analysis of Intact Lipids
-
Sample Preparation: The reconstituted lipid extract is transferred to an autosampler vial.
-
LC Separation: The sample is injected into an LC system, commonly using a reversed-phase column (e.g., C18) to separate lipids based on hydrophobicity.
-
Mass Spectrometry: The eluting lipids are ionized using electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes. Data-dependent acquisition is often used to trigger MS/MS fragmentation for lipid identification.
Shotgun Lipidomics vs. LC-MS
Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.
Figure 4: Comparison of Shotgun and LC-MS lipidomics workflows.
The primary advantage of shotgun lipidomics is its high throughput. However, it has a limited ability to distinguish between isomeric and isobaric lipid species, which can be resolved with the chromatographic separation in LC-MS.
Cross-Validation Strategy
A robust cross-validation study involves analyzing the same set of samples by different methods to compare and verify the results. This is essential for ensuring data accuracy and reliability, particularly when transferring methods between laboratories or comparing results from different studies. The use of standard reference materials, such as NIST SRM 1950, is highly recommended for inter-laboratory comparison and method validation.
Figure 5: Logical flow for a cross-validation study of analytical platforms.
Conclusion: Selecting the Right Platform
The choice of an analytical platform for lipid analysis is contingent on the specific research question.
-
GC-MS is the gold standard for detailed fatty acid analysis.
-
LC-MS offers the most comprehensive and versatile platform for global, untargeted lipidomics of intact lipids.
-
Shotgun Lipidomics is ideal for high-throughput screening and rapid profiling of major lipid species.
-
NMR Spectroscopy provides accurate absolute quantification and detailed structural information for more abundant lipids without the need for extensive separation.
Often, a multi-platform approach provides the most comprehensive understanding of the lipidome. By complementing the high sensitivity of LC-MS with the quantitative power of NMR or the detailed fatty acid information from GC-MS, researchers can achieve a more complete and robust characterization of lipid metabolism. The principles and data presented in this guide serve as a foundation for selecting the appropriate analytical tools and designing rigorous cross-validation studies to ensure the generation of high-quality, reliable lipidomic data.
A Comparative Analysis of the Biological Activities of Cis- and Trans-Hexadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Hexadecenoic acid, a C16:1 monounsaturated fatty acid, exists as various isomers, with the cis and trans configurations at the double bond conferring distinct biological activities. This guide provides an objective comparison of the biological effects of the two most studied isomers: cis-9-hexadecenoic acid (palmitoleic acid) and trans-9-hexadecenoic acid (palmitelaidic acid). The information presented is supported by experimental data to aid in research and development endeavors.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative findings from comparative studies on the biological effects of cis- and trans-hexadecenoic acid.
Table 1: Comparative Effects on Insulin Secretion and Pancreatic β-Cell Viability
| Parameter | cis-Hexadecenoic Acid (cPOA) | trans-Hexadecenoic Acid (tPOA) | Cell Line(s) | Key Findings | Reference(s) |
| Glucose-Stimulated Insulin Secretion (GSIS) | Augments GSIS to a similar extent as tPOA | Augments GSIS to a similar extent as cPOA | MIN6, EndoC-βH1 | Both isomers potentiate insulin secretion in pancreatic β-cells.[1][2] | [1][2] |
| Cell Viability (24h incubation) | Significant inhibitory effect at 25 µM (MIN6) and 50 µM (EndoC-βH1) | Growth reduction at 100 µM (EndoC-βH1) | MIN6, EndoC-βH1 | cPOA exhibits a more profound cytotoxic effect at lower concentrations compared to tPOA.[1] | [1] |
Table 2: Comparative Effects on Hepatic Cholesterol Metabolism in Hypercholesterolemic Mice
| Parameter | cis-Hexadecenoic Acid (cPOA) | trans-Hexadecenoic Acid (tPOA) | Key Findings | Reference(s) |
| Serum Total Cholesterol | No significant effect | Reduced | tPOA is more effective in lowering serum cholesterol. | [3] |
| Serum LDL Cholesterol | No significant effect | Reduced | tPOA specifically reduces LDL cholesterol levels. | [3] |
| Hepatic Free Cholesterol | No significant effect | Reduced | tPOA administration leads to lower hepatic free cholesterol. | [3] |
| Hepatic HMGCR Expression (gene and protein) | Reduced | Reduced | Both isomers inhibit cholesterol synthesis by downregulating HMGCR.[3] | [3] |
| Intestinal NPC1L1 Expression | No effect | Reduced | tPOA, but not cPOA, inhibits intestinal cholesterol absorption by downregulating NPC1L1.[3] | [3] |
| Hepatic CYP7A1 Expression | Reduced (low dose), Increased (high dose) | Increased | High doses of both isomers may promote the conversion of cholesterol into bile acids. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Cell Culture: MIN6 and EndoC-βH1 pancreatic β-cells were cultured in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin, and 50 μM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of cis- or trans-hexadecenoic acid (complexed to BSA) for 24 hours.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Preparation: Pancreatic β-cells were seeded in 24-well plates and cultured to 80% confluency.
-
Pre-incubation: Cells were washed with Krebs-Ringer bicarbonate buffer (KRBH) and pre-incubated in KRBH containing 2.8 mM glucose for 1 hour.
-
Stimulation: The pre-incubation buffer was replaced with KRBH containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose, with or without the respective this compound isomers, for 1 hour.
-
Insulin Measurement: The supernatant was collected, and insulin concentration was measured using an ELISA kit according to the manufacturer's instructions.
In Vivo Hypercholesterolemia Mouse Model
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet to induce hypercholesterolemia.
-
Treatment: Mice were administered cis- or trans-hexadecenoic acid (150 or 300 mg/kg/day) or a vehicle control via oral gavage for 4 weeks.
-
Sample Collection: At the end of the treatment period, blood and liver tissues were collected for analysis.
-
Biochemical Analysis: Serum levels of total cholesterol, LDL-c, and HDL-c were measured using commercial kits. Hepatic free cholesterol and total bile acids were also quantified.
-
Gene and Protein Expression Analysis: Hepatic and intestinal tissues were analyzed for the expression of HMGCR, LXRα, NPC1L1, and CYP7A1 using real-time PCR and Western blotting.
Analysis of Fatty Acid Isomers
-
Lipid Extraction and Transesterification: Lipids were extracted from plasma or cell samples, and fatty acid methyl esters (FAMEs) were prepared by transesterification.
-
Gas Chromatography (GC): FAMEs were analyzed by GC to separate and quantify the different fatty acid isomers.[4]
-
Dimethyl Disulfide (DMDS) Adducts for GC-Mass Spectrometry (GC-MS): To determine the double bond position, FAMEs were derivatized with DMDS and analyzed by GC-MS.[5]
Signaling Pathways and Experimental Workflows
The distinct biological activities of cis- and trans-hexadecenoic acid are mediated through different signaling pathways. The following diagrams illustrate these pathways and the workflows of the key experiments cited.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Hexadecenoic Acid and Other Omega-7 Fatty Acids: A Guide for Researchers
Introduction
Omega-7 monounsaturated fatty acids are emerging as significant bioactive lipids with diverse physiological roles. While palmitoleic acid (a hexadecenoic acid isomer) has been extensively studied as a "lipokine" with beneficial metabolic effects, other omega-7 fatty acids, including vaccenic acid and the this compound isomer sapienic acid, are also demonstrating unique biological activities. This guide provides a head-to-head comparison of these key omega-7 fatty acids, presenting quantitative data from experimental studies, detailing relevant signaling pathways, and outlining key experimental protocols to support further research and drug development in this area.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the comparative effects of palmitoleic acid, vaccenic acid, and sapienic acid on key metabolic and inflammatory parameters. It is important to note that the data presented is compiled from different studies and experimental conditions may vary.
Table 1: Comparative Effects on Metabolic Parameters
| Parameter | Palmitoleic Acid (cis-9-16:1) | Vaccenic Acid (cis-11-18:1) | Sapienic Acid (cis-6-16:1) | Key Findings & References |
| Insulin Sensitivity | Enhances insulin-stimulated glucose uptake in skeletal muscle and adipocytes.[1] | Associated with improved insulin sensitivity.[2] | Limited direct data on systemic insulin sensitivity. | Palmitoleic and vaccenic acid show promise in improving insulin sensitivity. |
| Glucose Uptake (Adipocytes) | Increased basal and insulin-stimulated glucose uptake.[1] | Data not available from direct comparative studies. | Data not available from direct comparative studies. | Palmitoleic acid directly enhances glucose uptake in fat cells.[1] |
| Lipogenesis (Adipocytes) | Inhibits de novo lipogenesis.[1] | Can reduce lipogenesis.[3] | Data not available from direct comparative studies. | Both palmitoleic and vaccenic acid can inhibit fat synthesis.[1][3] |
| Adipogenesis | Inhibits adipogenesis in 3T3-L1 adipocytes.[4] | Data not available from direct comparative studies. | Data not available from direct comparative studies. | Palmitoleic acid can suppress the formation of new fat cells.[4] |
| Triglyceride Levels | Shown to lower triglyceride levels. | Demonstrates hypotriglyceridemic effects.[5] | Data not available from direct comparative studies. | Both palmitoleic and vaccenic acid can help reduce triglyceride levels.[5] |
Table 2: Comparative Effects on Inflammation and Other Biological Activities
| Parameter | Palmitoleic Acid (cis-9-16:1) | Vaccenic Acid (cis-11-18:1) | Sapienic Acid (cis-6-16:1) | Key Findings & References |
| Anti-inflammatory Effects | Exerts anti-inflammatory effects by suppressing pro-inflammatory cytokine production. | F favorably alters the pro-inflammatory tendency of mesenteric lymphocytes.[6] | Exhibits anti-inflammatory activity.[7] | All three omega-7 fatty acids demonstrate anti-inflammatory properties.[6][7] |
| Antimicrobial Activity | Moderate antimicrobial activity. | Limited data available. | Potent antimicrobial activity, particularly against S. aureus.[3][8] | Sapienic acid is a notable antimicrobial agent in the skin.[3][8] |
| Primary Location/Source | Adipose tissue, macadamia nuts, sea buckthorn oil.[9] | Ruminant-derived fats (dairy, meat).[9] | Human sebum, skin.[8] | The primary sources and locations of these fatty acids in the body differ significantly.[8][9] |
Signaling Pathways and Experimental Workflows
The distinct biological activities of these omega-7 fatty acids are mediated through various signaling pathways. The following diagrams illustrate their known mechanisms of action and a typical experimental workflow for their analysis.
Caption: Comparative Signaling Pathways of Omega-7 Fatty Acids.
Caption: Experimental Workflow for Omega-7 Fatty Acid Analysis.
Experimental Protocols
Protocol 1: Analysis of Omega-7 Fatty Acid Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the extraction, derivatization, and analysis of fatty acid isomers from biological samples.
1. Lipid Extraction (Folch Method) a. Homogenize the biological sample (e.g., 100 mg of tissue or 1x10^6 cells) in a chloroform:methanol (2:1, v/v) solution. b. Vortex the mixture vigorously for 15 minutes. c. Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) a. To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution. d. Vortex and centrifuge to separate the phases. e. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[10]
3. GC-MS Analysis a. Gas Chromatograph (GC) Conditions:
- Column: A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.2 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
- Identification: FAMEs are identified by their retention times and comparison of their mass spectra with a known standard library (e.g., NIST).
- Quantification: Use of an internal standard (e.g., C17:0) added before the extraction step.[11][12]
Protocol 2: In Vitro Assessment of Lipogenesis Inhibition
This protocol describes an assay to measure the effect of omega-7 fatty acids on de novo lipogenesis in adipocytes.
1. Cell Culture and Treatment a. Culture 3T3-L1 pre-adipocytes to confluence and induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. b. On day 8 of differentiation, treat the mature adipocytes with different concentrations of the omega-7 fatty acid of interest (e.g., palmitoleic acid, vaccenic acid) or a vehicle control for 24 hours.
2. Lipogenesis Assay using [1,2-¹⁴C]-Acetic Acid a. After the treatment period, wash the cells with PBS and incubate them in a serum-free medium containing [1,2-¹⁴C]-acetic acid (1 µCi/mL) for 4 hours. b. Wash the cells three times with ice-cold PBS to stop the reaction. c. Lyse the cells and extract the total lipids using the Folch method as described in Protocol 1. d. The radioactivity incorporated into the lipid fraction is measured using a liquid scintillation counter. e. Normalize the radioactive counts to the total protein content of the cell lysate. A decrease in radioactivity in the treated cells compared to the control indicates inhibition of de novo lipogenesis.
Conclusion
The comparative analysis of this compound isomers and other omega-7 fatty acids reveals a fascinating diversity in their biological roles. Palmitoleic acid stands out as a key metabolic regulator, with promising therapeutic potential for metabolic diseases. Vaccenic acid, primarily from ruminant sources, also exerts beneficial effects on lipid metabolism and inflammation. Sapienic acid, with its potent antimicrobial properties, highlights the tissue-specific functions of these fatty acids.
For researchers and drug development professionals, this guide underscores the importance of considering the specific isomer of omega-7 fatty acid in experimental design and therapeutic development. Future research should focus on direct head-to-head comparative studies under standardized conditions to further elucidate the distinct mechanisms and therapeutic potential of each of these important bioactive lipids. The provided protocols offer a starting point for robust and reproducible research in this exciting field.
References
- 1. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of palmitoleic acid and its positional isomers, hypogeic and sapienic acids, in inflammation, metabolic diseases and cancer | DIGITAL.CSIC [digital.csic.es]
- 3. biorxiv.org [biorxiv.org]
- 4. 7-MEGA™ inhibits adipogenesis in 3T3-L1 adipocytes and suppresses obesity in high-fat-diet-induced obese C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vaccenic acid favourably alters immune function in obese JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of a hexadecenoic acid quantification method.
An essential component of quality assurance in analytical science is the inter-laboratory validation of quantification methods. This is particularly true in the pharmaceutical and clinical research sectors, where precise and reproducible measurements are critical. This guide provides a comparative overview of methods for quantifying hexadecenoic acid, a fatty acid of considerable interest in metabolic research. We will examine the performance of common analytical techniques, provide detailed experimental protocols, and illustrate key workflows and biological pathways.
The goal of an inter-laboratory study is to establish the performance characteristics of an analytical method, ensuring that it is robust and transferable between different laboratories.[1][2] Key performance indicators include linearity, precision, accuracy, and the limits of detection and quantification. For fatty acid analysis, the two most prevalent techniques are Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS).[1]
Data Presentation: Performance of Quantification Methods
The selection of an analytical method for this compound quantification is dependent on factors such as required sensitivity, the complexity of the sample matrix, and desired throughput.[1] The following tables summarize key performance parameters for commonly used techniques, compiled from various validation studies.
Table 1: Performance Metrics for GC-Based Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity, with detection by a flame ionization detector.[1][3] | Separation of FAMEs followed by mass analysis, providing structural information.[1] |
| Linearity (R²) | >0.9998[1] | ≥ 0.99[4] |
| Precision (RSD%) | <1.5% for peak areas[1] | 2.77-5.82% (Intra-day)[1] |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[1] | ~9 - 88 ng[5] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[1] | 1.25 - 5.95 µg/L[4] |
| Derivatization Required | Yes (to FAMEs)[6] | Yes (to FAMEs)[6] |
Table 2: Performance Metrics for LC-Based Methods
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[1] |
| Linearity (R²) | > 0.99[4] |
| Precision (RSD%) | Generally good, with relative standard deviations <20% in inter-laboratory studies.[1] |
| Limit of Detection (LOD) | Median of 5 ng/ml[1] |
| Limit of Quantification (LOQ) | 1.0 nmol/L[4][5] |
| Derivatization Required | No[4] |
Experimental Protocols
Reproducibility in inter-laboratory studies is paramount. The following are detailed methodologies for the key analytical techniques discussed.
Sample Preparation
Proper sample preparation is a critical step in the entire analytical procedure.[7] For fatty acid analysis from biological matrices, this typically involves lipid extraction and, for GC analysis, derivatization.
A. Lipid Extraction (Folch Method)
-
To a plasma or serum sample, add an appropriate internal standard (e.g., C13:0 or C19:0 fatty acid).[6]
-
Perform a liquid-liquid extraction using a chloroform/methanol (2:1, v/v) solvent system to isolate lipids and remove proteins and other interferences.[4][8]
-
Vortex the mixture thoroughly and centrifuge to achieve phase separation.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
B. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
-
The extracted lipids are saponified to release free fatty acids, typically using methanolic potassium hydroxide (KOH).[5]
-
The free fatty acids are then transesterified to form FAMEs.[6] This is commonly achieved by heating with a reagent such as 14% boron trifluoride in methanol (BF3-methanol).[8]
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.[8]
-
The hexane layer is collected and may be concentrated before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and well-established technique for fatty acid analysis.[4]
-
Gas Chromatograph: Agilent Technologies 6890N or similar.[9]
-
Column: A fused silica capillary column such as a DB-5ms (5% diphenyl-95% dimethyl-polysiloxane) is commonly used (e.g., 30 m length, 0.25 mm i.d., 0.25 µm film thickness).[9][10]
-
Injection: Samples are typically injected in splitless mode at an injector temperature of 280°C.[9]
-
Oven Temperature Program: An example program is: initial temperature of 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Mass Spectrometer: A single-quadrupole mass spectrometer such as an Agilent 5973.[9]
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[8][9]
-
Acquisition Mode: Data can be acquired in both full scan mode (e.g., m/z 50-700) and selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity and has the advantage of not requiring a derivatization step.[4]
-
Liquid Chromatograph: A system capable of delivering accurate gradients.
-
Column: A suitable reversed-phase column, such as a C18 or C8.[11]
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]
-
Flow Rate: A typical analytical flow rate is around 0.4 mL/min.
-
Injection Volume: 5-10 µL.[4]
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is highly suitable for acidic molecules like fatty acids.[4][11]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.[4][11]
Mandatory Visualization
The following diagrams illustrate the inter-laboratory validation workflow and a relevant biological pathway for this compound.
Caption: Workflow of an inter-laboratory validation study.
Caption: Key biosynthetic pathways of this compound isomers.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. eurachem.org [eurachem.org]
- 3. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Lipidomic Response of Cancer Cells to Hexadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of hexadecenoic acid isomers, specifically palmitoleic acid (a cis-9-16:1 monounsaturated fatty acid) and sapienic acid (a cis-6-16:1 monounsaturated fatty acid), on the lipid composition and signaling pathways of various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers investigating lipid metabolism in cancer.
Comparative Lipidomic Data
The following tables summarize the observed changes in the fatty acid composition of cancer cell lines following treatment with this compound isomers. These studies highlight the differential metabolism and incorporation of these fatty acids, leading to distinct lipidomic profiles.
Table 1: Changes in Membrane Fatty Acid Composition of Caco-2 Colon Cancer Cells Treated with Palmitoleic Acid and Sapienic Acid
| Fatty Acid | Treatment (24h) | Concentration | % Change vs. Control | Reference |
| Palmitoleic Acid (16:1n-7) | Palmitoleic Acid | 150 µM | ↑ (significant increase) | [1] |
| Sapienic Acid | 150 µM | ↓ (slight decrease) | [1] | |
| Sapienic Acid (16:1n-10) | Palmitoleic Acid | 150 µM | Not Detected | [1] |
| Sapienic Acid | 150 µM | ↑ (significant increase) | [1] | |
| 8cis-18:1 (from Sapienic Acid) | Sapienic Acid | 150 µM | ↑ (significant increase) | [1] |
| 5cis, 8cis-18:2 (Sebaleic Acid) | Sapienic Acid | 150 µM | ↑ (significant increase) | [1] |
| Saturated Fatty Acids (SFAs) | Sapienic Acid | 150 µM | ↓ | [1] |
Table 2: Comparative Effects of Sapienic Acid on Breast Cancer Cell Lines (MCF-7, MDA-MB-231, BT-20) after 3 hours
| Cell Line | Parameter | Observation | Reference |
| MCF-7 | Sapienic/Palmitoleic Acid Ratio | Moderate Increase | [2] |
| Total n-10 Fatty Acids | Correlated with p-AKT and p-mTOR | [2] | |
| MDA-MB-231 | Sapienic/Palmitoleic Acid Ratio | Lower Increase | [2] |
| Total n-10 Fatty Acids | Correlated with p-mTOR | [2] | |
| BT-20 | Sapienic/Palmitoleic Acid Ratio | Highest Increase (7-fold) | [2] |
| Total n-10 Fatty Acids | Correlated with p-EGFR | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for cell culture, lipid extraction, and mass spectrometry analysis based on methods cited in the reviewed literature.
Cell Culture and Fatty Acid Treatment
-
Cell Lines and Culture Conditions:
-
Human colon adenocarcinoma cells (Caco-2), human breast adenocarcinoma cells (MCF-7, MDA-MB-231), and human breast ductal carcinoma cells (BT-20) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Fatty Acid Supplementation:
-
This compound isomers (palmitoleic acid and sapienic acid) are dissolved in ethanol to prepare stock solutions.
-
The fatty acids are then complexed with fatty acid-free bovine serum albumin (BSA).
-
Cells are seeded in culture plates and allowed to adhere overnight.
-
The culture medium is then replaced with a medium containing the desired concentration of the fatty acid-BSA complex (e.g., 50 µM, 150 µM, or 300 µM) for the specified duration (e.g., 3, 24, or 48 hours).[1][2] Control cells are treated with BSA-containing medium without the fatty acid.
-
Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for extracting lipids from biological samples.[3][4]
-
Cell Harvesting: After treatment, the medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cells are then scraped into a new tube.
-
Homogenization: Add a chilled solution of chloroform:methanol (2:1, v/v) to the cell pellet.
-
Phase Separation: Vortex the mixture thoroughly and incubate on ice. Then, add 0.9% NaCl solution and vortex again to induce phase separation.
-
Lipid Collection: Centrifuge the samples to separate the layers. The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette.
-
Drying: The collected lipid extract is dried under a stream of nitrogen gas.
-
Storage: The dried lipid extract is stored at -80°C until analysis.
Lipid Analysis by Mass Spectrometry
The extracted lipids are analyzed to identify and quantify the different lipid species.
-
Sample Preparation: The dried lipid extract is reconstituted in an appropriate solvent, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[5]
-
Chromatographic Separation: The reconstituted sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS).[3][6] A C8 or C18 reverse-phase column is typically used for separation.[5]
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid classes. Data is acquired using data-dependent or data-independent acquisition methods.
-
Data Analysis: The raw data is processed using specialized software for peak detection, alignment, and identification of lipid species against lipid databases (e.g., LIPID MAPS).[6] Statistical analysis is then performed to identify significant changes in lipid profiles between different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for lipidomic analysis.
Caption: Biosynthesis of this compound isomers from palmitic acid.
Caption: Modulation of the EGFR/AKT/mTOR pathway by this compound.
Caption: A generalized workflow for comparative lipidomics studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 5. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 6. Lipidomic Analysis of Cancer Cell and Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Studies on Hexadecenoenoic Acid's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of findings from various studies on the therapeutic effects of hexadecenoic acid, with a focus on its most studied isomer, palmitoleic acid (cis-9-hexadecenoic acid). While direct, independent replications of single studies are not always formally published, this document synthesizes data from multiple research efforts investigating similar therapeutic endpoints, serving as a comparative analysis of the existing evidence.
Data Presentation: Comparative Summary of Therapeutic Effects
The following tables summarize quantitative data from different studies, offering a comparative view of palmitoleic acid's performance across various experimental models.
Table 1: Effects on Insulin Sensitivity and Glucose Metabolism
| Study Model | Dosage | Duration | Key Findings | Reference |
| KK-Ay Mice (genetic type 2 diabetes) | 300 mg/kg/day | 4 weeks | Ameliorated hyperglycemia and improved insulin sensitivity.[1] | [1] |
| Obese Sheep | Infusion | Not specified | Reduced circulated insulin levels and improved insulin resistance.[2] | [2] |
| High-Fat Diet (HFD) Mice | 300 mg/kg/day | 30 days | Markedly attenuated insulin resistance induced by HFD.[3][4] | [3][4] |
| Rat Muscle Cells (in vitro) | Not specified | Not specified | Increased glucose uptake and expression of GLUT-1 and GLUT-4 genes.[5] | [5] |
| Rat Pancreatic Islets (in vitro) | Not specified | Not specified | Increased insulin secretion and protected β-cells from glucotoxicity.[5] | [5] |
Table 2: Anti-Inflammatory Effects
| Study Model | Dosage | Duration | Key Findings | Reference |
| Adults with dyslipidemia and mild inflammation | 210 mg/day | 30 days | 43% reduction in C-reactive protein (CRP) from >4 mg/dL to 2.1 mg/dL.[6] | [6] |
| TNFα-stimulated endothelial cells (in vitro) | Not specified | Not specified | Reduced surface expression of adhesion molecules and induction of proinflammatory genes.[5] | [5] |
| HFD-fed PPAR-α-knockout mice | 300 mg/kg/day | 2 weeks (treatment) | Decreased hepatic levels of IL-1β and IL-12, and reduced phosphorylation of NF-κB (p65).[3] | [3] |
| HaCaT cells (in vitro) | 100 µg/mL | Not specified | Significant reduction of IL-8 and IL-6 levels.[7] | [7] |
| RAW267.4 cells (in vitro) | 150 µg/mL | Not specified | Potentially reduced NO and PGE-2 production.[7] | [7] |
Table 3: Effects on Lipid Metabolism and Non-Alcoholic Fatty Liver Disease (NAFLD)
| Study Model | Dosage | Duration | Key Findings | Reference |
| KK-Ay Mice | 300 mg/kg/day | 4 weeks | Ameliorated hypertriglyceridemia and reduced hepatic triglyceride levels.[1] | [1] |
| HFD-induced NAFLD Mice | Not specified | 16 weeks | Alleviated liver injury, hepatitis, and dyslipidemia.[8] | [8] |
| Obese Mice | 300 mg/kg/day | 30 days | Decreased non-alcoholic hepatic steatosis.[4] | [4] |
| LDLR-knockout mice on HFD | Not specified | Not specified | Decreased triglycerides.[9] | [9] |
| Adults with hypertriglyceridemia | Not specified | Not specified | May be useful in the treatment of hypertriglyceridemia with added benefits of decreasing LDL and raising HDL.[2] | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
1. Animal Model of Type 2 Diabetes (KK-Ay Mice)
-
Subjects: KK-Ay mice, a spontaneous model for obese type 2 diabetes.
-
Groups:
-
Vehicle control group.
-
Palmitoleic acid group (300 mg/kg).
-
Palmitic acid group (300 mg/kg).
-
-
Administration: Oral administration on a daily basis for 4 weeks.
-
Key Parameters Measured: Body weight, plasma glucose, plasma triglycerides, insulin sensitivity (e.g., via glucose tolerance test), liver weight, hepatic triglyceride levels, and mRNA expression of proinflammatory and lipogenic genes in adipose tissue and liver.[1]
2. High-Fat Diet (HFD)-Induced Obesity and Inflammation Model
-
Subjects: C57BL/6 wild-type (WT) and PPAR-α-knockout (KO) mice.
-
Diet: Standard diet (SD) or high-fat diet (HFD) for 12 weeks.
-
Treatment: From the 10th week, mice were treated with oleic acid (300 mg/kg) or palmitoleic acid (300 mg/kg).
-
Key Parameters Measured: Insulin resistance, in vitro glucose uptake in muscle, serum AST levels, hepatic levels of inflammatory cytokines (IL-1β, IL-12, TNF-α), TLR-4 expression, and phosphorylation of NF-κB (p65) in the liver.[3]
3. In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Line: RAW267.4 murine macrophage cells.
-
Treatment: Cells were treated with a 9-Hexadecenoic acid-rich HPLC fraction at a concentration of 150 µg/mL.
-
Stimulation: Lipopolysaccharide (LPS) can be used to induce an inflammatory response.
-
Key Parameters Measured: Production of nitric oxide (NO) and prostaglandin E2 (PGE2) in the cell culture medium, typically quantified using Griess reagent and ELISA kits, respectively.[7]
Mandatory Visualization
Signaling Pathways and Biosynthesis
The following diagrams, generated using the DOT language, illustrate key pathways related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. vitaminretailer.com [vitaminretailer.com]
- 3. Palmitoleic acid (n-7) attenuates the immunometabolic disturbances caused by a high-fat diet independently of PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
Evaluating the Impact of Dietary Fatty Acids on Hexadecenoic Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of how different dietary fatty acids influence the metabolism of hexadecenoic acids, a class of monounsaturated fatty acids emerging as significant biomarkers and bioactive lipid molecules. We will explore the core biosynthetic pathways, compare the effects of various dietary components, and provide detailed experimental protocols and quantitative data to support further research in this area.
Core Biosynthetic Pathways of Hexadecenoic Acids
Hexadecenoic acid (C16:1) exists in several positional isomers, with their biosynthesis originating from the saturated fatty acid, palmitic acid (16:0), or through the modification of other fatty acids. The primary pathways involve key desaturase and elongase enzymes. Palmitic acid, derived from dietary sources or synthesized de novo from excess carbohydrates, serves as the central precursor.[1][2][3]
The main isomers—palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10)—are synthesized via distinct enzymatic reactions.[4][5] Palmitoleic acid is produced by the action of Stearoyl-CoA Desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.[6][7][8] In contrast, sapienic acid is formed when Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase) acts on palmitic acid.[5][9] A third isomer, hypogeic acid (16:1n-9), can be synthesized in the mitochondria through the β-oxidation of oleic acid (18:1n-1).[4]
Caption: Biosynthesis pathways of major this compound isomers.
Comparative Impact of Dietary Components
The balance between dietary macronutrients significantly alters the substrate pool and enzymatic activity governing this compound synthesis. Polyunsaturated fatty acids (PUFAs) and high-carbohydrate diets, for instance, exert opposing effects on the lipogenic pathways that produce palmitic acid and its derivatives.
| Dietary Component | Primary Mechanism of Action | Effect on Palmitic Acid (16:0) Pool | Effect on Key Enzymes (SCD1, FADS2) | Net Impact on this compound Profile |
| Saturated Fatty Acids (SFAs) | Direct substrate contribution.[3] | Increases exogenous pool. | Minimal direct enzymatic regulation reported. | Increased substrate availability for conversion. |
| Polyunsaturated Fatty Acids (PUFAs) | Suppress lipogenic gene expression via SREBP-1c inhibition.[1][3] | Reduces de novo synthesis. | Suppresses SCD1 gene expression.[10] FADS2 activity is competitively inhibited by n-3/n-6 PUFAs.[5] | Decreased conversion of palmitic acid to palmitoleic and sapienic acids. |
| Monounsaturated Fatty Acids (MUFAs) | May increase TRL catabolism.[11] | No direct increase in synthesis. | Generally does not suppress lipogenic enzymes like PUFAs. | Minimal direct impact on C16:1 synthesis from palmitic acid. |
| Trans Fatty Acids (tFAs) | Natural t-PA may activate PPARα.[12] | Varies by isomer. | t-PA shows lower induction of Fatty Acid Synthase (FAS) compared to palmitic acid.[12] | Trans-palmitoleic acid (t-PA) leads to lower triglyceride accumulation in hepatocytes than palmitic acid.[12] |
| High-Carbohydrate / Low-Fat Diets | Stimulates de novo lipogenesis (DNL) via insulin and SREBP-1c activation.[1][8] | Markedly increases de novo synthesis. | Upregulates SCD1 gene expression.[8] | Increased synthesis of palmitoleic acid. |
Quantitative Data Summary
Experimental studies have quantified the differential levels of this compound isomers in various metabolic states, highlighting their potential as biomarkers.
Table 3.1: Comparison of this compound Isomers in Morbidly Obese vs. Lean Controls Data extracted from a study on red blood cell (RBC) membrane phospholipids (PL) and plasma cholesteryl esters (CE).
| Fatty Acid Isomer | Lipid Class | Morbidly Obese (μmol/mL) | Lean Controls (μmol/mL) | P-value | Finding |
| Palmitoleic Acid (16:1n-7) | RBC PL | Increased | Lower | < 0.0001 | Significantly elevated in obesity.[13][14] |
| Sapienic Acid (16:1n-10) | RBC PL | Increased | Lower | < 0.0001 | Significantly elevated in obesity.[13][14] |
| Palmitoleic Acid (16:1n-7) | Plasma CE | Increased | Lower | ≤ 0.05 | Significantly elevated in obesity.[13][14] |
| Sapienic Acid (16:1n-10) | Plasma CE | Diminished | Higher | < 0.0001 | Significantly lower in obesity, showing an opposite trend to palmitoleic acid in this lipid class.[13][14] |
Table 3.2: Effect of Palmitic Acid vs. Trans-Palmitoleic Acid on Hepatocyte Lipid Accumulation
| Treatment | Intracellular Triglyceride (TG) Level | Fatty Acid Synthase (FAS) Gene Expression | Key Finding |
| Palmitic Acid (PA) | High | Enhanced | PA robustly induces TG accumulation and FAS expression.[12] |
| Trans-Palmitoleic Acid (t-PA) | Significantly lower than PA (p < 0.001) | Significantly lower than PA (p < 0.001) | t-PA results in less lipid accumulation compared to its saturated counterpart.[12] |
Experimental Protocols & Workflow
To evaluate the effect of a specific dietary fatty acid on this compound metabolism, a multi-step experimental approach is required. The workflow below outlines the key stages from intervention to analysis.
Caption: General experimental workflow for fatty acid analysis.
This protocol is a standard method for extracting total lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis.[15][16]
-
1. Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and pulverize it under liquid nitrogen.
-
Transfer the powdered tissue to a glass tube containing 1 mL of ice-cold PBS.[16]
-
-
2. Lipid Extraction (Bligh & Dyer Method):
-
To the homogenate, add 2.5 mL of methanol and 1.25 mL of chloroform. Vortex vigorously for 2 minutes.[16]
-
Add an additional 1.25 mL of chloroform and vortex for 2 minutes.
-
Add 1.25 mL of PBS, vortex for 2 minutes, and centrifuge at 1,000 x g for 10 minutes to separate the phases.[16]
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
3. Derivatization to FAMEs:
-
Resuspend the dried lipid extract in a methylation reagent (e.g., 1 mL of 2% H₂SO₄ in methanol).
-
Add an internal standard (e.g., C17:0) for quantification.
-
Incubate the mixture at 50-60°C for 2-3 hours.
-
Stop the reaction by adding 1 mL of water and extract the FAMEs by adding 1 mL of hexane and vortexing.
-
Collect the upper hexane layer containing FAMEs for analysis.
-
-
4. GC-MS/FID Analysis:
-
Inject 1-2 µL of the FAME-containing hexane solution into the GC.
-
Use a suitable capillary column (e.g., a Supelco SP-2560) to separate FAMEs.
-
Identify fatty acid peaks by comparing retention times with known standards. Quantify peaks by integrating the area and normalizing to the internal standard.
-
This method measures the rate at which cells or tissue homogenates oxidize fatty acids by quantifying the production of radiolabeled byproducts from a labeled substrate like [¹⁴C]-palmitate.[17][18]
-
1. Preparation of Tissue Homogenate:
-
Homogenize ~100-200 mg of fresh tissue in 1 mL of ice-cold STE buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).[18]
-
Centrifuge at 420 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant containing mitochondria.[17]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
2. Oxidation Reaction:
-
In a reaction vial, add 30-50 µL of the tissue homogenate.
-
Add 370 µL of a pre-warmed (37°C) oxidation reaction mixture. The mixture should contain buffer, cofactors, and the radiolabeled substrate. A typical mixture includes: 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH₂PO₄, 80 mM KCl, 1 mM MgCl₂, 2 mM L-carnitine, 0.1 mM malate, 2 mM ATP, 1 mM DTT, 0.5 mM cold palmitate, and 0.4 µCi [¹⁴C]-palmitate.[18]
-
Seal the vial with a rubber stopper equipped with a center well containing a piece of filter paper soaked in 200 µL of 1 M NaOH to trap the ¹⁴CO₂ produced.[17]
-
-
3. Incubation and Measurement:
-
Incubate the vials at 37°C for 30-60 minutes in a shaking water bath.
-
Stop the reaction by injecting an acid (e.g., 200 µL of 1 M perchloric acid) through the stopper into the reaction mixture, avoiding the center well. This releases the dissolved ¹⁴CO₂.
-
Incubate for another 60 minutes to ensure all ¹⁴CO₂ is trapped by the NaOH.
-
Remove the filter paper from the center well and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter to determine the rate of complete oxidation.[17]
-
The remaining acidified reaction mixture can be centrifuged, and the supernatant can be counted to measure acid-soluble metabolites, representing incomplete oxidation.[17]
-
References
- 1. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Impact of Dietary Palmitic Acid on Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 8. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Conversion of hexadecanoic acid to this compound by rat Delta 6-desaturase. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The effect of trans-palmitoleic acid on lipid accumulation and the fatty acid synthase gene expression in hepatocytes | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 13. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 14. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 16. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Hexadecenoic Acid
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle Hexadecenoic Acid. It offers detailed procedural guidance for safe operations and disposal, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The hazards associated with this compound can vary depending on the specific isomer. While some forms are not classified as hazardous, others may cause skin and eye irritation or have long-term effects on aquatic life.[1][2][3][4][5] Therefore, a cautious approach to handling is always recommended. The following table summarizes the recommended PPE.
| Equipment | Specifications | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields.[6][7][8] | To protect against potential splashes that could cause serious eye irritation or damage.[2][5] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][7][9] | To prevent skin contact, which may cause irritation with some isomers.[5][8] |
| Protective Clothing | Laboratory coat or other suitable protective clothing.[6][7][8] | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation.[10][11] In case of dust, mist, or vapor formation, or in low ventilation areas, a NIOSH-approved respirator should be used.[6][8][9] | To protect against inhalation, which may cause respiratory tract irritation.[5][8] |
Standard Operating Procedures
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential fumes, vapors, or dust.[1][5][6][8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][5][6][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the substance and before eating, drinking, or smoking.[5][8][11]
-
Equipment: Use clean, dry, and compatible equipment for transferring and weighing the substance.
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[1][5][8]
-
Location: Store in a cool, dry, and well-ventilated area.[1][5][8]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][7]
-
Long-Term Storage: For long-term stability, some isomers are best stored at -20°C.[5]
Emergency and Disposal Plans
Spill Management Protocol:
-
Evacuation: For large spills, evacuate personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, wipe up with an inert absorbent material (e.g., sand, silica gel, or universal binder).[1][7] For larger spills, cover with sand or earth to contain the spread.[1]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][6][7]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
PPE: Always wear appropriate PPE during spill cleanup.
Disposal Plan:
-
Classification: this compound is not typically classified as hazardous waste.[1] However, always consult local, state, and federal regulations to ensure complete and accurate classification.[5][7]
-
Disposal: Dispose of the chemical waste and any contaminated materials through a licensed professional waste disposal service.[5][7]
-
Environmental Precautions: Do not allow the substance to be released into the environment or enter drains.[2][6]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][6][7] If irritation persists, seek medical attention.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing any contaminated clothing.[6][7] If skin irritation occurs, get medical advice.[5] |
| Inhalation | Move the person to fresh air.[5][6][7] If breathing is difficult, give oxygen.[6][7] If symptoms persist, consult a doctor.[12] |
| Ingestion | Rinse mouth with water.[6] Do not induce vomiting.[6] If symptoms persist, seek medical attention.[3][10] |
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. targetmol.com [targetmol.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. leelinework.com [leelinework.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cosmobiousa.com [cosmobiousa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
